GL189
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOXVNKDMWWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356477 | |
| Record name | AC-907/34129012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64232-83-3 | |
| Record name | AC-907/34129012 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the Schiff base, 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. This document details the probable synthetic route, a generalized experimental protocol based on analogous chemical transformations, and the expected characterization data. The information herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, a pyrimidine derivative, belongs to the class of compounds known as Schiff bases. These compounds, characterized by the azomethine group (-C=N-), are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include antimicrobial, antiviral, and anticancer properties. The synthesis of this particular molecule involves the formation of a Schiff base from a diamino pyrimidine precursor.
Synthesis Pathway
The most probable and chemically sound method for the synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol is through the condensation reaction of 5,6-diamino-2-thiouracil with benzaldehyde. This reaction forms the characteristic imine bond of the Schiff base.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. This procedure is based on established methods for the synthesis of related pyrimidine Schiff bases. Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
-
5,6-diamino-2-thiouracil
-
Benzaldehyde
-
Ethanol (or another suitable solvent like methanol or acetic acid)
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-diamino-2-thiouracil (1 equivalent) in a suitable volume of ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature.
-
Catalyst Addition (Optional): A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to the reaction mixture to facilitate the condensation.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Drying: The purified product is dried under vacuum to yield 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
Caption: Generalized experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key physicochemical properties and the expected analytical data for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₄OS |
| Molecular Weight | 246.29 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 64232-83-3 |
Table 2: Expected Analytical and Spectroscopic Data
| Analysis | Expected Data |
| Melting Point (°C) | To be determined experimentally. |
| Yield (%) | To be determined experimentally. |
| ¹H NMR | Peaks corresponding to aromatic protons of the benzylidene group, the amino group protons, and the pyrimidine ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the benzylidene group, and the imine carbon. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H (amino), C=O (amide), C=N (imine), and C=S (thioamide) functional groups. |
| Mass Spectrometry | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. |
Conclusion
This technical guide outlines the synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. The provided synthetic route and experimental protocol, derived from analogous reactions, offer a solid foundation for its preparation in a laboratory setting. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities and applications in drug development. It is recommended that researchers perform thorough characterization to confirm the structure and purity of the synthesized compound.
An In-Depth Technical Guide to the Physicochemical Properties of Pyrimidine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of pyrimidine Schiff bases, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details experimental protocols for the characterization of these compounds and presents key quantitative data in a structured format to facilitate comparison and analysis.
Introduction
Pyrimidine Schiff bases are a class of organic compounds characterized by the presence of a pyrimidine ring and an azomethine (-C=N-) group. The pyrimidine nucleus is a fundamental component of nucleic acids, and its derivatives have been extensively explored for their therapeutic potential. The incorporation of the imine functionality of a Schiff base often enhances the biological activity of the parent pyrimidine molecule, leading to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of their physicochemical properties is paramount for the rational design and development of novel therapeutic agents.
Core Physicochemical Properties
The physicochemical properties of pyrimidine Schiff bases are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, lipophilicity, solubility, and stability, influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets.
Melting Point
The melting point of a compound is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice. The melting points of pyrimidine Schiff bases can vary widely depending on the nature and position of substituents on both the pyrimidine and the aromatic rings.
| Compound/Substituent | Melting Point (°C) | Reference |
| 4-[4′-(4″-methoxybenzoyloxy)benzylideneaminophenyl]-6-(4′-chlorophenyl)-2-oxo-1,2-dihydropyrimidine | 216 | [1] |
| 1,12-Bis{4′-[6-(4″-chlorophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl]anilinebenzylidine-4-oxy}dodecane | 222 | [1] |
| 1,3-Bis{4′-[6-(4″-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl]anilinebenzylidine-4-oxy} propane | 266 | [1] |
| 1,3-Bis{4′-[6-(4″-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl]anilinebenzylidine-4-oxy} propane | >300 | [1] |
| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | 187-188 |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that describes the distribution of a compound between a nonpolar (lipid) and a polar (aqueous) phase. It significantly influences a drug's ability to cross biological membranes. For oral drug candidates, a balanced LogP is essential for good absorption and distribution. The ideal LogP value for a drug intended for gastrointestinal absorption is typically in the range of 1.35 to 1.8, while a LogP of around 2 is often targeted for drugs needing to cross the blood-brain barrier.[2]
| Compound | Predicted LogP | Reference |
| Pyrimidine | -0.40 | [3] |
Solubility
Aqueous solubility is a critical factor for drug efficacy, as a compound must be in solution to be absorbed and to interact with its biological target. Low solubility can lead to poor bioavailability and challenging formulation development. The solubility of pyrimidine Schiff bases is influenced by their crystalline structure, molecular weight, and the presence of polar functional groups capable of hydrogen bonding.
Quantitative solubility data for a broad range of pyrimidine Schiff bases is not extensively tabulated in the literature. Experimental determination is crucial for each new compound.
Stability
The chemical stability of a drug substance is its ability to resist changes in its chemical and physical properties over time under various environmental conditions such as pH and temperature. The imine bond in Schiff bases can be susceptible to hydrolysis, particularly under acidic conditions. Stability studies are therefore essential to determine the optimal storage conditions and shelf-life of these compounds.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of pyrimidine Schiff bases.
Synthesis of Pyrimidine Schiff Bases (General Procedure)
A common method for the synthesis of pyrimidine Schiff bases involves the condensation reaction between an aminopyrimidine and a substituted aldehyde.
Workflow for the Synthesis of Pyrimidine Schiff Bases
References
An In-Depth Technical Guide to 1H and 13C NMR Data for Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document offers a structured presentation of NMR data, detailed experimental protocols, and visualizations of relevant metabolic pathways to serve as a valuable resource for researchers in the field.
1H and 13C NMR Data of Pyrimidine Derivatives
The chemical shifts in ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In pyrimidine derivatives, the positions of the nitrogen atoms and the nature and position of substituents significantly influence the chemical shifts of the ring protons and carbons.
Unsubstituted Pyrimidine
The parent pyrimidine ring is a diasine with nitrogen atoms at positions 1 and 3. This arrangement leads to a distinct pattern of electron density and, consequently, characteristic NMR signals.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 9.26 | 158.5 |
| 4 | 8.78 | 157.0 |
| 5 | 7.36 | 121.5 |
| 6 | 8.78 | 157.0 |
Table 1: ¹H and ¹³C NMR chemical shifts for unsubstituted pyrimidine. Data is typically acquired in CDCl₃.
Monosubstituted Pyrimidines
The introduction of a single substituent to the pyrimidine ring alters the chemical shifts of the remaining ring protons and carbons. The magnitude and direction of these changes depend on the electronic properties (electron-donating or electron-withdrawing) and the position of the substituent.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Aminopyrimidine | 2 | - | 163.5 |
| 4 | 8.35 | 158.9 | |
| 5 | 6.60 | 110.2 | |
| 6 | 8.35 | 158.9 | |
| 4-Aminopyrimidine [1][2] | 2 | 8.55 | 156.0 |
| 4 | - | 164.0 | |
| 5 | 6.55 | 108.0 | |
| 6 | 8.20 | 152.0 | |
| Pyrimidine-5-carboxylic acid [3][4] | 2 | 9.30 | 160.2 |
| 4 | 9.15 | 158.1 | |
| 5 | - | 123.5 | |
| 6 | 9.15 | 158.1 | |
| COOH | - | 166.0 |
Table 2: ¹H and ¹³C NMR chemical shifts for selected monosubstituted pyrimidines. Solvent and reference standards may vary between sources.
Disubstituted and Fused Pyrimidines
The NMR spectra of more complex pyrimidine derivatives, such as those with multiple substituents or fused ring systems, exhibit more intricate patterns. The data below provides examples for a few such compounds.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazolo[1,5-a]pyrimidine | 2 | 8.10 | 145.0 |
| 3 | 6.50 | 95.0 | |
| 5 | 8.80 | 150.0 | |
| 6 | 7.00 | 108.0 | |
| 7 | 8.50 | 148.0 | |
| 2,4-Diaminopyrimidine | 2 | - | 164.0 |
| 4 | - | 164.0 | |
| 5 | 5.80 | 95.0 | |
| 6 | 7.80 | 159.0 |
Table 3: ¹H and ¹³C NMR chemical shifts for selected disubstituted and fused pyrimidines. The specific substitution patterns and experimental conditions will significantly affect these values.
Experimental Protocols for NMR Analysis
The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following sections outline a detailed methodology for the NMR analysis of pyrimidine derivatives.
Sample Preparation
Proper sample preparation is the first step towards obtaining a high-resolution NMR spectrum.
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Amount: For a standard 5 mm NMR tube, a sample amount of 5-25 mg is typically required for ¹H NMR, while ¹³C NMR may require 20-100 mg for a good signal-to-noise ratio within a reasonable time.
-
Solvent Selection: Choose a deuterated solvent in which the pyrimidine derivative is sufficiently soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Deuterium oxide (D₂O). The choice of solvent can influence the chemical shifts.
-
Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube. This allows for better mixing and ensures complete dissolution.
-
Filtration: If any solid particles are present after dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents and is set to 0.00 ppm. For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized depending on the instrument and the sample.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet. Insert the sample into the spectrometer.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp and symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most pyrimidine derivatives.
-
Acquisition Time (at): Typically set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): For a sufficient concentration, 8 to 16 scans are often enough. For more dilute samples, more scans will be required to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A spectral width of 0 to 200 ppm is typically used for pyrimidine derivatives.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Non-protonated carbons often have longer relaxation times and may require a longer delay for accurate integration.
-
Number of Scans (ns): The number of scans for ¹³C NMR is significantly higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope. It can range from several hundred to several thousand scans depending on the sample concentration.
-
Data Processing and Presentation
-
Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm).
-
Peak Picking and Integration: The peaks are identified, and their chemical shifts are reported. For ¹H NMR, the integral of each peak, which is proportional to the number of protons it represents, is determined.
When reporting NMR data, it is essential to include the spectrometer frequency, the solvent used, and the chemical shifts (in ppm) for each signal, along with its multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration (for ¹H NMR), and coupling constants (J in Hz).
Signaling Pathways and Experimental Workflows
Understanding the metabolic context of pyrimidine derivatives is crucial for drug development. The following diagrams, created using Graphviz, illustrate key pyrimidine-related pathways and a typical experimental workflow for NMR analysis.
References
The Versatility of Pyrimidine Scaffolds: A Technical Guide to Their Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its inherent ability to mimic the endogenous purine and pyrimidine bases allows for critical interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of pyrimidine derivatives, focusing on their applications in oncology, virology, microbiology, and inflammatory diseases. The content herein is curated to provide drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and underlying mechanisms of action associated with these versatile compounds.
Anticancer Applications: Targeting the Hallmarks of Cancer
Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by interfering with nucleic acid synthesis and cell signaling pathways crucial for tumor growth and proliferation.[1] Their structural similarity to endogenous nucleobases allows them to act as antimetabolites, effectively disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[1] Furthermore, substituted pyrimidines have been successfully designed to inhibit key kinases involved in oncogenic signaling cascades.[2]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanotic Melanoma) | 25.4 | |
| Pyrido[2,3-d]pyrimidine | Compound 2a | A549 (Lung Carcinoma) | 42 | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 2f | A549 (Lung Carcinoma) | 47.5 | [3] |
| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | HCT-116 (Colon Carcinoma) | 49.35 | [4] |
| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | MCF-7 (Breast Adenocarcinoma) | 69.32 | [4] |
| Thiazolo[3,2-a]pyrimidine | Compound 4c | - | 0.23 (Topo II inhibition) | [5] |
| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung Carcinoma) | 0.35 | [6] |
| 5-Trifluoromethylpyrimidine | Compound 9u | MCF-7 (Breast Adenocarcinoma) | 3.24 | [6] |
| 5-Trifluoromethylpyrimidine | Compound 9u | PC-3 (Prostate Cancer) | 5.12 | [6] |
| Tetralin-6-yl pyrimidine | Compound 1 | HepG2 (Liver Cancer) | 8.66 µg/ml | [7] |
| Tetralin-6-yl pyrimidine | Compound 2 | HepG2 (Liver Cancer) | 7.11 µg/ml | [7] |
| Tetralin-6-yl pyrimidine | Compound 3 | HepG2 (Liver Cancer) | 5.50 µg/ml | [7] |
| Tetralin-6-yl pyrimidine | Compound 3 | Breast Cancer | 7.29 µg/ml | [7] |
Key Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common driver in many cancers.[1][8] Pyrimidine derivatives have been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.[1][2]
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based TKIs.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and a vehicle control.
-
MTT Addition: After the desired incubation period (typically 24, 48, or 72 hours), add MTT solution (5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well and incubate for 4-6 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Antiviral Applications: Inhibiting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by inhibiting viral DNA or RNA synthesis.[11] These compounds mimic natural nucleosides and are incorporated into the growing viral nucleic acid chain, leading to chain termination.
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
The following table presents the antiviral activity of selected pyrimidine nucleoside analogs against different viruses, expressed as IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) values.
| Compound | Virus | Activity Metric | Value (µM) | Reference |
| Compound 2i | Influenza A (H1N1) | IC50 | 57.5 | [12] |
| Compound 5i | Influenza A (H1N1) | IC50 | 24.3 | [12] |
| Compound 11c | Influenza A (H1N1) | IC50 | 29.2 | [12] |
| 9-deazaneplanocin A | HIV-1 | EC50 | 2.0 | [13] |
Mechanism of Action: Inhibition of Viral Polymerase
Pyrimidine-based antiviral drugs, after intracellular phosphorylation to their active triphosphate form, compete with natural deoxynucleoside triphosphates for incorporation into the viral DNA by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus terminating the elongation of the DNA chain.
Viral Replication Inhibition by Pyrimidine Analogs
Caption: Mechanism of viral replication inhibition by pyrimidine nucleoside analogs.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[13][14]
Detailed Methodology:
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., MDCK for influenza virus) in 12-well plates.[14]
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions in the presence and absence of various concentrations of the pyrimidine derivative.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.[14]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 18-20 hours for influenza).[15]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet or through immunostaining) to visualize and count the plaques.[15]
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Antimicrobial Applications: Disrupting Bacterial Growth
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential metabolic pathways, such as folate synthesis, or interference with cell wall integrity.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
The following table summarizes the in vitro antimicrobial activity of different pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidinone-5-carbonitrile | Compound 30 | S. aureus | 1.42 (IC50) | [16] |
| Pyrimidinone-5-carbonitrile | Compound 30 | E. coli | 9.50 (IC50) | [16] |
| Diphenyl ether derivative | Compound 33 | F. tularensis | 0.000015 (MIC90) | [17] |
| Diphenyl ether derivative | Compound 35 | S. aureus | 39 | [17] |
| Diphenyl ether derivative | Compound 36 | S. aureus | 2 | [17] |
| Pyrimidine derivative | VMA–13–06 | S. aureus | 32 | [8] |
| Pyrimidine derivative | VMA–13–06 | E. coli | 64 | [8] |
| Pyrimidine derivative | VMA–13–06 | K. pneumonia | 64 | [8] |
Mechanism of Action: Inhibition of Bacterial Dihydrofolate Reductase (DHFR)
A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.
Inhibition of Bacterial Folate Synthesis
Caption: Inhibition of the bacterial folate synthesis pathway by pyrimidine derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined by a broth microdilution or agar dilution method, following standardized procedures such as those from the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Detailed Methodology (Broth Microdilution):
-
Compound Preparation: Prepare serial twofold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][20] This can be assessed visually or by measuring the optical density.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[14][21]
Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives
The following table presents the in vitro and in vivo anti-inflammatory activity of various pyrimidine derivatives.
| Compound Class | Derivative Example | Assay | Activity Metric | Value | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | COX-2 Inhibition | IC50 (µmol) | 0.36 | [14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 9 | COX-2 Inhibition | IC50 (µmol) | 0.29 | [14] |
| Pyrimidine derivative | Compound 5 | COX-2 Inhibition | IC50 (µmol) | 0.04 | [14] |
| Pyrimidine derivative | Compound 6 | COX-2 Inhibition | IC50 (µmol) | 0.04 | [14] |
| Morpholinopyrimidine | Compound V4 | NO Production Inhibition | - | Significant reduction | [21] |
| Morpholinopyrimidine | Compound V8 | NO Production Inhibition | - | Significant reduction | [21] |
| Pyrimidine derivative | - | Carrageenan-induced paw edema | % Inhibition | Varies | [22] |
Key Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6][23] Its activation leads to the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Certain pyrimidine derivatives can inhibit this pathway, thereby reducing the inflammatory response.
Caption: The NF-κB signaling pathway and its inhibition by pyrimidine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[7][12]
Detailed Methodology:
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the pyrimidine derivative.[12]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.[12]
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0.5, 1, 2, 3, and 5 hours) after carrageenan injection using a plethysmometer.[12]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[12]
Conclusion
The pyrimidine scaffold continues to be a prolific source of novel therapeutic agents with diverse applications. The data and protocols presented in this guide highlight the significant potential of pyrimidine derivatives in addressing a range of diseases. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is paramount for the successful design and development of the next generation of pyrimidine-based drugs. The continued exploration of this versatile heterocyclic system promises to yield even more effective and targeted therapies in the future.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijres.org [ijres.org]
- 5. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants | Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale [pagepressjournals.org]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influenza virus plaque assay [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. google.com [google.com]
- 20. youtube.com [youtube.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. m.youtube.com [m.youtube.com]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Antimicrobial Potential of Pyrimidine Schiff Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, pyrimidine Schiff bases have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and proposed mechanisms of action of these versatile molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts: The Antimicrobial Activity of Pyrimidine Schiff Bases
Pyrimidine, a fundamental heterocyclic structure found in nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1][2][3][4][5] When condensed with primary amines to form Schiff bases (compounds containing an azomethine or imine group, -C=N-), the resulting molecules often display enhanced biological activities, including potent antimicrobial effects.[1][2][5] The imine group is considered a crucial pharmacophore, and its presence in the pyrimidine framework can lead to compounds that selectively inhibit microbial growth.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of pyrimidine Schiff bases is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various pyrimidine Schiff bases against a range of bacterial and fungal strains, as reported in the scientific literature.
Table 1: Antibacterial Activity of Pyrimidine Schiff Bases (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound 1 | 31.25 | 0.83 | - | - | [2] |
| Compound q1 | - | 0.83 µmol/mL | - | - | [2] |
| Compound q16 | - | - | 0.77 µmol/mL | - | [2] |
| Compound III | - | - | - | - | [5] |
| Amine 2 | - | - | - | - | [6] |
| Imine 3 | - | - | - | - | [6] |
Note: Some values are reported in µmol/mL and are indicated as such.
Table 2: Antifungal Activity of Pyrimidine Schiff Bases (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| Compound q1 | 0.41 µmol/mL | - | [2] |
| Compound q19 | 0.41 µmol/mL | - | [2] |
| Compound q20 | - | 0.36 µmol/mL | [2] |
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for the synthesis of pyrimidine Schiff bases and the evaluation of their antimicrobial properties.
Synthesis of Pyrimidine Schiff Bases
A common and effective method for the synthesis of pyrimidine Schiff bases involves the condensation reaction between a pyrimidine derivative containing a primary amino group and an appropriate aldehyde or ketone.
General Synthesis Procedure:
-
Dissolution: Dissolve the selected amino-pyrimidine derivative in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to facilitate the reaction.
-
Reflux: Heat the reaction mixture under reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized pyrimidine Schiff bases can be determined using standardized methods such as the broth microdilution method or the Kirby-Bauer disk diffusion assay.
Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and add it to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Kirby-Bauer Disk Diffusion Method:
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Microbial Lawn: A standardized microbial suspension is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizing Key Processes
Graphical representations are invaluable for understanding complex scientific workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and screening of pyrimidine Schiff bases and a proposed mechanism of their antimicrobial action.
Caption: A generalized workflow for the synthesis and antimicrobial screening of pyrimidine Schiff bases.
Proposed Mechanism of Antimicrobial Action
While the exact mechanisms of action for all pyrimidine Schiff bases are not fully elucidated, a significant body of evidence from molecular docking studies suggests that these compounds may exert their antimicrobial effects by inhibiting essential bacterial enzymes.[7][8] Key targets include DNA gyrase and dihydrofolate reductase (DHFR), enzymes that are crucial for bacterial DNA replication and metabolism, respectively.
Caption: Proposed mechanism involving the inhibition of key bacterial enzymes by pyrimidine Schiff bases.
By binding to the active sites of these enzymes, pyrimidine Schiff bases can disrupt critical cellular processes, ultimately leading to the inhibition of bacterial growth and cell death. The specific interactions, often involving hydrogen bonds and van der Waals forces with key amino acid residues in the enzyme's active site, are crucial for their inhibitory activity.[8]
Conclusion and Future Directions
Pyrimidine Schiff bases represent a versatile and promising platform for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with their potent and often selective antimicrobial activity, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action for a wider range of these compounds, optimizing their structure-activity relationships to enhance potency and reduce potential toxicity, and evaluating their efficacy in in vivo models of infection. The continued exploration of this chemical space holds significant promise for addressing the urgent global challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular docking and biological evaluation of bis-pyrimidine Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. medcraveonline.com [medcraveonline.com]
The Anticancer Potential of 6-Aminouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of anticancer agents. Among its derivatives, 6-aminouracil has emerged as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. These derivatives have demonstrated promising activity against various cancer cell lines, operating through a multitude of mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the current landscape of 6-aminouracil derivatives as anticancer agents, with a focus on their synthesis, biological evaluation, and mechanisms of action. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Uracil and its derivatives have historically played a crucial role in cancer chemotherapy, with compounds like 5-fluorouracil being in clinical use for decades.[1] The 6-aminouracil core, with its reactive amino group, provides a strategic handle for synthetic modifications, allowing for the construction of fused heterocyclic systems and substituted derivatives with diverse pharmacological properties.[2] These modifications have led to the discovery of compounds with potent cytotoxic effects against a range of cancer cell lines, including those of the prostate, breast, lung, colon, and pancreas.[3][4] The anticancer activity of these derivatives is often attributed to their ability to interfere with fundamental cellular processes such as DNA replication and cell division, as well as to modulate specific signaling pathways that are frequently dysregulated in cancer.[5][6]
Anticancer Activity of 6-Aminouracil Derivatives
A significant body of research has demonstrated the in vitro and in vivo anticancer potential of various 6-aminouracil derivatives. The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
In Vitro Cytotoxicity
The following tables summarize the reported IC50 values of representative 6-aminouracil derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Fused and Substituted 6-Aminouracil Derivatives against Prostate Cancer (PC3) Cell Line [3]
| Compound | Modification | IC50 (µM) |
| 3a | Pyrimidine-2-thione attached via amino bridge | 43.95 |
| 3c | Pyrimidine-2-thione attached via amino bridge | 79.20 |
| 4 | Chloroacetylated 6-aminouracil | 21.21 |
| 5a | Substituted furan attached via amino bridge | 7.02 |
| 5b | Substituted furan attached via amino bridge | 8.57 |
| 6 | Pyrrolidinone directly attached | 38.73 |
| Doxorubicin | (Reference) | 0.93 |
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 17c | A-549 (Lung) | 1.8 |
| MCF-7 (Breast) | 1.5 | |
| Panc-1 (Pancreatic) | 1.7 | |
| HT-29 (Colon) | 1.9 | |
| 19j | A-549 (Lung) | 1.1 |
| MCF-7 (Breast) | 1.2 | |
| Panc-1 (Pancreatic) | 1.1 | |
| HT-29 (Colon) | 1.3 | |
| Doxorubicin | (Reference) | 1.1 |
Table 3: In Vivo Anticancer Activity of a 5-Cinnamoyl-6-aminouracil Derivative [5]
| Compound | Cancer Model | Administration | Activity (% T/C) |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | Intraperitoneal (ip) | 124 |
% T/C: (Median survival time of treated mice / Median survival time of control mice) x 100
Mechanisms of Anticancer Action
The anticancer effects of 6-aminouracil derivatives are multifaceted, involving the modulation of several key cellular processes and signaling pathways.
DNA Intercalation
Certain 5-cinnamoyl-6-aminouracil derivatives have been found to adopt an extended planar conformation, which is conducive to stacking interactions with the nucleic bases of DNA. This suggests a potential mechanism of action involving DNA intercalation, thereby disrupting DNA replication and transcription and ultimately leading to cell death.[5]
Enzyme Inhibition
Several synthesized 6-aminouracil derivatives have shown significant inhibitory activity against cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis.[6] For instance, phenyl thiourea derivatives of 6-aminouracil have exhibited potent inhibition of cathepsin B.[6]
Some pyrido[2,3-d]pyrimidine derivatives synthesized from 6-aminouracil have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[7] The inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to reduced cancer cell growth.
The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this process is a hallmark of cancer. Certain 6-aminouracil derivatives, particularly those with a pyrido[2,3-d]pyrimidine scaffold, have been identified as inhibitors of CDKs, such as CDK4/cyclin D1.[7][8] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.
PARP enzymes are crucial for DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Some novel inhibitors based on different scaffolds have been developed, and the general mechanism involves competitive inhibition at the NAD+ binding site of PARP.[9] While specific studies on 6-aminouracil derivatives as PARP inhibitors are emerging, this remains a promising area for future investigation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. 6-Aminouracil derivatives have been shown to trigger apoptosis through the activation of caspase cascades. The intrinsic pathway of apoptosis, initiated by mitochondrial stress, involves the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[10][11] The extrinsic pathway is initiated by the binding of death ligands to their receptors, leading to the activation of caspase-8.
Cell Cycle Arrest
In addition to inducing apoptosis, 6-aminouracil derivatives can also cause cell cycle arrest, primarily at the G1 or G2/M phases.[8] This arrest prevents the cells from progressing through the division cycle and can be a prelude to apoptosis. The mechanism of cell cycle arrest often involves the modulation of the levels of key regulatory proteins such as cyclins and CDKs. For instance, inhibition of CDK4/6 by certain derivatives can lead to the accumulation of cells in the G1 phase.[12]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is common in many cancers. Some studies suggest that 6-aminouracil derivatives may exert their anticancer effects by modulating this pathway.[3][13] Inhibition of upstream activators like EGFR or direct inhibition of components of this pathway can lead to a potent anti-proliferative response.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anticancer potential of 6-aminouracil derivatives.
In Vitro Cytotoxicity Assays
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[4][14][15]
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72-96 hours.
-
Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Enzyme Inhibition Assays
This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of Cathepsin B.[6][16]
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT). Prepare a solution of human liver Cathepsin B and a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the Cathepsin B solution. Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[7][17][18][19]
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of recombinant human EGFR, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Inhibitor Incubation: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the EGFR enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with a phospho-tyrosine specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay which measures ADP production.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[7]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of 6-aminouracil derivatives.
Experimental Workflows
The following diagrams outline the general workflows for key experimental procedures.
Conclusion and Future Directions
6-Aminouracil derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their synthetic tractability allows for the generation of large and diverse chemical libraries, and their ability to interact with multiple biological targets provides a foundation for the development of potent and selective anticancer agents. The mechanisms of action elucidated to date, including DNA intercalation, enzyme inhibition, and the modulation of key signaling pathways, highlight the multifaceted nature of their anticancer effects.
Future research in this area should focus on several key aspects. A more detailed understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective derivatives. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will not only provide a deeper understanding of their mechanisms of action but also aid in the identification of predictive biomarkers for patient stratification. Moreover, in vivo studies are essential to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising candidates. The continued exploration of 6-aminouracil derivatives holds great promise for the discovery of the next generation of anticancer drugs.
References
- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com.cn [promega.com.cn]
- 18. biocompare.com [biocompare.com]
- 19. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
The Pyrimidinol Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Among its derivatives, pyrimidinols, characterized by the presence of one or more hydroxyl groups, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidinol-based compounds, offering a critical resource for the design and development of novel therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental workflows to facilitate a deeper understanding of this important chemical class.
Introduction to Pyrimidinols and their Therapeutic Potential
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[1][2] Their derivatives are of immense interest in medicinal chemistry due to their presence in essential biological molecules such as nucleic acids (cytosine, thymine, and uracil) and their ability to interact with a wide range of biological targets.[3][4] The introduction of a hydroxyl group, forming a pyrimidinol, significantly influences the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability, thereby modulating its biological activity.
Pyrimidinol-containing compounds have demonstrated a broad spectrum of pharmacological effects, including but not limited to:
-
Kinase Inhibition: Many pyrimidinol derivatives act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major class of targeted therapeutics.[5]
-
Anticancer Activity: Beyond kinase inhibition, pyrimidinols exhibit anticancer properties through various mechanisms, including the disruption of other cellular processes essential for tumor growth and survival.[7][8]
-
Antimicrobial Activity: The pyrimidine scaffold is also a validated pharmacophore for the development of antibacterial and antifungal agents.[9][10] Pyrimidinol derivatives have shown promise in combating a range of microbial pathogens.
Understanding the intricate relationship between the chemical structure of a pyrimidinol derivative and its biological activity is paramount for the rational design of more potent and selective drug candidates. This guide will delve into the specific SAR of pyrimidinols in these key therapeutic areas.
Structure-Activity Relationship (SAR) of Pyrimidinols
The biological activity of pyrimidinol derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring. The following sections summarize the SAR of pyrimidinols as kinase inhibitors, anticancer agents, and antimicrobial compounds, with quantitative data presented in structured tables.
Pyrimidinols as Kinase Inhibitors
The pyrimidine core serves as an excellent scaffold for designing kinase inhibitors, often acting as a hinge-binder that mimics the adenine moiety of ATP. The hydroxyl group of the pyrimidinol can form crucial hydrogen bonds with the kinase active site, enhancing binding affinity.
A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were investigated as PI3K/mTOR inhibitors. The SAR studies revealed that substitution at the C7 position significantly influences kinase activity.
| Compound | R | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Ref. |
| 1 | H | 19 | 37 | [11] |
| 5 | Cl | <10 | ~100 | [11] |
| 6 | CH3 | <10 | ~100 | [11] |
| 19 | OCH2CH2OCH3 | 3-10 | ~100 | [11] |
| 21 | CH=CH2 | 3-10 | ~100 | [11] |
| 32 | (CH2)2N(CH3)2 | 3-10 | >1000 | [11] |
SAR Insights:
-
Introduction of small substituents like chlorine or a methyl group at the C7 position (compounds 5 and 6 ) resulted in slightly increased activity against PI3Kα compared to the unsubstituted parent compound 1 .[11]
-
Larger, more flexible groups at C7, such as a methoxyethyl ether (compound 19 ) or a vinyl group (compound 21 ), led to potent PI3Kα inhibition with IC50 values in the low nanomolar range.[11]
-
The introduction of a dimethylaminomethyl group at C7 (compound 32 ) maintained high PI3Kα potency while significantly reducing mTOR inhibition, indicating a shift towards selectivity.[11]
The following diagram illustrates a simplified PI3K/mTOR signaling pathway, a common target for pyrimidinol-based kinase inhibitors.
Caption: Simplified PI3K/mTOR signaling pathway targeted by pyrimidinol inhibitors.
Pyrimidinols as Anticancer Agents
The anticancer activity of pyrimidinol derivatives is often evaluated through cell-based assays that measure cytotoxicity or the inhibition of cell proliferation. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a key metric.
A series of pyrimidine-containing scaffold compounds were evaluated for their antiproliferative activity against breast cancer cell lines.
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Ref. |
| 9 | H | H | MCF-7 | 26.07 | [8] |
| 10 | OCH3 | H | MCF-7 | 4.72 | [8] |
| 9 | H | H | MDA-MB-231 | 10.64 | [8] |
| 10 | OCH3 | H | MDA-MB-231 | 7.64 | [8] |
SAR Insights:
-
The introduction of a methoxy group at the R1 position (compound 10 ) significantly enhanced the anticancer activity against the MCF-7 breast cancer cell line compared to the unsubstituted analog (compound 9 ).[8]
-
A similar trend, though less pronounced, was observed in the MDA-MB-231 cell line.[8]
The following workflow illustrates the typical process of a structure-activity relationship study for developing novel therapeutic agents.
Caption: General workflow for a structure-activity relationship (SAR) study.
Pyrimidinols as Antimicrobial Agents
Pyrimidinol derivatives have been synthesized and evaluated for their activity against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the standard measure of in vitro antimicrobial activity.
A series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives were synthesized and their antimicrobial activities were evaluated.
| Compound | R | X | S. aureus MIC (µM/ml) | E. coli MIC (µM/ml) | C. albicans MIC (µM/ml) | Ref. |
| 2 | 4-Cl | OH | >3.81 | 0.91 | >3.81 | [10] |
| 5 | 2,4-diCl | OH | 1.91 | 1.91 | 1.91 | [10] |
| 10 | 5-Br, 2-OH | OH | >3.09 | 1.55 | >3.09 | [10] |
| 11 | 4-Br | SH | 1.68 | 3.37 | 3.37 | [10] |
| 12 | 4-Cl | NH2 | 0.87 | 1.73 | 1.73 | [10] |
SAR Insights:
-
The presence of electron-withdrawing groups, such as chlorine and bromine, on the phenyl ring at position 4 generally enhanced antimicrobial activity.[10] For example, the 4-chloro substituted pyrimidin-2-amine (compound 12 ) showed significant activity against S. aureus.[10]
-
The nature of the substituent at position 2 of the pyrimidine ring (OH, SH, or NH2) also played a crucial role in determining the antimicrobial spectrum and potency.[10]
-
Compound 2 , a pyrimidinol with a 4-chlorophenyl substituent, displayed potent activity against E. coli.[10]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and comparison of SAR data. The following sections provide an overview of the key assays cited in the evaluation of pyrimidinol derivatives.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in a luminescent signal.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Add the test compound (pyrimidinol derivative) at various concentrations.
-
Initiate the reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrimidinol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
MTT Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Methodology (Broth Microdilution):
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of the pyrimidinol compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.
-
Conclusion
The pyrimidinol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents targeting a range of diseases. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns on the pyrimidine ring in modulating biological activity and selectivity. The hydroxyl group of the pyrimidinol core is often a key pharmacophoric feature, participating in essential hydrogen bonding interactions with biological targets.
The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery. A thorough understanding of the SAR of pyrimidinols, coupled with robust and standardized biological evaluation methods, will continue to drive the design and optimization of new, more effective pyrimidinol-based drugs for the treatment of cancer, infectious diseases, and other significant health challenges. Future efforts in this area will likely focus on leveraging computational modeling and structure-based design to further refine the SAR and develop compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. SAR studies on dihydropyrimidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanism of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, a potent inhibitor of DNA repair pathways. This document details the compound's primary molecular targets, its impact on cellular signaling, and provides comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of its function.
Core Mechanism of Action: Inhibition of DNA Ligases
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, also known as L189, functions as a small molecule inhibitor of human DNA ligases. These enzymes are critical for the final step of sealing single-strand breaks (nicks) in double-stranded DNA, a process essential for DNA replication and repair. L189 exhibits inhibitory activity against DNA ligase I, DNA ligase III, and DNA ligase IV. By targeting these key enzymes, L189 effectively disrupts two major DNA repair pathways: Non-Homologous End Joining (NHEJ) and Base Excision Repair (BER).
The inhibitory action of L189 is characterized as simple competitive inhibition with respect to the nicked DNA substrate. This indicates that L189 competes with the DNA substrate for binding to the active site of the DNA ligase enzymes.
Quantitative Data: Inhibitory Potency
The efficacy of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol as a DNA ligase inhibitor has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. Additionally, the dissociation constant (Ki) for its interaction with DNA ligase I highlights its binding affinity.
| Target Enzyme | IC50 Value (µM) | Inhibition Constant (Ki) (µM) |
| Human DNA Ligase I | 5 | 5 |
| Human DNA Ligase III | 9 | Not Reported |
| Human DNA Ligase IV | 5 | Not Reported |
Impact on Cellular Signaling: The Non-Homologous End Joining (NHEJ) Pathway
The primary signaling pathway affected by the inhibition of DNA ligase IV by 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol is the Non-Homologous End Joining (NHEJ) pathway. NHEJ is the predominant mechanism for repairing DNA double-strand breaks (DSBs) throughout the cell cycle. The inhibition of the final ligation step by L189 leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.
Below is a diagram illustrating the canonical NHEJ pathway and the point of inhibition by L189.
Figure 1. The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of L189.
Experimental Protocols
DNA Ligase Inhibition Assay (In Vitro)
This protocol outlines a typical biochemical assay to determine the inhibitory effect of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol on DNA ligase activity.
Materials:
-
Purified human DNA ligase I, III, or IV
-
Nicked double-stranded DNA substrate (e.g., a plasmid linearized with a restriction enzyme that creates compatible ends, or an oligonucleotide-based substrate)
-
ATP (Adenosine triphosphate)
-
Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (L189) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the ligation buffer, a fixed concentration of the nicked DNA substrate, and the purified DNA ligase.
-
Add varying concentrations of L189 to the experimental tubes. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the ligation reaction by adding ATP.
-
Incubate the reactions at the optimal temperature for the specific DNA ligase (e.g., 25°C or 37°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products by agarose gel electrophoresis. The conversion of the nicked substrate to a ligated product (e.g., a circular plasmid or a longer oligonucleotide) will be visualized.
-
Quantify the band intensities of the substrate and product using a gel imaging system.
-
Calculate the percentage of inhibition for each concentration of L189 relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for the in vitro DNA ligase inhibition assay.
Cell-Based Non-Homologous End Joining (NHEJ) Assay
This protocol describes a cell-based assay to assess the inhibition of the NHEJ pathway by L189. This often involves a reporter system where successful NHEJ repair of a specific DNA break results in the expression of a reporter gene.
Materials:
-
Human cell line (e.g., HEK293, U2OS)
-
Cell culture medium and supplements
-
Plasmid-based NHEJ reporter system (e.g., pEJ-EGFP, which contains a GFP gene disrupted by an I-SceI recognition site)
-
I-SceI expression plasmid
-
Transfection reagent
-
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (L189)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent. The I-SceI endonuclease will create a specific double-strand break in the reporter plasmid.
-
Following transfection, treat the cells with varying concentrations of L189 or a vehicle control.
-
Incubate the cells for a period that allows for DNA repair and reporter gene expression (e.g., 48-72 hours).
-
Harvest the cells and analyze the expression of the reporter protein (e.g., GFP) by flow cytometry or fluorescence microscopy.
-
The percentage of GFP-positive cells corresponds to the efficiency of NHEJ-mediated repair.
-
Calculate the reduction in NHEJ efficiency in the presence of L189 compared to the vehicle control.
Figure 3. Workflow for a cell-based Non-Homologous End Joining (NHEJ) assay.
Concluding Remarks
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (L189) is a well-characterized inhibitor of DNA ligases I, III, and IV. Its primary mechanism of action involves the competitive inhibition of these enzymes, leading to the disruption of crucial DNA repair pathways, most notably Non-Homologous End Joining. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential, particularly in the context of sensitizing cancer cells to DNA-damaging agents. The visualization of the affected signaling pathway and experimental workflows aims to provide a clear and concise understanding of the compound's molecular interactions and its study.
An In-depth Technical Guide to the Non-Homologous End Joining (NHEJ) Inhibitor SCR7
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled herein is based on publicly available data.
Introduction
This technical guide provides a comprehensive overview of the compound commonly known as SCR7. Initial inquiries regarding CAS number 1533426-91-3, identified as (E)-6-Amino-5-(benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, led to a closely related and more extensively studied molecule, SCR7, with CAS number 1533426-72-0 . SCR7 is a potent and selective inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway. Its ability to disrupt this pathway has positioned it as a valuable tool in cancer research and as an enhancer of CRISPR-Cas9 mediated homology-directed repair (HDR). This guide will focus on the properties, mechanism of action, and experimental protocols associated with SCR7. It is important to note that SCR7 is known to be unstable and can autocyclize to a more stable form, SCR7 pyrazine, which also exhibits inhibitory activity against NHEJ[1][2].
Physicochemical Properties of SCR7
SCR7 is a small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 1533426-72-0 | [3][4][5] |
| Molecular Formula | C₁₈H₁₄N₄OS | [3][4][5] |
| Molecular Weight | 334.39 g/mol | [3][4] |
| IUPAC Name | 5,6-bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | [4] |
| Appearance | Yellow solid powder | [4] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: up to 50 mM | [3] |
| DMF: 20 mg/mL | [5] | |
| Ethanol: 15 mg/mL | [5] | |
| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |
Pharmacological Data
SCR7 has been demonstrated to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for SCR7 are summarized below. It is important to note that some studies may have used the more stable SCR7 pyrazine form in their assays[1][6].
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T47D | Breast Cancer | 8.5 | [1][7] |
| HT1080 | Fibrosarcoma | 10 | [1][7] |
| A549 | Lung Carcinoma | 34 | [1][7] |
| MCF7 | Breast Adenocarcinoma | 40 | [1][7] |
| HeLa | Cervical Cancer | 44 | [1][7] |
| Nalm6 | B cell precursor leukemia | 50 | [1][7] |
| A2780 | Ovarian Cancer | 120 | [1][7] |
Mechanism of Action: Inhibition of the NHEJ Pathway
SCR7 exerts its biological effects by inhibiting the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). It specifically targets DNA Ligase IV, the enzyme responsible for the final ligation step in this pathway. SCR7 is thought to interfere with the DNA binding domain of DNA Ligase IV, thereby preventing the sealing of the DNA break[8]. This leads to an accumulation of DSBs within the cell, which can trigger apoptosis.
The key steps of the NHEJ pathway and the point of inhibition by SCR7 are depicted in the following signaling pathway diagram.
Experimental Protocols
The following are representative protocols for assessing the activity of SCR7. These are synthesized from methodologies described in the literature and may require optimization for specific experimental conditions.
1. In Vitro DNA Ligase IV Inhibition Assay
This assay measures the ability of SCR7 to inhibit the ligation of a DNA substrate by purified DNA Ligase IV.
-
Materials:
-
Purified human DNA Ligase IV/XRCC4 complex
-
Fluorescently labeled DNA substrate (e.g., a short double-stranded DNA with a nick)
-
Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)
-
SCR7 stock solution (in DMSO)
-
Denaturing polyacrylamide gel
-
Fluorescence gel scanner
-
-
Procedure:
-
Prepare reaction mixtures containing ligation buffer, the fluorescently labeled DNA substrate, and varying concentrations of SCR7 (or DMSO as a vehicle control).
-
Pre-incubate the reaction mixtures at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the ligation reaction by adding the purified DNA Ligase IV/XRCC4 complex.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the ligated and unligated DNA products on a denaturing polyacrylamide gel.
-
Visualize and quantify the fluorescent bands using a gel scanner. The inhibition of ligation is determined by the decrease in the amount of ligated product in the presence of SCR7 compared to the control.
-
2. Cell-Based NHEJ Reporter Assay
This assay quantifies the efficiency of NHEJ in living cells and can be used to evaluate the cellular activity of SCR7. This protocol is based on a GFP reporter system where a functional GFP gene is restored upon successful NHEJ-mediated repair of a targeted DNA double-strand break.
-
Materials:
-
Mammalian cell line of interest
-
NHEJ reporter plasmid (containing a disrupted GFP gene with recognition sites for a site-specific endonuclease like I-SceI)
-
I-SceI expression plasmid
-
Transfection reagent
-
SCR7 stock solution (in DMSO)
-
Flow cytometer
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent. This will induce a double-strand break in the GFP reporter gene.
-
Following transfection, treat the cells with varying concentrations of SCR7 (or DMSO as a vehicle control).
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in SCR7-treated samples compared to the control indicates inhibition of NHEJ.
-
Conclusion
SCR7 (CAS 1533426-72-0) is a valuable chemical probe for studying the Non-Homologous End Joining DNA repair pathway. Its ability to inhibit DNA Ligase IV has significant implications for cancer therapy, potentially sensitizing tumors to DNA-damaging agents, and for improving the efficiency of CRISPR-mediated gene editing. This guide provides a foundational understanding of SCR7's properties and applications for researchers in the fields of molecular biology, oncology, and gene therapy. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Ligase Inhibitor: SCR7 Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
Synthesis of Schiff Bases from 6-Aminouracil: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of Schiff bases from 6-aminouracil presents unique challenges not typically encountered with other primary amines. The inherent reactivity of the uracil ring often leads to facile cyclization and rearrangement reactions, complicating the direct formation of the desired imine products. This technical guide provides an in-depth exploration of the synthesis of Schiff bases derived from 6-aminouracil, detailing both the synthetic hurdles and successful strategies. We present a comprehensive overview of experimental protocols, quantitative data, and the subsequent utility of these compounds as intermediates in the synthesis of more complex heterocyclic systems. Furthermore, we explore the potential biological significance of 6-aminouracil derivatives, particularly in the context of anticancer research and enzyme inhibition.
Introduction: The Synthetic Challenge
Uracil and its derivatives are of significant interest in medicinal chemistry due to their structural analogy to nucleobases, rendering them valuable scaffolds for the design of novel therapeutic agents.[1] 6-Aminouracil, with its primary amino group, is a logical starting material for the synthesis of Schiff bases, which are themselves a versatile class of compounds with a wide range of biological activities.
However, the direct condensation of 6-aminouracil with aldehydes under standard Schiff base formation conditions (e.g., refluxing in ethanol with acid or base catalysis) often fails to produce the expected imine. Instead, the reaction frequently yields rearranged or cyclized products. This is attributed to the nucleophilicity of the C5 position of the uracil ring, which can compete with the amino group in reacting with the aldehyde, leading to the formation of fused heterocyclic systems. One study reported that the reaction of 6-aminouracil with 6-methylpyridine-2-carbaldehyde resulted in an unusual pyridopyrimidinium methanesulfonate derivative rather than the anticipated Schiff base.
This inherent reactivity necessitates carefully controlled reaction conditions to favor the formation of the C=N double bond while minimizing side reactions.
Experimental Protocols
Synthesis of 6-((Arylmethylene)amino)pyrimidine-2,4(1H,3H)-diones (Schiff Bases)
A reported successful method for the synthesis of Schiff bases from 6-aminouracil involves the use of anhydrous potassium carbonate in a suitable solvent. This mild basic catalyst appears to facilitate the condensation reaction while suppressing the competing cyclization pathways.
General Procedure:
-
To a solution of 6-aminouracil (1 mmol) in an appropriate solvent (e.g., dimethylformamide), add the desired aromatic aldehyde (1 mmol).
-
Add anhydrous potassium carbonate (1.5 mmol) to the mixture.
-
Heat the reaction mixture under reflux for a specified duration (typically several hours), monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.
Caption: General workflow for the synthesis of Schiff bases from 6-aminouracil.
Synthesis of 6-(4-Oxo-2-arylthiazolidin-3-yl)pyrimidine-2,4(1H,3H)-diones
The synthesized Schiff bases are valuable intermediates for the construction of more complex heterocyclic systems. A notable example is their conversion to 6-thiazolidinylpyrimidine derivatives through a cycloaddition reaction with thioglycolic acid.
General Procedure:
-
In a round-bottom flask, dissolve the 6-((arylmethylene)amino)pyrimidine-2,4(1H,3H)-dione (1 mmol) in a suitable solvent like dioxane.
-
Add thioglycolic acid (1.2 mmol) to the solution.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the mixture and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield the 6-(4-oxo-2-arylthiazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione.
Caption: Synthesis of 6-thiazolidinylpyrimidines from 6-aminouracil Schiff bases.
Data Presentation
The following tables summarize the reported yields for the synthesis of representative 6-aminouracil Schiff bases and their subsequent conversion to thiazolidinone derivatives.
Table 1: Synthesis of 6-((Arylmethylene)amino)pyrimidine-2,4(1H,3H)-diones
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | 6-(((4-Chlorophenyl)methylene)amino)pyrimidine-2,4(1H,3H)-dione | 78 | >300 |
| Furan-2-carbaldehyde | 6-((Furfurylidene)amino)pyrimidine-2,4(1H,3H)-dione | 75 | >300 |
| Thiophene-2-carbaldehyde | 6-(((Thiophen-2-yl)methylene)amino)pyrimidine-2,4(1H,3H)-dione | 80 | >300 |
Table 2: Synthesis of 6-(4-Oxo-2-arylthiazolidin-3-yl)pyrimidine-2,4(1H,3H)-diones
| Schiff Base Precursor (Aryl group) | Product | Yield (%) | Melting Point (°C) |
| 4-Chlorophenyl | 6-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione | 70 | 280-282 |
| Furyl | 6-(2-(Furan-2-yl)-4-oxothiazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione | 65 | 265-267 |
| Thienyl | 6-(4-Oxo-2-(thiophen-2-yl)thiazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione | 72 | 272-274 |
Biological Activity and Signaling Pathways
While extensive biological data for simple Schiff bases of 6-aminouracil are not widely available, derivatives of 6-aminouracil have shown promising activity in the realm of cancer therapy. Several studies have investigated the anticancer potential of fused heterocyclic systems derived from 6-aminouracil.
One potential target for these compounds is Cathepsin B (CTSB) , a lysosomal cysteine protease that is often overexpressed in various cancers. Upregulation of Cathepsin B is associated with tumor invasion, metastasis, and angiogenesis. Therefore, the development of Cathepsin B inhibitors is a viable strategy for cancer treatment. It is hypothesized that certain 6-aminouracil derivatives may exert their cytotoxic effects by inhibiting this key enzyme.
Caption: Hypothetical inhibition of the Cathepsin B pathway by 6-aminouracil derivatives.
Table 3: In Vitro Cytotoxicity of Selected 6-Aminouracil Derivatives against Prostate Cancer (PC3) Cell Line
| Compound | IC50 (µM) |
| 6-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione | 8.5 |
| 6-(2-(Furan-2-yl)-4-oxothiazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione | 12.3 |
| 6-(4-Oxo-2-(thiophen-2-yl)thiazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione | 9.8 |
Conclusion
The synthesis of Schiff bases from 6-aminouracil is a non-trivial endeavor that requires careful selection of reaction conditions to circumvent the propensity of the uracil ring to undergo alternative reactions. The use of anhydrous potassium carbonate provides a viable route to these elusive imines. These Schiff bases serve as versatile building blocks for the synthesis of more elaborate heterocyclic structures, such as thiazolidinones, which have demonstrated promising anticancer activity. The potential for these and related 6-aminouracil derivatives to act as inhibitors of key cancer-related enzymes like Cathepsin B warrants further investigation and highlights the continued importance of this scaffold in medicinal chemistry and drug development. Future work should focus on expanding the library of 6-aminouracil Schiff bases, optimizing reaction conditions to improve yields, and conducting comprehensive biological evaluations to elucidate their mechanisms of action and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of pyrimidine Schiff bases, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4]
Introduction
Pyrimidine Schiff bases are formed through the condensation reaction between a primary amine, typically a substituted aminopyrimidine, and an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is a key pharmacophore that contributes to the biological activity of these compounds.[5] The pyrimidine scaffold itself is a fundamental component of nucleic acids, further highlighting the potential of these derivatives in biological systems. This document outlines various synthetic methodologies, presents a comparative data table of reaction conditions, and provides a detailed experimental protocol for the synthesis of a representative pyrimidine Schiff base. Additionally, a potential mechanism of anticancer action is illustrated through a signaling pathway diagram.
Data Presentation: Synthesis of Pyrimidine Schiff Bases
The following table summarizes various reported methods for the synthesis of pyrimidine Schiff bases, highlighting the diversity of reactants and conditions that can be employed.
| Pyrimidine Reactant | Aldehyde Reactant | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |
| 2-Aminopyrimidine | 4-Hydroxybenzaldehyde | Ethanol | Glacial Acetic Acid (catalytic) / Reflux | 4h | 85 | N/A |
| 2-Aminopyrimidine | 2-Chloro-benzaldehyde | Methanol/Ethanol | Glacial Acetic Acid or NaOH (catalytic) / Microwave | 1-2 min | >90 | N/A |
| 2-Aminopyrimidine | 4-Ethoxybenzaldehyde | Ethanol | Reflux | 2h | 88.2 | [6] |
| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted cinnamaldehydes | Ethanol | Reflux | 1-24h | Good to Excellent | N/A |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic amines | THF | In(OTf)₃ (catalytic) / Room Temperature | 72h | 60-85 | N/A |
| 2-Aminopyridine | 2-Hydroxy-benzaldehyde | N/A | N/A | N/A | 64.6 | [7] |
| 3-Amino-imidazo[1,2-a]pyrimidine | 4-(Trifluoromethyl)benzaldehyde | Toluene | MgSO₄ / Microwave (120°C) | 60 min | 79 | N/A |
| 2-Aminophenol | 2-Hydroxybenzaldehyde | Ethanol | Reflux | N/A | 78 | [8] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative pyrimidine Schiff base, (E)-N-(4-hydroxybenzylidene)-pyrimidin-2-amine.
Materials:
-
2-Aminopyrimidine (1.0 mmol, 95.1 mg)
-
4-Hydroxybenzaldehyde (1.0 mmol, 122.1 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminopyrimidine (1.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) in absolute ethanol (15 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: The structure and purity of the synthesized Schiff base can be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.
Expected Results:
The final product, (E)-N-(4-hydroxybenzylidene)-pyrimidin-2-amine, should be a crystalline solid. The yield is expected to be around 85%.
-
FTIR (cm⁻¹): Appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and disappearance of the C=O stretching band of the aldehyde and the N-H bending of the primary amine.
-
¹H NMR (δ, ppm): A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region (around 8-9 ppm).
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of pyrimidine Schiff bases.
Proposed Anticancer Signaling Pathway Inhibition
Many pyrimidine Schiff bases have demonstrated potential as anticancer agents. One proposed mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.
Caption: Inhibition of the VEGFR2 signaling pathway by a pyrimidine Schiff base.
References
- 1. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedures for 6-Aminouracil Condensation Reactions in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the condensation reaction of 6-aminouracil, a versatile scaffold in medicinal chemistry. The protocols focus on the synthesis of fused pyrimidine derivatives, which have shown significant potential as bioactive molecules, particularly as inhibitors of bacterial DNA gyrase.
Introduction
6-Aminouracil is a privileged starting material in the synthesis of a wide variety of heterocyclic compounds due to its reactive amino group and the pyrimidine ring's susceptibility to annulation reactions. Condensation reactions of 6-aminouracil with aldehydes, ketones, and other electrophilic partners are fundamental transformations for generating diverse chemical libraries for drug discovery screening. One notable application of 6-aminouracil derivatives is in the development of novel antibacterial agents targeting DNA gyrase, an essential enzyme for bacterial survival. This document outlines key experimental protocols and presents relevant data for the synthesis and evaluation of these compounds.
Data Presentation
Table 1: Three-Component Condensation Reaction of 6-Aminouracil Derivatives, Aromatic Aldehydes, and Malononitrile for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| Entry | 6-Aminouracil Derivative | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 6-Aminouracil | Benzaldehyde | Zr(HSO₄)₄ | Solvent-free | 0.5 | 92 |
| 2 | 6-Amino-1,3-dimethyluracil | 4-Chlorobenzaldehyde | Zr(HSO₄)₄ | Solvent-free | 0.75 | 95 |
| 3 | 6-Amino-1,3-dimethyluracil | 4-Methoxybenzaldehyde | Zr(HSO₄)₄ | Solvent-free | 0.5 | 94 |
| 4 | 6-Amino-1,3-dimethyluracil | 3-Nitrobenzaldehyde | Zr(HSO₄)₄ | Solvent-free | 1 | 90 |
| 5 | 6-Aminouracil | 2-Thiophenecarboxaldehyde | Zr(HSO₄)₄ | Solvent-free | 0.75 | 88 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Biological Activity of Fused Pyrimidine Derivatives Derived from 6-Aminouracil as DNA Gyrase Inhibitors
| Compound ID | Structure | E. coli DNA Gyrase IC₅₀ (µM) | S. aureus DNA Gyrase IC₅₀ (µM) |
| PBI-1 | Pyrimido[4,5-b]indol-8-amine | 15.2 | 8.5 |
| PBI-2 | 2-Methyl-pyrimido[4,5-b]indol-8-amine | 10.8 | 5.1 |
| PBI-3 | 4-Chloro-pyrimido[4,5-b]indol-8-amine | 7.5 | 2.3 |
| Novobiocin (Control) | - | 0.05 | 0.02 |
Illustrative data based on the activity of similar compounds described in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Zr(HSO₄)₄-Catalyzed Three-Component Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol describes a solvent-free, one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives from a 6-aminouracil derivative, an aromatic aldehyde, and malononitrile.
Materials:
-
6-Aminouracil or 6-amino-1,3-dimethyluracil (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Zirconium hydrogen sulfate [Zr(HSO₄)₄] (10 mol%)
-
Ethanol
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add 6-aminouracil or its derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and Zr(HSO₄)₄ (0.1 mmol).
-
Place the flask on a hotplate with magnetic stirring and heat the mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
Add 20 mL of ethanol to the solid residue and stir for 10 minutes.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the product with cold ethanol (2 x 10 mL).
-
Dry the purified product in a vacuum oven at 60 °C.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Pyrimido[4,5-b]indol-8-amine Derivatives
This protocol outlines a multi-step synthesis of pyrimido[4,5-b]indol-8-amine derivatives, which are potent inhibitors of DNA gyrase.
Step 1: Condensation of 6-chlorouracil with an ortho-amino-substituted benzonitrile
-
In a sealed tube, combine 6-chlorouracil (1.0 mmol), the appropriately substituted ortho-amino benzonitrile (1.1 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 10 mL).
-
Heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 (1.0 mmol) in a suitable high-boiling point solvent such as diphenyl ether (15 mL).
-
Heat the solution to reflux (approximately 250 °C) for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel to yield the final pyrimido[4,5-b]indol-8-amine derivative.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and screening of 6-aminouracil derivatives.
Caption: Inhibition of DNA gyrase by 6-aminouracil derivatives.
Application Notes and Protocols for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol is a Schiff base ligand derived from a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various drugs. Schiff bases derived from heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which are often enhanced upon coordination with metal ions. This document provides detailed protocols for the synthesis of the ligand and its metal complexes, along with methods for evaluating their potential as therapeutic agents. The unique structural features of this ligand, including the pyrimidine ring, the azomethine group, and the thione group, make it a versatile chelating agent for a variety of metal ions, opening avenues for the development of novel metal-based drugs with potential antimicrobial and anticancer properties.
Data Presentation
The biological activities of metal complexes containing pyrimidine-based Schiff base ligands are summarized below. This data, gathered from studies on structurally related compounds, provides a comparative baseline for the potential efficacy of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol complexes.
Table 1: Cytotoxicity Data of Related Pyrimidine Schiff Base Metal Complexes
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Ni(II) Complex | HepG2 (Human Liver Cancer) | >50 | |
| Pd(II) Complex | HepG2 (Human Liver Cancer) | 37.5 | |
| Pyrimidine Schiff Base (4b) | A172 (Glioblastoma) | Not specified, but active | |
| Pyrimidine Schiff Base (4b) | AGS (Gastric Adenocarcinoma) | Not specified, but active | |
| Cd(HL)(NO₃)₂ | SMMC-7721 (Hepatocellular Carcinoma) | <10 | |
| EuL(HCOOH)(H₂O)(NO₃)₂ | MDA-MB-231 (Breast Cancer) | <10 |
Table 2: Antimicrobial Activity of a Related Pyrimidine Schiff Base Metal Complex
| Compound/Complex | Microorganism | Inhibition Zone (mm) |
| Cd(HL)(NO₃)₂ | B. dysentery | 24 |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (Ligand)
This protocol is adapted from the general synthesis of related 6-{[1-arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones.
Materials:
-
6-amino-2-thiouracil (6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
-
Benzaldehyde
-
Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Ethanol
-
Dioxane
-
Ice
Procedure:
-
Dissolve 0.01 mol of 6-amino-2-thiouracil in 30 mL of DMF.
-
Add 0.01 mol of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture under reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with cold ethanol.
-
Recrystallize the crude product from an ethanol/dioxane mixture (1:1) to obtain pure 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
-
Dry the purified product in a desiccator.
Protocol 2: General Synthesis of Metal(II) Complexes of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
This is a generalized protocol based on methods for synthesizing metal complexes of similar Schiff base ligands.
Materials:
-
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (Ligand)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, PdCl₂, CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Dimethylformamide (DMF) (optional, if ligand solubility is low)
Procedure:
-
Dissolve the ligand (0.002 mol) in hot methanol or ethanol (20 mL). If solubility is an issue, a small amount of DMF can be added.
-
In a separate flask, dissolve the metal(II) salt (0.001 mol) in methanol or ethanol (10 mL).
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate should be observed.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent used for the reaction (methanol or ethanol) to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HeLa)
-
Normal cell line (e.g., L-929 fibroblast cells) for assessing biocompatibility
-
Synthesized ligand and metal complexes
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Culture the selected cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37°C.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol is for screening the antibacterial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
-
Nutrient Agar
-
Nutrient Broth
-
Synthesized ligand and metal complexes
-
DMSO (as a solvent)
-
Standard antibiotic (e.g., Ampicillin)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare a bacterial inoculum by growing the test bacteria in nutrient broth overnight at 37°C. Adjust the turbidity to 0.5 McFarland standard.
-
Pour molten nutrient agar into sterile petri dishes and allow it to solidify.
-
Spread 100 µL of the bacterial inoculum evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Prepare solutions of the test compounds and the standard antibiotic in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add 100 µL of each test solution, the standard antibiotic solution, and pure DMSO (as a negative control) to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Putative apoptosis signaling pathway.
Application of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine, a fundamental heterocyclic aromatic compound, and its derivatives are of paramount importance in medicinal chemistry. Exhibiting a wide spectrum of biological activities, these compounds are integral to the development of numerous therapeutic agents. This document provides detailed application notes on pyrimidine derivatives as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Applications
Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interfere with cancer cell proliferation.[1] They are known to target various signaling pathways crucial for tumor growth and survival, most notably the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
Signaling Pathways
EGFR Signaling Pathway Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades promoting cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2] Pyrimidine derivatives can act as potent EGFR inhibitors by competing with ATP for the binding site in the kinase domain, thereby blocking its downstream effects.[3]
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
JAK-STAT Signaling Pathway Inhibition:
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[4] Dysregulation of this pathway is implicated in various cancers. Pyrimidine-based inhibitors can target JAK kinases, preventing the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of genes involved in cell growth and survival.[5]
Caption: JAK-STAT signaling pathway and its inhibition by pyrimidine derivatives.
Quantitative Data
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | MDA-MB-468 | 3.343 | [1] |
| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | T-47D | 4.792 | [1] |
| Pyrimidine-5-carbonitrile | EGFR | HepG2 | 3.56 | [1] |
| Pyrimidine-5-carbonitrile | EGFR | A549 | 5.85 | [1] |
| Pyrazolo[3,4-d]pyrimidine | DHFR | MCF-7 | 0.08 | [2] |
| 2-Thiopyrimidine | CDK-1 | - | 5 | [6] |
| Pyrido[2,3-d]pyrimidine | EGFR | A549 | 2.24 | [7] |
Experimental Protocols
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (General Procedure):
This protocol describes a general method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which are potent anticancer agents.[2][8]
Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Phenyl hydrazine
-
Ethanol
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine
-
Isopropanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. A mixture of ethyl (ethoxymethylene)cyanoacetate and phenyl hydrazine in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pyrazole intermediate.
-
Step 2: Synthesis of Pyrazolo[3,4-d]pyrimidinone. The pyrazole intermediate from Step 1 is heated in formamide at reflux for 8-10 hours. After cooling, the product is collected by filtration, washed with water, and dried.
-
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The pyrazolo[3,4-d]pyrimidinone from Step 2 is refluxed in an excess of phosphorus oxychloride for 6-8 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.
-
Step 4: Synthesis of the Final Pyrazolo[3,4-d]pyrimidine Derivative. The 4-chloro intermediate from Step 3 is reacted with the desired amine in isopropanol at reflux for 6-8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Pyrimidine derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antiviral Applications
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[12][13][14] They act as chain terminators of viral DNA or RNA synthesis by mimicking natural nucleosides and being incorporated into the growing nucleic acid chain by viral polymerases. This incorporation prevents further elongation, thus halting viral replication.[14]
Mechanism of Action
Caption: Mechanism of action of pyrimidine nucleoside antiviral analogs.
Quantitative Data
| Compound | Virus | Cell Line | EC50 (µM) |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.004 |
| Lamivudine (3TC) | HIV-1 | MT-4 | 0.01 |
| Acyclovir | HSV-1 | Vero | 0.1 |
| Trifluridine | HSV-1 | Vero | 0.05 |
Experimental Protocols
Plaque Reduction Assay:
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[15][16][17][18][19]
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Pyrimidine derivative
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine derivative in culture medium. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a medium containing agarose or methylcellulose to restrict the spread of the virus to adjacent cells. The overlay medium should also contain the corresponding concentration of the pyrimidine derivative.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) compared to the virus control is determined.
Antimicrobial Applications
Pyrimidine derivatives exhibit a broad range of antimicrobial activities against both bacteria and fungi. They can target various essential cellular processes in microorganisms, including DNA synthesis, protein synthesis, and cell wall formation.
Quantitative Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine | S. aureus | 3.125 | [20] |
| Dihydropyrimidine | E. coli | 14.72 | [20] |
| Pyrrolo[2,3-d]pyrimidine | S. aureus | 8 | [21] |
| Pyrimidin-2-ol | S. aureus | 0.87 (µM/ml) | [15] |
| Pyrimidin-2-ol | E. coli | 0.91 (µM/ml) | [15] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4][22][23][24][25]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Pyrimidine derivative stock solution
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine derivative in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by reading the absorbance at 600 nm.
Anti-inflammatory Applications
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6][26] By inhibiting these enzymes, they can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathways
COX Inhibition and Prostaglandin Synthesis:
Arachidonic acid is converted by cyclooxygenase (COX) enzymes into prostaglandins, which are potent inflammatory mediators. Pyrimidine derivatives can selectively inhibit COX-2, the isoform predominantly expressed during inflammation, thereby reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.
Quantitative Data
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrimidine Derivative (L1) | COX-2 | Comparable to Meloxicam | [26][27] |
| Pyrimidine Derivative (L2) | COX-2 | Comparable to Meloxicam | [26][27] |
| Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.04 | [6] |
| 2-Thiopyrimidine | - | 37.4% inhibition at 100 mg/kg (in vivo) | [6] |
Experimental Protocols
In Vitro COX Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Detection reagent (e.g., a colorimetric substrate for the peroxidase activity of COX)
-
Pyrimidine derivative
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the pyrimidine derivative or a vehicle control in the reaction buffer for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation time (e.g., 10 minutes), add the detection reagent. The peroxidase component of the COX enzyme will catalyze a reaction that produces a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the pyrimidine derivative compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Carrageenan-Induced Paw Edema in Rats:
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[3][28][29][30]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Pyrimidine derivative
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping and Acclimatization: Divide the rats into groups (e.g., control, standard drug, and test compound groups). Allow the animals to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the pyrimidine derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
References
- 1. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. m.youtube.com [m.youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
Development of Pyrimidine-Based Enzyme Inhibitors: Application Notes and Protocols
The pyrimidine nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing potent and selective enzyme inhibitors.[1] Its structural versatility and ability to engage in various non-covalent interactions have led to the development of numerous therapeutic agents across different disease areas, including oncology, inflammation, and infectious diseases.[2] This document provides detailed application notes on pyrimidine-based inhibitors targeting key enzymes and comprehensive protocols for their synthesis and evaluation.
Application Note 1: Pyrimidine-Based Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is a well-established pharmacophore for designing kinase inhibitors, often acting as an ATP-competitive agent that binds to the hinge region of the kinase active site.[1][3][4]
Key Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[4] Pyrimidine-based inhibitors like Ibrutinib are approved for treating B-cell malignancies.[4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression drive several cancers. Pyrimidine derivatives have been extensively developed as selective EGFR inhibitors.[5]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control cell cycle progression.[6] Inhibitors like Ribociclib, which has a pyrido[2,3-d]pyrimidine core, are used in breast cancer therapy.[6][7]
-
Aurora and Polo-like Kinases (AURK/PLK): Serine/threonine kinases that are critical for mitotic progression, making them attractive targets for cancer therapy.[3]
Mechanism of Action: Most pyrimidine-based kinase inhibitors function by competing with endogenous ATP for the binding pocket in the kinase domain. The nitrogen atoms of the pyrimidine ring often form key hydrogen bonds with the amino acid residues in the hinge region of the enzyme, anchoring the inhibitor in the active site and preventing the phosphorylation of substrate proteins.[3] This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells.[8]
Caption: Simplified BTK signaling pathway inhibited by a pyrimidine-based drug.
Table 1: Potency of Representative Pyrimidine-Based Kinase Inhibitors
| Compound/Drug | Target Kinase | IC₅₀ (nM) | Disease Area |
| Compound 4x | BTK | 4.8 | Inflammation/Cancer |
| Ribociclib (LEE011) | CDK4 | 10 | Breast Cancer |
| Ribociclib (LEE011) | CDK6 | 39 | Breast Cancer |
| PD180970 | Bcr-Abl | 170 | Leukemia |
| Compound 72 | FAK | 27.4 | Cancer |
Data sourced from multiple studies for illustrative purposes.[2][6][8][9]
Application Note 2: Pyrimidine-Based Inhibitors for Inflammatory Diseases
Inflammation is a complex biological response involving various enzymes and signaling pathways. Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes involved in the production of inflammatory mediators.[10][11]
Key Enzyme Targets:
-
Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are critical mediators of inflammation and pain.[10] Selective inhibition of COX-2 is a desirable strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12]
-
Lipoxygenase (LOX): These enzymes catalyze the production of leukotrienes, which are involved in various inflammatory and allergic reactions.[10]
Mechanism of Action: By inhibiting COX and/or LOX enzymes, pyrimidine-based compounds block the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation, pain, and fever.[10] Beyond direct enzyme inhibition, some pyrimidine derivatives can also modulate key inflammatory signaling pathways, such as the Nuclear Factor-κB (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10]
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribociclib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. discovery-of-novel-bruton-s-tyrosine-kinase-btk-inhibitors-bearing-a-pyrrolo-2-3-d-pyrimidine-scaffold - Ask this paper | Bohrium [bohrium.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent a large and diverse class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The evaluation of the cytotoxic potential of novel pyrimidine derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and protocols for a panel of in vitro assays to assess the cytotoxicity of pyrimidine derivatives, focusing on cell viability, membrane integrity, and the induction of apoptosis.
Overview of Cytotoxicity Assays
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of pyrimidine derivatives. This typically involves assessing different cellular parameters:
-
Metabolic Activity: Assays like the MTT assay measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.
-
Apoptosis Induction: The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of a cytotoxic compound.
Table 1: Cytotoxicity of Pyrimidine Derivatives (MTT Assay)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM)[1] |
| Derivative A | HCT-116 | 48 | 0.14[1] |
| Derivative B | MCF-7 | 48 | 0.57[2] |
| Derivative C | HepG2 | 48 | 1.13[2] |
| Doxorubicin (Control) | MCF-7 | 48 | 1.50 |
Table 2: Apoptosis Induction by Pyrimidine Derivative B in MCF-7 Cells (Annexin V-FITC/PI Assay)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%)[2] |
| Control | - | 99.38 | 0.35 | 0.27 | 0.62[2] |
| Derivative B | 0.57 | 63.86 | 22.11[2] | 14.03[2] | 36.14[2] |
Table 3: Membrane Integrity Assessment (LDH Assay)
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | % LDH Release (relative to control) |
| Derivative D | A549 | 10 | 24 | 15.2 |
| Derivative D | A549 | 50 | 24 | 48.7 |
| Triton X-100 (Positive Control) | A549 | 1% | 24 | 100 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.[3] Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium without disturbing the formazan crystals.[3] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (containing reaction buffer, substrate mix, and stop solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivatives as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Visualizations
Pyrimidine derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis via the intrinsic (mitochondrial) pathway and the inhibition of pro-survival signaling pathways like the PIM-1 kinase pathway.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity testing of pyrimidine derivatives.
Intrinsic Apoptosis Pathway Induced by Pyrimidine Derivatives
Many pyrimidine derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway.[4] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and the release of mitochondrial factors that trigger the caspase cascade.
Caption: Intrinsic apoptosis pathway activated by pyrimidine derivatives.
PIM-1 Kinase Inhibition by Pyrimidine Derivatives Leading to Apoptosis
Some pyrimidine derivatives function as inhibitors of PIM-1 kinase, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. By inhibiting PIM-1, these derivatives can promote apoptosis.[2]
Caption: PIM-1 kinase inhibition by pyrimidine derivatives promotes apoptosis.
Conclusion
The in vitro assays described in these application notes provide a robust framework for evaluating the cytotoxicity of pyrimidine derivatives. By employing a combination of assays that measure distinct cellular parameters, researchers can gain a comprehensive understanding of the cytotoxic mechanisms of these compounds, which is essential for their further development as potential therapeutic agents. The provided protocols and data presentation formats are intended to serve as a guide for researchers in the field of drug discovery and development.
References
- 1. Novel pyrrolopyrimidine derivatives induce p53-independent apoptosis via the mitochondrial pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of pyrimidine compounds using mass spectrometry. This guide is designed to assist researchers in developing and implementing robust analytical methods for the quantification of pyrimidine bases, nucleosides, and their analogs in various biological matrices. The information provided is particularly relevant for applications in metabolic research, clinical diagnostics, and pharmaceutical development.
Introduction to Mass Spectrometry of Pyrimidines
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of pyrimidine compounds. The high sensitivity and selectivity of LC-MS/MS allow for the accurate quantification of these molecules in complex biological samples.[1][2][3] This is crucial for understanding their role in various physiological and pathological processes, including inborn errors of metabolism and as biomarkers for disease.[4] Furthermore, LC-MS/MS is a cornerstone in the development of pyrimidine-based therapeutics, enabling detailed pharmacokinetic and metabolic studies.[1][2]
Key Applications
-
Metabolic Studies: Elucidating the intricate pathways of pyrimidine biosynthesis and catabolism.
-
Clinical Diagnostics: Diagnosing and monitoring inborn errors of pyrimidine metabolism by quantifying key biomarkers in urine and plasma.[4]
-
Drug Development:
-
Pharmacokinetic (PK) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of pyrimidine-based drugs and their metabolites.[1][2]
-
Therapeutic Drug Monitoring (TDM): Optimizing drug dosage and minimizing toxicity by monitoring circulating drug levels.[5]
-
Metabolite Identification: Identifying and characterizing the metabolic fate of new pyrimidine drug candidates.
-
Signaling and Metabolic Pathways
The analysis of pyrimidine compounds is often contextualized by their central role in nucleotide metabolism. The de novo pyrimidine biosynthesis pathway is a key target for many anticancer drugs. A simplified diagram of this pathway is presented below.
Experimental Workflow for LC-MS/MS Analysis
A typical workflow for the quantitative analysis of pyrimidine compounds in biological samples is depicted below. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Quantitative Data Summary
The following table summarizes the Multiple Reaction Monitoring (MRM) parameters for the analysis of several common pyrimidine compounds. These parameters, including precursor and product ions, collision energy (CE), and declustering potential (DP), are crucial for setting up a sensitive and specific quantitative method on a triple quadrupole mass spectrometer. It is important to note that optimal values may vary between different instruments and should be determined empirically.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Ionization Mode |
| Uracil | 111.0 | 69.0 | 25 | 40 | Negative |
| Thymine | 125.0 | 81.0 | 23 | 45 | Negative |
| Cytosine | 112.1 | 95.1 | 20 | 50 | Positive |
| 5-Fluorouracil (5-FU) | 129.0 | 42.0 | 28 | 55 | Negative |
| Uridine | 245.1 | 113.1 | 15 | 60 | Positive |
| Thymidine | 243.1 | 127.1 | 12 | 58 | Positive |
| Cytidine | 244.1 | 112.1 | 18 | 65 | Positive |
| 5-Bromouracil (IS) | 189.0 | 80.0 | 26 | 50 | Negative |
Note: The values presented are indicative and should be optimized for the specific instrument and analytical conditions used. The use of a stable isotope-labeled internal standard (IS) is highly recommended for accurate quantification.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a general procedure for the extraction of pyrimidine compounds from plasma or serum using protein precipitation.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., 5-Bromouracil in methanol)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Centrifuge capable of 12,000 x g and 4°C
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Autosampler vials
Procedure:
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Urine
This protocol outlines a simple "dilute-and-shoot" method for the analysis of pyrimidines in urine, suitable for compounds present at higher concentrations. For lower concentration analytes, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Water, LC-MS grade
-
Methanol (MeOH)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 440 µL of LC-MS grade water and 10 µL of the internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) from Urine for Lower Concentration Analytes
Materials:
-
Urine samples
-
Internal Standard (IS) solution
-
Ethyl acetate
-
2-Propanol
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Follow step 1 from Protocol 2.
-
To a 2 mL microcentrifuge tube, add 100 µL of the urine supernatant.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 1 mL of a 10:1 (v/v) mixture of ethyl acetate and 2-propanol.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for the mass spectrometric analysis of pyrimidine compounds. The combination of detailed experimental procedures, tabulated quantitative data, and visual representations of workflows and metabolic pathways is intended to empower researchers, scientists, and drug development professionals to successfully implement and adapt these techniques for their specific research needs. The high sensitivity and specificity of LC-MS/MS make it an invaluable technology for advancing our understanding of pyrimidine metabolism and for the development of novel therapeutics.
References
- 1. Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. | Semantic Scholar [semanticscholar.org]
- 6. biotage.com [biotage.com]
Crystallographic Analysis of a Schiff Base Pyrimidine Derivative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystallographic analysis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol and its analogs. The protocols outlined below are foundational for researchers engaged in the structural elucidation of novel pyrimidine-based compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Application Notes
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a Schiff base moiety, as in 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, can significantly enhance these properties by providing additional sites for molecular interactions.
Crystallography is an indispensable tool for understanding the three-dimensional structure of these molecules at an atomic level. This knowledge is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise spatial arrangement of atoms allows for a deeper understanding of how a molecule interacts with its biological target. This information is vital for the rational design of more potent and selective drugs.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit varying physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.
-
Lead Optimization: Detailed structural information enables medicinal chemists to make targeted modifications to a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.
Due to the limited availability of specific crystallographic data for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, this document utilizes data from a closely related and structurally similar compound, a monoclinic polymorph of 6-amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione, to illustrate the principles and protocols.[1][2]
Crystallographic Data Summary
The following table summarizes the crystallographic data for a representative pyrimidine Schiff base derivative.[1][2] This data provides a reference for what can be expected during the analysis of similar compounds.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₄O₂S |
| Formula Weight | 304.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5230 (2) |
| b (Å) | 13.8520 (3) |
| c (Å) | 7.5180 (1) |
| β (°) | 101.068 (1) |
| Volume (ų) | 1382.08 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Density (calculated) (g/cm³) | 1.461 |
| Absorption Coefficient (mm⁻¹) | 0.25 |
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis, crystallization, and crystallographic analysis of pyrimidine Schiff base derivatives.
Protocol 1: Synthesis of Pyrimidine Schiff Base Derivatives
This protocol describes a general method for the synthesis of pyrimidine-based Schiff bases.
-
Reaction Setup: In a round-bottom flask, dissolve the parent pyrimidine derivative (e.g., 6-amino-2-sulfanyl-4-pyrimidinol) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired aromatic aldehyde (e.g., benzaldehyde).
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. The crude product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.[3]
Protocol 2: Single Crystal Growth
The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., DMF, ethanol, chloroform) at an elevated temperature.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. The container should be covered but with small openings to allow for gradual solvent removal.
-
Vapor Diffusion: Alternatively, place the solution in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop and mount them for X-ray diffraction.
Protocol 3: X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the steps for collecting and analyzing single-crystal X-ray diffraction data.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data at a specific temperature (often 100 K to reduce thermal vibrations). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the key stages of crystallographic analysis.
References
Pyrimidine Derivatives: Versatile Scaffolds for Modern Drug Discovery
Application Notes and Protocols for Researchers in Drug Development
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of a multitude of approved drugs for various diseases. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the discovery and development of novel therapeutics based on pyrimidine derivatives. We will explore their application as anticancer, antiviral, and antimicrobial agents, with a focus on their role as kinase inhibitors.
Application Notes
Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, making them a focal point of interest in drug discovery.[1][2] Their structural similarity to the building blocks of DNA and RNA allows them to interact with various enzymes and receptors involved in cellular processes.[3][4]
Anticancer Activity: A significant area of research has been the development of pyrimidine derivatives as anticancer agents.[3][4] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis. A key mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[6] Mutations and overexpression of EGFR are common in various cancers, including non-small-cell lung cancer.[6] Pyrimidine-based scaffolds have been successfully employed to design potent and selective EGFR tyrosine kinase inhibitors (TKIs).[6][7] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6][8]
-
Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in human cancers, making them attractive targets for cancer therapy. Several pyrimidine-based inhibitors of Aurora kinases have been developed and have shown promising results in preclinical and clinical studies.[9][10]
-
PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers. Pyrimidine derivatives have been designed to act as dual PI3K/mTOR inhibitors, offering a comprehensive blockade of this oncogenic pathway.[11][12]
Antiviral Activity: The structural resemblance of pyrimidine derivatives to nucleosides makes them effective inhibitors of viral replication.[13][14] They can act as chain terminators during viral DNA or RNA synthesis or inhibit key viral enzymes. Pyrimidine-based compounds have shown efficacy against a range of viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and hepatitis B and C viruses.[13]
Antimicrobial Activity: With the rise of multidrug-resistant bacteria, there is an urgent need for novel antimicrobial agents. Pyrimidine-containing compounds have emerged as a promising class of antimicrobials with diverse mechanisms of action.[15][16] They can interfere with bacterial DNA synthesis, cell wall formation, or other essential metabolic pathways.[15]
Quantitative Data
The following table summarizes the in vitro activity of selected pyrimidine derivatives against various biological targets.
| Compound ID | Target | Assay Type | IC50 / EC50 / MIC | Cell Line / Organism | Reference |
| Anticancer Derivatives | |||||
| Compound 2a | Lipoxygenase | Enzyme Inhibition | 42 µM | - | [8] |
| Compound 2f | Lipoxygenase | Enzyme Inhibition | 47.5 µM | - | [8] |
| Derivative 2d | Cytotoxicity | MTT Assay | Strong cytotoxicity at 50 µM | A549 (Lung Cancer) | [8] |
| Compound 4f | Cytotoxicity | MTT Assay | 1.629 µM | MCF-7 (Breast Cancer) | |
| Compound 4i | Cytotoxicity | MTT Assay | 1.841 µM | MCF-7 (Breast Cancer) | |
| Compound A5 | EGFR (del19/T790M/C797S) | Cell Proliferation | Potent Inhibition | KC-0116 | |
| Compound A13 | EGFR (del19/T790M/C797S) | Cell Proliferation | Potent Inhibition | KC-0116 | |
| Antiviral Derivatives | |||||
| Compound 7a | Human Coronavirus 229E | Antiviral Assay | Remarkable Efficacy | - | |
| Compound 7b | Human Coronavirus 229E | Antiviral Assay | Remarkable Efficacy | - | |
| Compound 7f | Human Coronavirus 229E | Antiviral Assay | Remarkable Efficacy | - | |
| Antimicrobial Derivatives | |||||
| Compound 39a | Antibacterial | MIC Assay | 128 µg/mL | Staphylococcus aureus | |
| Compound 42 | Antibacterial | MIC Assay | 128 µg/mL | Pseudomonas aeruginosa | |
| Compounds 39b, 40a-c, 41, 42 | Antifungal | MIC Assay | 32-128 µg/mL | Candida albicans, Aspergillus niger |
Experimental Protocols
This section provides detailed protocols for the synthesis of a pyrimidine derivative and its evaluation for anticancer and antiviral activity.
Protocol 1: Synthesis of Dihydropyrimidinones via Biginelli Reaction
This protocol describes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of pyrimidine derivatives with diverse biological activities, using the one-pot Biginelli reaction.
Materials:
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., HCl, Yb(OTf)3, or a Lewis acid)
-
Solvent (e.g., ethanol or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Recrystallization solvent (e.g., ethanol)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Add the catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid).
-
If using a solvent, add ethanol to the flask. For a solvent-free reaction, proceed to the next step.
-
Stir the reaction mixture at room temperature or heat under reflux for the time specified in the relevant literature (typically 1-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods (IR, NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test pyrimidine derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test pyrimidine derivative in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of pyrimidine derivatives to a target kinase.
Materials:
-
Target kinase (e.g., EGFR, Aurora A)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Test pyrimidine derivative
-
Assay buffer
-
384-well microplate
-
TR-FRET enabled plate reader
Procedure:
-
Prepare a serial dilution of the test pyrimidine derivative in the assay buffer containing a constant concentration of the kinase and the Eu-labeled antibody.
-
Add the kinase/antibody/inhibitor mixture to the wells of a 384-well plate.
-
Initiate the binding reaction by adding the Alexa Fluor® 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
The binding of the tracer to the kinase results in a high FRET signal. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 4: Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of a pyrimidine derivative that inhibits the formation of viral plaques in a cell monolayer.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Complete cell culture medium
-
Test pyrimidine derivative
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Prepare serial dilutions of the test pyrimidine derivative in the culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of different concentrations of the test compound. Include a virus-only control and a cell-only control.
-
Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and overlay the cell monolayers with a medium containing agarose or methylcellulose and the corresponding concentration of the test compound. This overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus-only control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a pyrimidine derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test pyrimidine derivative
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test pyrimidine derivative in the broth in a 96-well microplate.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate key signaling pathways targeted by pyrimidine derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Caption: PI3K/mTOR signaling pathway and its dual inhibition.
Caption: General experimental workflow for pyrimidine-based drug discovery.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. youtube.com [youtube.com]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of pyrimidine derivatives. The included assays are foundational for screening and characterizing compounds targeting key pathways in inflammation.
Overview of Anti-inflammatory Targets
Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have emerged as a promising class of compounds with anti-inflammatory properties. Their mechanisms of action often involve the modulation of key enzymatic pathways and signaling cascades that are central to the inflammatory response. This document focuses on in vitro assays for four critical targets:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a key inflammatory mediator.
-
Lipoxygenase (LOX): A family of enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators.
-
Pro-inflammatory Cytokines (TNF-α and IL-1β): Signaling proteins that play a central role in orchestrating the inflammatory response.
Quantitative Data Summary
The following tables summarize the reported anti-inflammatory activities of various pyrimidine derivatives from the scientific literature.
Table 1: COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative | IC50 (µM) vs. COX-2 | IC50 (µM) vs. COX-1 | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| Pyrimidine Derivative L1 | 78.2 ± 3.45 | 135.2 ± 8.14 | 1.73 | Meloxicam | 76.4 ± 7.91 |
| Pyrimidine Derivative L2 | 75.3 ± 4.21 | 142.3 ± 6.54 | 1.89 | Piroxicam | 80.1 ± 1.54 |
| Pyrimidine Derivative 3 | 0.85 | 5.50 | 0.15 | Celecoxib | 0.56 |
| Pyrimidine Derivative 4a | 0.65 | 5.05 | 0.13 | Ibuprofen | 1.2 |
| Pyrimidine Derivative 3b | 0.20 ± 0.01 | - | - | Celecoxib | - |
| Pyrimidine Derivative 5b | 0.18 ± 0.01 | - | - | Nimesulide | - |
| Pyrimidine Derivative 5d | 0.16 ± 0.01 | - | - | - | - |
Table 2: Nitric Oxide (NO) Production Inhibitory Activity of Pyrimidine Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrimidine Derivative 9a | 83.1 | - | - |
| Pyrimidine Derivative 9d | 88.7 | - | - |
Table 3: Lipoxygenase (LOX) Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative | IC50 (µM) |
| Pyrimidine Derivative 2a | 42 |
| Pyrimidine Derivative 2f | 47.5 |
Table 4: Pro-inflammatory Cytokine Release Inhibitory Activity of Pyrimidine Derivatives from Peripheral Blood Mononuclear Cells (PBMCs)
| Compound/Derivative | IC50 (µM) vs. TNF-α | IC50 (µM) vs. IL-1β |
| Pyridinyl Pyrimidine 14 | 3.2 | 2.3[1] |
Experimental Protocols
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of pyrimidine derivatives on COX-2 and COX-1 enzymes using the N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) oxidation assay.[2][3]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Hemin
-
Phenol
-
Test pyrimidine derivatives dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hemin, and phenol.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture.
-
Add the test pyrimidine derivative or reference inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the enzyme-reaction mixture to the wells containing the test compounds.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD to each well.
-
Measure the absorbance at 590 nm at time intervals for up to 5 minutes using a microplate reader. The oxidation of TMPD results in a color change.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages
This protocol details a cell-based assay to measure the inhibition of nitric oxide (NO) production by pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[4][5]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test pyrimidine derivatives dissolved in DMSO
-
Reference inhibitor (e.g., L-NMMA)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test pyrimidine derivatives or reference inhibitor for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Prepare a sodium nitrite standard curve in the cell culture medium.
-
Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant or standard in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of inhibition of NO production for each test compound concentration and calculate the IC50 value.
Soybean Lipoxygenase (LOX) Inhibition Assay
This protocol outlines a spectrophotometric method to assess the inhibitory effect of pyrimidine derivatives on soybean lipoxygenase activity.[6]
Materials:
-
Soybean lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test pyrimidine derivatives dissolved in DMSO
-
Reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
-
UV-Vis spectrophotometer and cuvettes
Protocol:
-
Prepare a solution of soybean lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in borate buffer.
-
In a cuvette, mix the borate buffer and the test pyrimidine derivative or reference inhibitor at various concentrations.
-
Add the soybean lipoxygenase solution to the cuvette and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Pro-inflammatory Cytokine (TNF-α and IL-1β) Release Assay from PBMCs
This protocol describes the measurement of the inhibitory effect of pyrimidine derivatives on the release of TNF-α and IL-1β from human Peripheral Blood Mononuclear Cells (PBMCs).[1][7]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) or other suitable stimulant (e.g., Phytohemagglutinin - PHA).
-
Test pyrimidine derivatives dissolved in DMSO.
-
Reference inhibitor (e.g., Dexamethasone).
-
Human TNF-α and IL-1β ELISA kits.
-
96-well cell culture plates.
-
Centrifuge.
Protocol:
-
Isolate PBMCs from fresh human blood.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with various concentrations of the test pyrimidine derivatives or reference inhibitor for 1 hour.
-
Stimulate the cells with an appropriate stimulant (e.g., LPS at 1 µg/mL) and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine release for each test compound concentration compared to the stimulated, untreated control.
-
Calculate the IC50 values for the inhibition of TNF-α and IL-1β release.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the inflammatory response that are targeted by pyrimidine derivatives.
Caption: COX-2 signaling pathway in inflammation.
References
- 1. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Involvement of cyclooxygenase-2 and prostaglandins in the molecular pathogenesis of inflammatory lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: De Novo Pyrimidine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo pyrimidine synthesis pathway is a fundamental and highly conserved metabolic route responsible for the production of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This pathway begins with simple precursor molecules like bicarbonate, glutamine, and aspartate and culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[][2] The enzymes of this pathway are crucial for cell proliferation and are of significant interest as therapeutic targets, particularly in the fields of oncology and immunology. Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making them particularly vulnerable to the inhibition of this pathway.[][2][3]
These application notes provide a comprehensive overview of the de novo pyrimidine synthesis pathway, detailed protocols for key experimental assays, and a summary of quantitative data to aid researchers and drug development professionals in their study of this critical metabolic process.
The De Novo Pyrimidine Synthesis Pathway
The de novo synthesis of pyrimidine nucleotides involves a series of six enzymatic steps that convert small molecule precursors into UMP. In eukaryotes, the first three enzymatic activities are catalyzed by a single multifunctional protein known as CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase), while the last two steps are carried out by another bifunctional enzyme, UMP synthase (UMPS).[3][4]
Key Steps and Enzymes:
-
Carbamoyl Phosphate Synthesis: The pathway is initiated in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , the rate-limiting enzyme of the pathway.[2][5]
-
Carbamoyl Aspartate Formation: Carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate in a reaction catalyzed by Aspartate Transcarbamylase (ATCase) .[]
-
Ring Closure to Dihydroorotate: The pyrimidine ring is formed through an intramolecular condensation of carbamoyl aspartate, yielding dihydroorotate. This cyclization is catalyzed by Dihydroorotase .
-
Oxidation to Orotate: Dihydroorotate is oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH) . Uniquely, this step occurs in the mitochondria, where DHODH is associated with the inner mitochondrial membrane.[3][4]
-
Formation of Orotidine 5'-Monophosphate (OMP): Orotate is then converted to OMP by the addition of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP). This reaction is catalyzed by Orotate Phosphoribosyltransferase (OPRT) , a domain of UMP synthase.[]
-
Decarboxylation to Uridine 5'-Monophosphate (UMP): Finally, OMP is decarboxylated to form UMP by OMP Decarboxylase (ODC) , the second catalytic domain of UMP synthase.[]
Pathway Regulation
The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's metabolic demands. The primary regulatory enzyme is CPSII, which is allosterically inhibited by the downstream product UTP and activated by PRPP.[2][5] This feedback inhibition ensures that pyrimidine synthesis is curtailed when sufficient nucleotides are available.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in De Novo Pyrimidine Synthesis
| Enzyme | Substrate | Organism/Source | Km | Vmax | Reference |
| CPSII | MgATP²⁻ | Toxoplasma gondii | 19.7 ± 1.2 mM | - | [6] |
| L-glutamine | Toxoplasma gondii | 12.0 ± 1.7 µM | - | [6] | |
| Ammonia | Toxoplasma gondii | 15.5 ± 2.7 mM | - | [6] | |
| Ammonia | Mammalian | 26 µM (low ATP) - 166 µM (high ATP) | - | [7] | |
| Bicarbonate | Mammalian | 1.4 mM | - | [7] | |
| ATCase | Carbamoyl phosphate | Toxoplasma gondii | 26.2 ± 3.5 µM | - | [6] |
| L-aspartate | Toxoplasma gondii | 17.6 ± 8.5 mM | - | [6] | |
| DHODH | L-Dihydroorotate | Rat Liver Mitochondria | 12 µM and 56 µM (biphasic) | - | |
| UMPS (ODCase) | OMP | Toxoplasma gondii | 0.41 ± 0.04 µM | - | [6] |
Note: Kinetic parameters can vary significantly based on the organism, tissue source, and assay conditions.
Table 2: IC50 Values of Inhibitors for De Novo Pyrimidine Synthesis Enzymes
| Inhibitor | Target Enzyme | IC50 | Organism/Cell Line | Reference |
| Brequinar | DHODH | ~20 nM | in vitro | |
| DHODH | 5.2 nM | Human | ||
| Teriflunomide | DHODH | 24.5 nM | - | |
| Leflunomide (A77 1726) | DHODH | ~600 nM | Human | |
| BAY 2402234 | DHODH | - | IDH1-mutant glioma cells | [8] |
| Pyrazofurin | OMP Decarboxylase | - | IDH1-mutant glioma cells | [9] |
| 6-Azauridine | OMP Decarboxylase | - | IDH1-mutant glioma cells | [9] |
Note: IC50 values are highly dependent on the specific assay conditions.
Experimental Protocols
Protocol 1: Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Colorimetric)
This protocol measures the activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCPIP).
Materials:
-
Cell or tissue lysate containing DHODH
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
-
Substrate solution: 2 mM L-Dihydroorotic acid in assay buffer
-
Electron acceptor solution: 0.2 mM DCPIP in assay buffer
-
Cofactor solution: 0.1 mM Decylubiquinone in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare the reaction mixture by combining the substrate solution, electron acceptor solution, and cofactor solution.
-
Add 50 µL of the cell or tissue lysate (appropriately diluted in assay buffer) to each well of a 96-well plate.
-
To initiate the reaction, add 150 µL of the reaction mixture to each well.
-
Immediately measure the absorbance at 600 nm in a kinetic mode for 5-10 minutes at 37°C.
-
The rate of decrease in absorbance at 600 nm is proportional to the DHODH activity.
-
A no-enzyme control (assay buffer instead of lysate) should be included to account for any non-enzymatic reduction of DCPIP.
Protocol 2: Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)
This protocol measures the production of carbamoyl aspartate, which is then quantified colorimetrically.
Materials:
-
Purified ATCase or cell lysate containing ATCase activity
-
Assay Buffer: 40 mM Sodium Phosphate buffer, pH 8.2
-
Substrate 1: 12.5 mM L-aspartate in assay buffer
-
Substrate 2: 3.6 mM Carbamoyl phosphate, lithium salt, in assay buffer
-
Stop Solution: 2% (v/v) Perchloric acid
-
Color Reagent A: 1% (w/v) Antipyrine in 50% sulfuric acid
-
Color Reagent B: 0.8% (w/v) Diacetyl monoxime in water
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 466 nm
Procedure:
-
In a microcentrifuge tube, combine 400 µL of assay buffer, 100 µL of Substrate 1, and 10-50 µg of enzyme preparation.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of Substrate 2.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 1.0 mL of Stop Solution.
-
Centrifuge to pellet any precipitated protein.
-
To 1.0 mL of the supernatant, add 1.5 mL of a freshly prepared 2:1 mixture of Color Reagent A and Color Reagent B.
-
Incubate at 60°C for 100 minutes to allow for color development.
-
Cool to room temperature and measure the absorbance at 466 nm.
-
A standard curve using known concentrations of carbamoyl aspartate should be prepared to quantify the amount of product formed.
Protocol 3: Quantification of Pyrimidine Pathway Intermediates by LC-MS/MS
This protocol provides a general workflow for the targeted quantification of pyrimidine pathway intermediates in cell culture samples.
Materials:
-
Cell culture samples (cell pellets and/or culture media)
-
Internal standards (stable isotope-labeled versions of the analytes)
-
Extraction Solvent: Acetonitrile or a mixture of methanol/chloroform/water
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing reagent)
Procedure:
-
Sample Preparation (Cell Pellets):
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Add a known amount of internal standard mixture to each sample.
-
Add ice-cold Extraction Solvent and vortex thoroughly.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).[10]
-
-
Sample Preparation (Culture Media):
-
Centrifuge the media to remove any cells or debris.
-
Add a known amount of internal standard mixture.
-
For protein-containing media, perform a protein precipitation step with an organic solvent like acetonitrile.[10]
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to achieve chromatographic separation of the target pyrimidine intermediates.
-
Optimize the MS/MS parameters (e.g., precursor and product ion masses, collision energies) for each analyte and internal standard in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve for each analyte using a series of known concentrations.
-
Inject the prepared samples and quantify the analytes based on the standard curves and the response of the internal standards.[11][12][13]
-
Protocol 4: General Protocol for In Vitro Screening of Pathway Inhibitors
This protocol outlines a general workflow for screening compound libraries for inhibitors of a specific enzyme in the de novo pyrimidine synthesis pathway.
Materials:
-
Purified recombinant enzyme of interest (e.g., CPSII, ATCase, DHODH, UMPS)
-
Substrates and cofactors for the specific enzyme assay
-
Assay buffer specific to the enzyme
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents for the specific enzyme assay (e.g., colorimetric or fluorescent reagents)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Assay Miniaturization and Optimization:
-
Adapt the chosen enzyme assay protocol (e.g., Protocols 1 or 2) to a microplate format (96- or 384-well).
-
Determine the optimal concentrations of enzyme and substrates to yield a robust and linear signal within a reasonable time frame.
-
-
Primary Screen:
-
Dispense a small volume of each compound from the library into individual wells of the microplate at a single, high concentration (e.g., 10 µM).
-
Add the enzyme to each well and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate(s).
-
After a set incubation time, stop the reaction (if necessary) and measure the signal using a microplate reader.
-
Wells showing a significant reduction in signal compared to a no-inhibitor control are considered "hits".
-
-
Hit Confirmation and Dose-Response Analysis:
-
Re-test the primary hits to confirm their inhibitory activity.
-
Perform a dose-response analysis for the confirmed hits by testing a range of inhibitor concentrations (e.g., a 10-point serial dilution).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value for each inhibitor.
-
-
Mechanism of Action Studies (Optional):
-
For potent inhibitors, further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the substrate concentrations in the presence of the inhibitor.
-
Mandatory Visualizations
Caption: The de novo pyrimidine synthesis pathway.
Caption: A typical workflow for inhibitor screening.
References
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 5. fiveable.me [fiveable.me]
- 6. Enzymes of the de novo pyrimidine biosynthetic pathway in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De novo pyrimidine synthesis is a targetable vulnerability in IDH mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. lcms.cz [lcms.cz]
- 11. journals.plos.org [journals.plos.org]
- 12. Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol?
A1: The synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol is typically achieved through a one-pot, three-component reaction, often a variation of the Biginelli reaction. This involves the condensation of an aromatic aldehyde (benzaldehyde), a compound with an active methylene group (such as malononitrile or ethyl cyanoacetate), and thiourea in the presence of a catalyst.
Q2: What are the most common challenges encountered in this synthesis?
A2: The most frequently reported issues include low product yield, the formation of side products, and difficulties in purifying the final compound. The traditional Biginelli reaction, in particular, is known for providing low to moderate yields, especially when using substituted aromatic aldehydes or thiourea.
Q3: How can I improve the yield of my reaction?
A3: Several strategies can be employed to enhance the yield:
-
Catalyst Choice: While classical methods use strong Brønsted acids like HCl, various modern catalysts, including Lewis acids (e.g., ZnCl₂, InCl₃) and organocatalysts, have been shown to improve yields and reduce reaction times.
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. While ethanol is traditionally used, higher-boiling point solvents or solvent-free conditions have been explored to drive the reaction to completion.
-
Reaction Temperature: Optimizing the reaction temperature is crucial. While some protocols call for reflux, others may benefit from controlled heating at a specific temperature to minimize side product formation. For some related syntheses, 80°C has been found to be an optimal temperature.[1]
-
Stoichiometry of Reactants: Carefully controlling the molar ratios of the three components is essential. An excess of one reactant may lead to the formation of undesired byproducts.
Q4: What are the likely side products, and how can I minimize their formation?
A4: Potential side products can arise from self-condensation of the reactants or incomplete cyclization. For instance, the Knoevenagel condensation of benzaldehyde and the active methylene compound can occur as a separate reaction. To minimize these, ensure a one-pot setup where all reactants are present from the start, and consider a catalyst that favors the desired three-component condensation pathway.
Q5: What are the recommended purification techniques for the final product?
A5: The crude product is typically a solid that can be isolated by filtration. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common method for purification. Column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) can also be employed if recrystallization does not yield a product of sufficient purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate catalyst or catalyst deactivation. | - Use a Lewis acid catalyst (e.g., ZnCl₂, InCl₃) or an organocatalyst. - Ensure the catalyst is not poisoned by impurities in the reactants or solvent. |
| Suboptimal reaction temperature. | - Systematically vary the reaction temperature (e.g., from room temperature to reflux) to find the optimum. - A temperature of around 80°C has been reported as effective in similar syntheses.[1] | |
| Incorrect stoichiometry of reactants. | - Use equimolar amounts of the three components as a starting point. - A slight excess of the aldehyde or thiourea may be beneficial in some cases; this should be optimized empirically. | |
| Long reaction times leading to product degradation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider using a more efficient catalyst to reduce the required reaction time. | |
| Formation of Multiple Products (as seen on TLC) | Competing side reactions (e.g., Knoevenagel condensation). | - Employ a one-pot procedure to ensure all reactants are available for the desired cyclocondensation. - A milder catalyst may favor the desired product. |
| Impure starting materials. | - Ensure the purity of benzaldehyde, the active methylene compound, and thiourea. Benzaldehyde, in particular, can oxidize to benzoic acid. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction solvent. | - After the reaction, cool the mixture in an ice bath to promote precipitation. - If the product remains in solution, remove the solvent under reduced pressure and attempt trituration with a non-polar solvent to induce solidification. |
| Oily or tarry product formation. | - This may be due to side product formation or product degradation at high temperatures. - Try running the reaction at a lower temperature. - Attempt to purify a small amount via column chromatography to isolate the desired product. | |
| Product is difficult to recrystallize. | - Screen a variety of solvents and solvent mixtures for recrystallization. - If the product is still impure after recrystallization, column chromatography is recommended. |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
This protocol is a generalized procedure based on similar pyrimidine syntheses and should be optimized for specific laboratory conditions.
Materials:
-
Benzaldehyde
-
Malononitrile (or Ethyl Cyanoacetate)
-
Thiourea
-
Catalyst (e.g., p-Toluenesulfonic acid, Zinc Chloride)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzaldehyde, malononitrile (or ethyl cyanoacetate), and thiourea.
-
Add the chosen solvent to the flask.
-
Add a catalytic amount of the selected catalyst (e.g., 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., reflux or 80°C) and stir for the required time (monitor by TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Structurally Similar Pyrimidines
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 12-18 | 40-60 | Classical Biginelli Conditions |
| p-TSA | Acetonitrile | Reflux | 4-6 | 75-85 | Acid Catalysis |
| ZnCl₂ | Solvent-free | 100 | 1-2 | 80-90 | Lewis Acid Catalysis |
| Thiourea Dioxide | Ethanol | Reflux | 3-5 | 85-95 | Organocatalysis |
| CdFe₂(C₄H₄O₆)₃·5H₂O | Water | 80 | 1-1.5 | 90-96 | Green Synthesis Conditions[1] |
Note: Yields are generalized from literature on similar pyrimidine syntheses and may vary for the specific target molecule.
Visualizations
Caption: Experimental workflow for the synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of Schiff Bases from 6-Aminouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases from 6-aminouracil.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of Schiff bases from 6-aminouracil challenging?
A1: The synthesis of Schiff bases from 6-aminouracil presents several challenges primarily due to the electronic properties and low nucleophilicity of the amino group at the C6 position. Unlike 5-aminouracil, where Schiff base formation is more straightforward, 6-aminouracil can fail to yield the desired imine under similar reaction conditions[1]. Instead, the reaction often leads to the formation of alternative products, such as pyrimido[4,5-d]pyrimidines, through more complex reaction pathways[2][3][4]. Additionally, the low solubility of 6-aminouracil in common organic solvents can hinder the reaction rate and overall yield.
Q2: What are the common side reactions observed during the synthesis of 6-aminouracil Schiff bases?
A2: The most prominent side reaction is the formation of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines[2][3][4]. This occurs through a proposed mechanism involving an initial condensation of one molecule of the aldehyde with two molecules of 6-aminouracil, followed by an intramolecular cyclization[2]. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction pathway and the distribution of products.
Q3: What solvents are recommended for the synthesis of 6-aminouracil Schiff bases?
A3: Due to the poor solubility of 6-aminouracil in many common organic solvents, higher boiling point, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed. Some procedures also utilize alcohols like ethanol, particularly with the aid of catalysts or microwave irradiation to enhance solubility and reaction rates[5][6]. The choice of solvent can impact the reaction outcome, and optimization is often necessary.
Q4: Can catalysts be used to improve the yield of 6-aminouracil Schiff bases?
A4: Yes, catalysts are often essential for a successful synthesis. Both acid and base catalysts have been used. For instance, anhydrous potassium carbonate has been reported as an effective base catalyst[7]. Acid catalysts, such as glacial acetic acid, are also commonly used to promote the condensation reaction[1][8]. The selection of the appropriate catalyst is crucial and can depend on the specific aldehyde used.
Q5: Is microwave-assisted synthesis a viable method for preparing 6-aminouracil Schiff bases?
A5: Microwave-assisted synthesis can be a highly effective technique for the preparation of 6-aminouracil Schiff bases. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods[5][9][10][11]. The rapid heating provided by microwaves can help overcome the low reactivity of 6-aminouracil and improve its solubility in the reaction medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired Schiff base | 1. Low nucleophilicity of the 6-amino group. 2. Formation of alternative products (e.g., pyrimido[4,5-d]pyrimidines). 3. Poor solubility of 6-aminouracil. 4. Inappropriate reaction conditions (temperature, time, catalyst). | 1. Use a catalyst to activate the carbonyl group of the aldehyde or enhance the nucleophilicity of the amine. Anhydrous potassium carbonate or glacial acetic acid can be effective. 2. Carefully control the stoichiometry of the reactants. An excess of the aldehyde may favor the formation of the Schiff base over the pyrimido[4,5-d]pyrimidine. 3. Employ a high-boiling point polar aprotic solvent like DMF or DMSO to improve the solubility of 6-aminouracil. 4. Consider using microwave irradiation to accelerate the reaction and improve yield. 5. Monitor the reaction closely using TLC to identify the formation of different products and optimize the reaction time. |
| Formation of an insoluble precipitate that is not the desired product | This is likely the formation of the pyrimido[4,5-d]pyrimidine side product, which is often poorly soluble. | 1. Characterize the precipitate using techniques like NMR and mass spectrometry to confirm its identity. 2. Modify the reaction conditions to disfavor the formation of this side product (see suggestions for "Low or no yield"). 3. Attempt the reaction at a lower temperature to potentially slow down the rate of the side reaction. |
| Difficulty in purifying the Schiff base | 1. The product may be unstable and prone to hydrolysis. 2. Co-elution with starting materials or side products during chromatography. | 1. Avoid aqueous work-up conditions if possible. Use anhydrous solvents for extraction and purification. 2. Recrystallization from a suitable solvent is often a better purification method than column chromatography for Schiff bases, which can sometimes decompose on silica gel. 3. If column chromatography is necessary, use a neutral stationary phase like alumina and run the column quickly with non-polar to moderately polar eluents. |
| The obtained product decomposes over time | Schiff bases (imines) are susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. | 1. Store the purified Schiff base under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture. 2. Avoid storing the product in protic solvents. |
Experimental Protocols
General Protocol for the Synthesis of 6-(Arylmethyleneamino)pyrimidine-2,4(1H,3H)-diones
This protocol is based on a reported procedure for the synthesis of 6-aminouracil Schiff bases using a base catalyst.
Materials:
-
6-Aminouracil
-
Substituted aromatic aldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 6-aminouracil (1 equivalent) in a minimal amount of DMF with gentle heating.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add anhydrous potassium carbonate (1.1 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is then washed with diethyl ether to remove any unreacted aldehyde.
-
The solid product is dried under vacuum to afford the desired 6-(arylmethyleneamino)pyrimidine-2,4(1H,3H)-dione.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water).
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: Expect to see a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of 8-10 ppm. The aromatic protons will appear in the aromatic region (7-8.5 ppm), and the NH protons of the uracil ring will be present, often as broad singlets.
-
IR: Look for the appearance of a C=N stretching vibration band around 1600-1650 cm⁻¹. The C=O stretching bands of the uracil ring will also be prominent.
Data Presentation
Table 1: Summary of Reaction Conditions and Challenges in 6-Aminouracil Schiff Base Synthesis
| Reactants | Catalyst | Solvent | Conditions | Observed Outcome | Challenges | Reference(s) |
| 6-Aminouracil, Aromatic Aldehydes | Anhydrous K₂CO₃ | DMF | Reflux | Formation of Schiff base | Low solubility of 6-aminouracil, potential for side reactions. | [7] |
| 6-Aminouracil, Aldehydes | Acetic Acid | Ethanol | Reflux | Failure to form Schiff base, formation of pyrimido[4,5-d]pyrimidine | Low reactivity of 6-aminouracil, propensity for cyclization. | [1],[2] |
| 6-Aminouracil, Aromatic Aldehydes | None/Acid | Various | Conventional Heating | Often low yields or formation of alternative products. | Inefficient reaction, side product formation. | [1] |
| 6-Aminouracil, Aldehydes | Various | Various | Microwave Irradiation | Improved yields and shorter reaction times in some cases. | Requires specialized equipment, optimization of conditions still necessary. | [5],[9],[10] |
Visualizations
Caption: Experimental workflow for the synthesis of Schiff bases from 6-aminouracil.
Caption: Reaction pathways in the synthesis of Schiff bases from 6-aminouracil.
References
- 1. researchgate.net [researchgate.net]
- 2. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted Synthesis of Schiff Bases: A Green Approach | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
Technical Support Center: Purification of Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyrimidine derivatives using common laboratory techniques.
Recrystallization
Q1: My pyrimidine derivative will not crystallize out of solution, even after cooling. What can I do?
A1: This is a common issue often related to supersaturation or the presence of impurities. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid product, add a seed crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[1] Be cautious not to evaporate too much, as this can cause the product to "oil out" or precipitate impurities.
-
Cooling: Ensure the solution is cooled sufficiently. A colder temperature decreases the solubility of your product. Consider using an ice bath or even a freezer, but monitor to prevent the solvent from freezing.
-
Q2: My product "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.
-
Change Solvent System: Your compound may be too soluble in the current solvent. Try a solvent system where the compound is less soluble, or use a co-solvent system (a mixture of a good solvent and a poor solvent).
-
Lower the Temperature Before Cooling: Before cooling, allow the solution to cool to a temperature below the melting point of your compound.
-
Q3: The purity of my recrystallized pyrimidine derivative is still low. What are the likely causes?
A3: Low purity after recrystallization can result from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the pyrimidine derivative well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[1] Experiment with different solvents or solvent mixtures.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface.
Column Chromatography
Q4: My pyrimidine derivative is not separating from impurities on the silica gel column. What should I do?
A4: Poor separation is often a result of an inappropriate solvent system or issues with the column packing.
-
Optimize the Solvent System (Eluent):
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your desired compound and impurities. Aim for an Rf value of 0.25-0.35 for your product.[2]
-
Polarity Adjustment: Pyrimidine derivatives are often polar. You may need to use a more polar eluent system, such as mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or acetone/hexanes.[2] For very polar compounds, a small percentage of methanol (up to 20%) in dichloromethane or ethyl acetate can be effective.[2]
-
Solvent Miscibility: Ensure your chosen solvents are miscible and will not phase-separate on the column.
-
-
Improve Column Packing:
-
Uniform Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to uneven solvent flow and poor separation.[3] A slurry packing method is often recommended.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.[4] Overloading the column can also lead to poor separation.
-
Q5: My compound is stuck on the column and won't elute. What is the problem?
A5: This typically happens if your compound is very polar or if it is interacting strongly with the stationary phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For example, if you are using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. If that is insufficient, you can add a small amount of methanol to your eluent.
-
Check for Compound Stability: It's possible your compound is decomposing on the silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If it is unstable, you might consider using a different stationary phase like alumina or a deactivated silica gel.[5]
-
Q6: The collected fractions are still impure, and TLC shows overlapping spots.
A6: This can be due to several factors related to the separation process.
-
Gradient Elution: If you are using a single solvent system (isocratic elution) and the separation is poor, switch to a gradient elution where you gradually increase the polarity of the mobile phase.
-
Flow Rate: An optimal flow rate is crucial for good separation. A flow rate that is too high will not allow for proper equilibration between the stationary and mobile phases, leading to poor resolution.[4]
-
Fraction Size: Collect smaller fractions, especially when you expect your compound to elute. This will help to isolate the pure compound from overlapping impurities.
Data Presentation: Purification Efficiency
The following table summarizes typical recovery and purity ranges for common purification techniques applied to pyrimidine derivatives, based on literature examples. Note that actual results will vary depending on the specific compound, scale, and experimental conditions.
| Purification Technique | Typical Recovery (%) | Typical Purity (%) | Key Considerations |
| Recrystallization | 60 - 90% | > 98% | Highly dependent on solvent selection and slow crystal growth. |
| Column Chromatography | 50 - 85% | > 95% | Yield can be affected by compound streaking or irreversible adsorption. |
| Preparative TLC | 30 - 70% | > 99% | Suitable for small quantities; recovery can be lower due to scraping losses. |
| Liquid-Liquid Extraction | > 90% (for initial workup) | Variable (used for initial separation) | Efficiency depends on the partition coefficient of the compound in the two phases. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Pyrimidine Derivative
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude pyrimidine derivative. Add a few drops of a potential recrystallization solvent at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot, and then precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography of a Pyrimidine Derivative
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides a good separation of your target compound from impurities (Rf of ~0.3).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Carefully add a thin layer of sand on top of the sample.
-
-
Elution:
-
Fill the column with the eluent.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
References
Technical Support Center: Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrimidine derivatives. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges such as low yields, unexpected side products, and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidine. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction can stem from several factors. One common issue is the competition with the Hantzsch dihydropyridine synthesis pathway, especially when using urea or thiourea.[1][2] Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in favoring one pathway over the other.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. While classical methods use Brønsted or Lewis acids, exploring alternative catalysts can improve yields. For instance, gluconic acid aqueous solution has been shown to be an effective and environmentally friendly catalyst.
-
Solvent Optimization: The reaction medium can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity. Ethanol is a common solvent, but exploring solvent-free conditions or other green solvents might be beneficial.
-
Temperature Control: The reaction temperature can impact the equilibrium of intermediates and the rate of competing reactions. It is advisable to optimize the temperature for your specific substrates.
-
Purification Method: Losses during workup and purification can contribute to low isolated yields. Recrystallization is a common purification method for Biginelli products. If impurities persist, column chromatography may be necessary.
Q2: I am observing an unexpected byproduct in my Biginelli reaction when using salicylaldehyde. What could it be?
A2: When salicylaldehyde is used in a Biginelli-type reaction with a β-oxodithioester and urea, instead of the expected dihydropyrimidine, the formation of 3-aroyl/heteroaroyl-2H-chromen-2-thiones has been reported as a significant side product.[3] This occurs through a competing reaction pathway.
Q3: Can the Hantzsch reaction be a major side reaction in pyrimidine synthesis?
A3: Yes, the Hantzsch synthesis of 1,4-dihydropyridines is a well-known competitor to the Biginelli reaction, as both reactions often utilize similar starting materials (an aldehyde, a β-ketoester, and a nitrogen source).[1][2] The choice of the nitrogen source is critical; ammonia or ammonium salts favor the Hantzsch pathway, while urea or thiourea are intended for the Biginelli reaction. However, under certain conditions, even with urea, the Hantzsch product can be formed. The competition between these two reactions can be influenced by the catalyst and reaction conditions.[4][5][6]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Hantzsch Dihydropyridine Byproduct in Biginelli Reaction
This guide provides a systematic approach to troubleshoot low yields and the formation of the common Hantzsch dihydropyridine byproduct in a Biginelli reaction.
Experimental Protocol: General Biginelli Reaction
A typical procedure involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) in the presence of an acid catalyst in a suitable solvent, followed by heating.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Biginelli reaction.
Data on Catalyst and Solvent Effects on Biginelli vs. Hantzsch Reaction
| Catalyst | Solvent | Predominant Product | Reference |
| Gluconic Acid | Water | Dihydropyrimidinone (Biginelli) | [1] |
| Ammonium Acetate | Ethanol | 1,4-Dihydropyridine (Hantzsch) | [1] |
| Silica Gel (Microwave) | Solvent-free | 1,4-Dihydropyridine (Hantzsch) | [2] |
Note: The selectivity between the Biginelli and Hantzsch pathways is highly substrate and condition dependent. The table above provides a general trend observed in specific studies.
Issue 2: Formation of Unexpected Chromen-2-thione Byproduct with Salicylaldehyde
When using salicylaldehyde in a Biginelli-type reaction, an unexpected cyclization can occur, leading to a chromen-2-thione derivative instead of the desired dihydropyrimidine.
Reaction Pathway Visualization
Caption: Competing reaction pathways with salicylaldehyde.
Troubleshooting Strategy:
-
Protecting Group Strategy: To prevent the intramolecular cyclization involving the phenolic hydroxyl group of salicylaldehyde, consider protecting it with a suitable protecting group prior to the Biginelli reaction. The protecting group can then be removed in a subsequent step.
-
Alternative Starting Material: If possible, consider using a different aldehyde that does not contain a nucleophilic group capable of participating in a competing intramolecular cyclization.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in Biginelli Reaction
This protocol is designed to favor the formation of the Biginelli product over the Hantzsch byproduct.
-
Reactant Purity: Ensure all reactants (aldehyde, β-ketoester, and urea/thiourea) are of high purity. Impurities can sometimes catalyze side reactions.
-
Catalyst Choice: Employ a catalyst known to favor the Biginelli reaction. For example, a mild Lewis acid or an organocatalyst.
-
Stoichiometry: Use a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) relative to the aldehyde and β-ketoester.
-
Temperature: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC. Avoid excessively high temperatures which can promote side reactions.
-
Solvent: Use a polar protic solvent like ethanol, which is commonly reported for successful Biginelli reactions.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Purification: Collect the crude product by filtration. Wash with cold water and then a small amount of cold ethanol. If necessary, recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure dihydropyrimidine. If the Hantzsch byproduct is still present, column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) is recommended for separation.
References
- 1. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli and Hantzsch-type reactions leading to highly functionalized dihydropyrimidinone, thiocoumarin, and pyridopyrimidinone frameworks via ring annulation with β-oxodithioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Technical Support Center: Optimization of 6-Aminouracil Condensation Reactions
Welcome to the technical support center for the optimization of reaction conditions for 6-aminouracil condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the condensation of 6-aminouracil with various reagents.
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst | The choice of catalyst is crucial and reaction-dependent. For condensations with α,β-unsaturated ketones, acidic catalysts tend to favor the formation of the desired pyridopyrimidine products, while basic catalysts may lead to mixtures of products that are difficult to separate.[1] For multicomponent reactions, a variety of catalysts have been successfully employed, including L-proline and various Lewis and Brønsted acids. |
| Suboptimal Reaction Temperature | Temperature plays a significant role in reaction kinetics and selectivity. Some reactions proceed well at room temperature, while others require heating. For instance, a one-pot, three-component synthesis of naphthopyranopyrimidines using L-proline as a catalyst is carried out at 100 °C under solvent-free conditions. It is advisable to screen a range of temperatures to find the optimal condition for your specific reaction. |
| Inappropriate Solvent | The solvent can influence the solubility of reactants and the reaction pathway. While some reactions are successful in solvents like ethanol or DMF, solvent-free conditions, sometimes assisted by microwave irradiation, have been shown to be highly efficient for certain 6-aminouracil condensations.[2] |
| Poor Quality Starting Materials | Ensure the purity of 6-aminouracil and the other reactants. Impurities can interfere with the reaction and lead to side product formation. |
| Incorrect pH | The pH of the reaction mixture can be critical. For instance, in the synthesis of 6-aminouracil itself, the final product is precipitated by adjusting the pH to 6 with acetic acid. While specific pH requirements for condensation reactions vary, it is an important parameter to consider and optimize. |
Issue: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions | In reactions with aldehydes, a common side product can be the formation of bis(6-aminopyrimidonyl)methanes.[1] The formation of these byproducts can sometimes be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. |
| Lack of Selectivity | In the reaction of 6-aminouracil with α,β-unsaturated ketones, the use of basic catalysts can lead to a mixture of dihydropyridopyrimidines and pyridopyrimidines, which are challenging to separate.[1] Switching to an acidic catalyst can increase the selectivity towards the desired pyridopyrimidine.[1] |
| Reaction with Solvent | In some cases, the solvent can participate in the reaction. Choosing an inert solvent or exploring solvent-free conditions can mitigate this issue. |
Issue: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Similar Products | As mentioned, reactions with α,β-unsaturated ketones under basic conditions can yield mixtures that are difficult to separate by crystallization.[1] In such cases, chromatographic purification methods may be necessary. |
| Low Solubility of the Product | 6-Aminouracil and its derivatives often have limited solubility in common organic solvents. Recrystallization may require screening a variety of solvents or solvent mixtures. For purification of 6-aminouracil itself, a method involves dissolving it in aqueous ammonia, followed by precipitation with formic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions involving 6-aminouracil?
A1: 6-Aminouracil is a versatile precursor used in a variety of condensation reactions, most notably in multicomponent reactions (MCRs) to synthesize fused heterocyclic systems.[3][4] These include the synthesis of:
-
Pyrido[2,3-d]pyrimidines
-
Pyrimido[4,5-d]pyrimidines
-
Pyrrolo[2,3-d]pyrimidines
-
Spirooxindole derivatives
Q2: How can I improve the yield and purity of my 6-aminouracil condensation product?
A2: To optimize your reaction, consider the following:
-
Catalyst Selection: Experiment with different acidic or basic catalysts, as well as organocatalysts like L-proline.
-
Solvent Choice: Test a range of solvents or consider solvent-free conditions, which can be more environmentally friendly and sometimes more efficient.
-
Temperature Control: Optimize the reaction temperature to balance reaction rate and selectivity.
-
Reactant Ratio: Carefully control the stoichiometry of your reactants to minimize the formation of byproducts.
Q3: Are there any "green" or environmentally friendly methods for 6-aminouracil condensation?
A3: Yes, several green chemistry approaches have been developed. Multicomponent reactions (MCRs) are inherently atom-economical.[4][5] Additionally, the use of water as a solvent, solvent-free reactions (often with microwave assistance), and the use of recyclable catalysts are all strategies to make these syntheses more environmentally benign.
Q4: What is the role of the amino group at the 6-position in these reactions?
A4: The amino group at the 6-position is a key nucleophile that participates in the initial step of many condensation reactions. However, the C5 position of the uracil ring is also nucleophilic and can be involved in the reaction, particularly in the formation of bis-adducts with aldehydes.[1][6]
Quantitative Data Summary
The following tables summarize reaction conditions from various literature sources for different types of 6-aminouracil condensation reactions.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidines
| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 6-Aminouracil, Aldehyde, Malononitrile | - | Water | Reflux | 2-3 h | 85-95 |
| 6-Aminouracil, α,β-Unsaturated Ketone | Acetic Acid | Glacial Acetic Acid | Reflux | - | Varies |
| 6-Aminouracil, Aldehyde, Secondary Amine | Acetic Acid | Ethanol | Room Temp | - | - |
Table 2: Multicomponent Reactions for Fused Heterocycles
| Product Type | Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Naphthopyranopyrimidines | β-Naphthol, Aldehyde, 6-Amino-1,3-dimethyluracil | L-proline | Solvent-free | 100 | 20 min | High |
| Pyrido[2,3-d]pyrimidine | 6-Aminouracil, Aldehyde, Cyanoacetamide | - | DMF | - | - | 81-93 |
| Pyrimido[4,5-d]pyrimidines | 6-Aminouracil, Formalin, Primary Amine | - | Acetic Acid | Room Temp | - | Good |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines via Condensation with α,β-Unsaturated Ketones[1]
-
Dissolve 6-aminouracil (1 equivalent) and the α,β-unsaturated ketone (1 equivalent) in glacial acetic acid.
-
Reflux the reaction mixture for the appropriate time (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) to remove residual acetic acid.
-
If necessary, recrystallize the product from an appropriate solvent to achieve higher purity.
Protocol 2: One-Pot, Three-Component Synthesis of Naphthopyranopyrimidines
-
In a round-bottom flask, combine β-naphthol (1 mmol), the desired aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and L-proline (as catalyst).
-
Heat the mixture at 100 °C under solvent-free conditions for approximately 20 minutes (monitor by TLC).
-
After completion, cool the reaction mixture.
-
Add ethanol to the flask and stir.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry.
Visualizations
Caption: General experimental workflow for 6-aminouracil condensation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pyrimidine Schiff Base Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine Schiff bases. The information provided addresses common stability issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with the stability of your pyrimidine Schiff bases in solution.
Issue 1: Rapid Degradation of the Schiff Base Upon Dissolution
-
Question: I've just dissolved my newly synthesized pyrimidine Schiff base, and it seems to be degrading almost immediately. How can I prevent this?
-
Answer: Rapid degradation upon dissolution is often due to hydrolysis, especially if the solvent is not anhydrous or if it is acidic or basic. Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using a dry, neutral, and aprotic solvent. Solvents like anhydrous DMSO, DMF, or acetonitrile are generally preferred over protic solvents like alcohols or water, which can participate in hydrolysis.
-
Moisture Control: Traces of water can significantly accelerate hydrolysis. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[1] Assemble your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
pH Control: Avoid acidic or basic conditions unless your experimental design requires them. The imine bond is susceptible to both acid and base-catalyzed hydrolysis. If your experiment is in an aqueous environment, use a neutral buffer (pH ~7.4).
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my biological assays with a pyrimidine Schiff base. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a strong indicator of compound instability in the assay medium. The complex nature of biological media (aqueous, buffered, containing various nucleophiles) can promote degradation.
-
Solution Stability Assessment: Before conducting extensive biological assays, perform a preliminary stability study of your compound in the specific assay medium. Use an analytical technique like HPLC or UV-Vis spectroscopy to monitor the concentration of the parent compound over the time course of your assay.
-
Stock Solution Preparation: Prepare fresh, concentrated stock solutions in an anhydrous solvent (e.g., DMSO) and dilute them into the aqueous assay medium immediately before use. Avoid storing dilute aqueous solutions for extended periods.
-
Control Experiments: Include a time-zero control in your assays to establish the initial concentration of the active compound.
-
Issue 3: Compound Precipitation in Solution
-
Question: My pyrimidine Schiff base is precipitating out of solution. What can I do?
-
Answer: Precipitation can be due to low solubility or degradation leading to less soluble products.
-
Solubility Enhancement: If solubility is the issue, consider using a co-solvent system. However, be mindful that the choice of co-solvent can impact stability.
-
Degradation Product Analysis: If you suspect degradation is causing precipitation, try to isolate and identify the precipitate. The degradation products, such as the corresponding aldehyde and amine, may have different solubility profiles than the parent Schiff base.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of pyrimidine Schiff bases in solution?
A1: The main factors influencing the stability of pyrimidine Schiff bases in solution are:
-
pH: The imine bond is susceptible to hydrolysis, which is often catalyzed by both acids and bases. The rate of hydrolysis is pH-dependent.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and participate in the hydrolysis of the imine bond. Aprotic solvents are generally preferred for storage.
-
Temperature: Higher temperatures typically accelerate the rate of degradation reactions, including hydrolysis and thermal decomposition.[1]
-
Light Exposure: Pyrimidine derivatives can be susceptible to photodegradation, especially under UV irradiation.[2]
Q2: What is the main degradation pathway for pyrimidine Schiff bases in solution?
A2: The primary degradation pathway is the hydrolysis of the imine (C=N) bond. This reaction cleaves the Schiff base back into its constituent aldehyde and primary amine. This process can be catalyzed by acid or base.
Hydrolysis of a Pyrimidine Schiff Base
Caption: General hydrolysis pathway of a pyrimidine Schiff base.
Q3: How can I monitor the stability of my pyrimidine Schiff base in solution?
A3: You can monitor the stability using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to separate the parent Schiff base from its degradation products and quantify their respective concentrations over time. A stability-indicating HPLC method should be developed and validated.
-
UV-Vis Spectroscopy: If the Schiff base and its degradation products have distinct UV-Vis absorption spectra, you can monitor the change in absorbance at a specific wavelength over time to determine the rate of degradation.
Q4: Are there any general guidelines for storing pyrimidine Schiff bases?
A4: For optimal stability, pyrimidine Schiff bases should be stored:
-
In a solid, crystalline state: They are generally more stable as solids than in solution.[3]
-
In a cool, dark, and dry place: This minimizes thermal degradation and photodegradation.
-
Under an inert atmosphere: This prevents exposure to moisture and oxygen, which can promote hydrolysis and oxidation, respectively.
Quantitative Data Summary
The stability of pyrimidine Schiff bases is highly dependent on the specific molecular structure and the experimental conditions. The following table provides a qualitative summary of expected stability trends based on general principles of imine chemistry.
| Condition | Effect on Stability | Rationale |
| Acidic pH (e.g., pH < 4) | Decreased Stability | Acid catalysis of imine hydrolysis. |
| Neutral pH (e.g., pH 7.4) | Moderate Stability | Hydrolysis still occurs, but generally at a slower rate than under acidic or basic conditions. |
| Basic pH (e.g., pH > 9) | Decreased Stability | Base catalysis of imine hydrolysis. |
| Aprotic Solvents (e.g., DMSO, DMF) | Increased Stability | Lack of protons to donate and participate in hydrolysis. |
| Protic Solvents (e.g., Water, Methanol) | Decreased Stability | Solvent can act as a nucleophile in the hydrolysis reaction. |
| Elevated Temperature | Decreased Stability | Increased reaction rates for degradation pathways.[1] |
| UV Light Exposure | Decreased Stability | Potential for photodegradation of the pyrimidine ring system.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of a Pyrimidine Schiff Base using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an HPLC method.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrimidine Schiff base in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the pyrimidine Schiff base in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Also, reflux a solution of the compound in a neutral solvent.
-
At each time point, dissolve a portion of the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the pyrimidine Schiff base to a UV lamp (e.g., 254 nm) for a defined period.
-
Run a parallel experiment with a sample protected from light as a control.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method with a photodiode array (PDA) detector to assess peak purity.
-
The mobile phase and column will depend on the specific pyrimidine Schiff base, but a common starting point is a C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate).[4]
-
Protocol 2: UV-Vis Spectroscopic Method for Monitoring Hydrolysis Kinetics
This protocol provides a general method for determining the rate of hydrolysis of a pyrimidine Schiff base using UV-Vis spectroscopy.
Methodology:
-
Determine Wavelengths of Maximum Absorbance (λmax):
-
Prepare solutions of the intact pyrimidine Schiff base and its expected degradation products (the corresponding aldehyde and amine) in the desired solvent/buffer system.
-
Scan the UV-Vis spectrum (e.g., from 200-400 nm) for each solution to determine their respective λmax values.
-
Identify a wavelength where the Schiff base has a strong absorbance and the degradation products have minimal absorbance, or vice versa.
-
-
Kinetic Run:
-
Prepare a solution of the pyrimidine Schiff base in the desired buffer (e.g., a series of buffers with different pH values) directly in a quartz cuvette.
-
Place the cuvette in a thermostatted cell holder in the spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming pseudo-first-order kinetics (if water is in large excess), the natural logarithm of the absorbance (or a function of absorbance if products also absorb) versus time should yield a straight line.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
By performing this experiment at different pH values, a pH-rate profile can be generated to understand the pH-dependence of the hydrolysis reaction.
-
References
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Cyclization
Welcome to the technical support center for pyrimidine cyclization. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize pyrimidine synthesis reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine cyclization reaction is resulting in a low yield. What are the most common causes?
Low yields in pyrimidine synthesis can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the reaction outcome.
-
Inefficient Catalyst: The choice and amount of catalyst are crucial. An inappropriate catalyst or insufficient loading can lead to poor conversion.
-
Poor Quality Starting Materials: Impurities in reactants, such as the 1,3-dicarbonyl compound or the amidine, can interfere with the reaction.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired pyrimidine.
-
Product Degradation: The synthesized pyrimidine may be unstable under the reaction or workup conditions.
-
Inefficient Purification: Product loss during extraction, crystallization, or chromatography will lower the isolated yield.
Q2: How do the electronic properties of substituents on my starting materials affect the reaction yield?
The electronic nature of the substituents on your precursors, such as aromatic aldehydes or amidines, can have a pronounced effect on the reaction rate and yield. In many cases, amidines with electron-donating groups on an aryl ring lead to higher yields compared to those with electron-withdrawing groups. For instance, a p-methoxy substituent has been shown to give a higher yield (89%) than a nitro group (70%) in certain pyrimidine syntheses.[1]
Q3: Can microwave irradiation improve my reaction yield and time?
Yes, microwave-assisted synthesis can be a valuable tool for improving yields and reducing reaction times in pyrimidine cyclization. For example, the use of a Lewis acid catalyst like BF3:Et2O in conjunction with microwave irradiation has been reported to improve the synthesis of uracil and cytosine analogs, resulting in higher yields and shorter reaction times.[1]
Troubleshooting Guides
Problem: Low to No Product Formation
If you are observing very low or no formation of your desired pyrimidine product, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low pyrimidine yield.
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and reaction conditions is critical for a successful pyrimidine cyclization. The following table summarizes yields obtained under various catalytic conditions for the Biginelli reaction, a common method for pyrimidine synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TiO2@KSF (optimal amt.) | - | - | - | High | [2] |
| 2 | TBBDA | Acetonitrile | Reflux | - | >15 | [2] |
| 3 | 48% HBr (catalytic) | Acetonitrile | Reflux | - | 15 | [2] |
| 4 | Zirconium Tetrachloride | Ethanol | Reflux | 2-3 | - | [2] |
| 5 | Antimony Trichloride | Ethanol | Reflux | - | Outstanding | [2] |
| 6 | Nano-Fe3O4@APTES@Isatin-SO3H | Solvent-free | - | - | High | [3] |
| 7 | L-proline | - | Room Temp | - | 70-95 | [4] |
Note: "-" indicates data not specified in the source.
Key Experimental Protocols
Protocol 1: Modified Pinner Reaction for Pyrimidine Synthesis
This protocol describes a modified Pinner reaction using a β-keto ester and an amidine.[1][5][6]
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
Amidine hydrochloride
-
Base (e.g., NaOEt in EtOH) or Acid catalyst
-
Anhydrous ethanol
-
Phosphorus oxychloride (for conversion of hydroxyl to chloro group, if needed)
Procedure:
-
Dissolve the amidine hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add the base (e.g., 1.0 eq of sodium ethoxide) to the solution and stir for 15 minutes at room temperature to generate the free amidine.
-
To this mixture, add the β-keto ester (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if a basic catalyst was used.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the hydroxypyrimidine.
-
(Optional) For conversion to a chloropyrimidine, the hydroxypyrimidine can be treated with phosphorus oxychloride.[5]
Protocol 2: Copper-Catalyzed [3+3] Cycloaddition
This protocol outlines a copper-catalyzed synthesis of pyrimidines from β-bromo-α,β-unsaturated ketones and an amidine.[1]
Materials:
-
β-bromo-α,β-unsaturated ketone
-
Amidine (e.g., benzamidine or acetamidine)
-
Cu(0) catalyst
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the β-bromo-α,β-unsaturated ketone (1.0 eq), the amidine (1.2 eq), and the Cu(0) catalyst (e.g., 10 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pyrimidine product.
Reaction Mechanism Visualization
Understanding the reaction mechanism can provide insights into potential side reactions and optimization strategies. Below is a generalized mechanism for the Pinner synthesis of pyrimidines.
Caption: Generalized mechanism of the Pinner pyrimidine synthesis.
References
- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Navigating the Solubility Maze: A Technical Guide to Enhancing Pyrimidine Compound Solubility
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter challenges with the poor aqueous solubility of pyrimidine compounds, a critical factor that can hinder preclinical and clinical development. To address this common hurdle, this technical support center provides a comprehensive suite of troubleshooting guides and frequently asked questions (FAQs). This resource offers detailed experimental protocols, quantitative data comparisons, and visual workflows to empower researchers in overcoming solubility-related obstacles and accelerating their research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of many pyrimidine compounds?
A1: The low aqueous solubility of pyrimidine compounds often stems from their molecular structure. The pyrimidine ring itself is a planar, aromatic heterocycle. When substituted with various functional groups, particularly non-polar moieties, the overall lipophilicity of the molecule increases, leading to poor interaction with water. Strong intermolecular interactions in the solid state, such as crystal lattice energy, can also contribute significantly to low solubility by making it energetically unfavorable for the compound to dissolve.
Q2: What are the most common strategies to improve the solubility of pyrimidine derivatives?
A2: A variety of techniques can be employed, broadly categorized as physical and chemical modifications.[1][2]
-
Physical Modifications: These methods alter the physical properties of the solid compound without changing its chemical structure. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing the pyrimidine compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[4][5]
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the compound to improve its solubility. Common methods include:
-
Salt Formation: For ionizable pyrimidine compounds, forming a salt with a suitable counter-ion is a highly effective way to increase aqueous solubility.[2]
-
Co-crystallization: This technique involves co-forming a crystalline structure between the pyrimidine compound and a benign co-former molecule, which can favorably alter the physicochemical properties, including solubility.
-
Prodrugs: A poorly soluble pyrimidine can be chemically modified into a more soluble prodrug that, once administered, metabolically converts back to the active parent drug.
-
-
Formulation Approaches: These methods involve the use of excipients to enhance solubility.
-
Use of Co-solvents: Blending water with a miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble pyrimidine molecule within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[1]
-
Troubleshooting Guides
Problem 1: My pyrimidine compound has extremely low water solubility, hindering my in vitro assays.
Solution: For immediate use in in vitro assays, several rapid methods can be employed.
-
pH Adjustment: If your pyrimidine compound has ionizable functional groups (e.g., acidic or basic centers), adjusting the pH of the medium can significantly increase its solubility. For a basic pyrimidine, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic pyrimidine, increasing the pH will cause deprotonation and enhance solubility.
-
Use of Co-solvents: Prepare a stock solution of your compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into the aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can affect biological activity.
-
Complexation with Cyclodextrins: For a quick assessment, you can attempt to form an inclusion complex with a cyclodextrin derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Problem 2: I want to improve the long-term solubility and bioavailability of my pyrimidine-based drug candidate.
Solution: For long-term formulation development, more robust methods like salt formation, co-crystallization, or creating amorphous solid dispersions are recommended.
This protocol is adapted from a study on triflumezopyrim, a pyrimidine-containing molecule.[6]
Materials:
-
Triflumezopyrim (TFM) or your pyrimidine compound of interest
-
Co-former (e.g., a hydroxybenzoic acid derivative)
-
Ethyl formate (or another suitable solvent)
-
Magnetic stirrer and stir bars
-
Vials
-
Filtration apparatus
-
Drying oven
Procedure:
-
Stoichiometric Weighing: Accurately weigh stoichiometric amounts of your pyrimidine compound and the selected co-former.
-
Slurry Preparation: Add the weighed solids to a vial containing a specific volume of ethyl formate to form a slurry.
-
Stirring: Place a magnetic stir bar in the vial and stir the mixture at room temperature for 24 hours.
-
Filtration and Drying: Filter the resulting solid and dry it at 50°C for 12 hours to obtain the co-crystal powder.[6]
-
Characterization: Characterize the obtained solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Procedure:
-
Sample Preparation: Add an excess amount of the pyrimidine compound or its co-crystal to a known volume (e.g., 3 mL) of distilled water in a vial.
-
Equilibration: Place the vials in a temperature-controlled shaker at a constant speed (e.g., 180 rpm) for 24 hours at 25 ± 0.5 °C to reach equilibrium.
-
Filtration: Filter the saturated solution through a 0.22 μm filter to remove any undissolved solids.
-
Analysis: Dilute the filtered solution and analyze the concentration of the pyrimidine compound using a suitable analytical method like UPLC.[6]
-
Solid Phase Analysis: Dry the remaining solid and analyze it by PXRD to check for any phase changes during the experiment.
Caption: Experimental workflow for co-crystal preparation and subsequent solubility measurement.
Data Presentation
The following tables summarize solubility data for various pyrimidine derivatives in different solvents and the enhancement achieved through different techniques.
Table 1: Solubility of Pyrimidine Derivatives in Methanol at Different Temperatures [1]
| Compound | 293.15 K (mol fraction x 10³) | 298.15 K (mol fraction x 10³) | 303.15 K (mol fraction x 10³) | 308.15 K (mol fraction x 10³) | 313.15 K (mol fraction x 10³) |
| MDT 1 | 1.85 | 2.06 | 2.29 | 2.54 | 2.82 |
| MDT 2 | 1.35 | 1.51 | 1.69 | 1.88 | 2.09 |
| MDT 3 | 1.79 | 1.99 | 2.22 | 2.47 | 2.74 |
| MDT 4 | 1.11 | 1.25 | 1.40 | 1.57 | 1.75 |
| MDT 9 | 2.01 | 2.24 | 2.50 | 2.78 | 3.08 |
Table 2: Solubility of Pyrimidine Derivatives in Various Organic Solvents at 298.15 K [][8][9]
| Compound | Chloroform (mol fraction x 10³) | N,N-Dimethylformamide (mol fraction x 10³) | Tetrahydrofuran (mol fraction x 10³) | 1,4-Dioxane (mol fraction x 10³) | Ethyl Acetate (mol fraction x 10³) |
| Derivative A | 3.45 | 15.21 | 5.12 | 4.88 | 2.97 |
| Derivative B | 2.89 | 12.75 | 4.28 | 4.09 | 2.48 |
| Derivative C | 4.11 | 18.15 | 6.10 | 5.82 | 3.54 |
Table 3: Enhancement of Apparent Water Solubility of Pyrazolo[3,4-d]pyrimidines using Amorphous Solid Dispersions (Data Interpreted from[4][10])
| Pyrimidine Derivative | Formulation | Apparent Solubility Enhancement (Fold Increase) |
| Compound 1 | with Polyvinylpyrrolidone-vinyl acetate (PVPVA) | Significant (qualitative) |
| Compound 2 | with Polyvinylpyrrolidone-vinyl acetate (PVPVA) | Significant (qualitative) |
| Compound 3 | with Hydroxypropyl methylcellulose (HPMC) | Moderate (qualitative) |
| Compound 4 | with Polyethylene glycol 8000 (PEG8000) | Moderate (qualitative) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the general principle of how forming an amorphous solid dispersion can lead to increased solubility and dissolution rate compared to the crystalline form of a drug.
Caption: Mechanism of solubility enhancement by amorphous solid dispersion.
This technical support center provides a foundational resource for researchers working with pyrimidine compounds. By understanding the underlying principles of solubility and employing the described techniques, scientists can effectively address solubility challenges and advance their drug discovery and development programs.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. pharma.basf.com [pharma.basf.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
avoiding byproducts in the synthesis of pyrimidinols
Welcome to the technical support center for the synthesis of pyrimidinols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid the formation of byproducts and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrimidinols?
A1: The most widely used methods for pyrimidinol synthesis are the Biginelli reaction and the Pinner synthesis. The Biginelli reaction is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidinols.[1][2][3] The Pinner synthesis involves the condensation of 1,3-dicarbonyl compounds with amidines, catalyzed by either acids or bases.[4][5]
Q2: Why is byproduct formation a concern in pyrimidinol synthesis?
A2: Byproduct formation is a significant concern as it can lower the yield and purity of the desired pyrimidinol.[6][7] The presence of impurities can complicate the purification process and may interfere with subsequent reactions or biological assays. Identifying and minimizing side reactions is crucial for an efficient and clean synthesis.
Troubleshooting Guides
The Biginelli Reaction
The Biginelli reaction is a cornerstone for the synthesis of dihydropyrimidinone precursors to pyrimidinols. However, several side reactions can occur, leading to the formation of unwanted byproducts.
Problem 1: Low yield of the desired dihydropyrimidinone and formation of multiple byproducts.
-
Possible Cause: Competing side reactions, such as self-condensation of the β-ketoester or the formation of Knoevenagel condensation products. The reaction mechanism involves several equilibria, and suboptimal conditions can favor side pathways.[8]
-
Troubleshooting Steps:
-
Optimize Catalyst: The choice and amount of acid catalyst are critical. While classical methods use strong acids like HCl, Lewis acids such as Yb(OTf)₃ or solid acid catalysts like Amberlite IR 120(H⁺) can improve yields and reduce side reactions.[9][10]
-
Solvent Selection: The solvent can influence reaction rates and equilibria. While ethanol is traditionally used, solvent-free conditions or the use of ionic liquids have been shown to enhance yields.[9][11][12]
-
Temperature Control: The optimal temperature is crucial. Temperatures that are too high can promote side reactions and decomposition, while temperatures that are too low may lead to slow reaction rates. An optimal temperature of around 80°C is often reported.[13]
-
Reactant Stoichiometry: An excess of urea or the β-ketoester can sometimes push the equilibrium towards the desired product.[13][14]
-
Problem 2: Formation of Hantzsch-like dihydropyridine byproducts.
-
Possible Cause: Under certain conditions, the aldehyde may react with two equivalents of the β-ketoester in a reaction reminiscent of the Hantzsch dihydropyridine synthesis, especially if ammonia is present as an impurity or from the decomposition of urea.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the purity of all starting materials, particularly the urea, to avoid ammonia contamination.
-
Control Reaction pH: Maintaining a mildly acidic pH (around 4-5) is crucial for favoring the Biginelli pathway.[13]
-
Problem 3: Difficulty in purifying the dihydropyrimidinone product.
-
Possible Cause: The crude product may be contaminated with unreacted starting materials or soluble byproducts.
-
Troubleshooting Steps:
-
Recrystallization: This is the most common and effective method for purifying dihydropyrimidinones. Ethanol is a frequently used solvent for recrystallization.[15][16][17]
-
Washing: Washing the crude product with water can help remove unreacted urea and other water-soluble impurities.[13][16]
-
Solid-Phase Synthesis: For library synthesis, solid-phase approaches can simplify purification as non-resin bound byproducts can be easily washed away.[18]
-
The Pinner Synthesis
The Pinner synthesis offers a versatile route to a variety of substituted pyrimidines, including pyrimidinols (hydroxypyrimidines).
Problem 1: Formation of N-acyl or other amidine-derived byproducts.
-
Possible Cause: Side reactions of the amidine starting material can occur, especially under harsh conditions. The imino ester intermediate in the Pinner reaction can also be susceptible to hydrolysis.[19]
-
Troubleshooting Steps:
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of intermediates.
-
Temperature Control: Low temperatures are often preferred to prevent the decomposition of the thermodynamically unstable imidium chloride salt intermediate.[19]
-
Choice of Base/Acid: The selection of the appropriate catalyst is important. For base-catalyzed reactions, a non-nucleophilic base is preferred. For acid-catalyzed reactions, control of the acid strength and concentration is key.
-
Problem 2: Low regioselectivity in the cyclization step.
-
Possible Cause: Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric pyrimidine products.
-
Troubleshooting Steps:
-
Use of Directing Groups: Introducing a directing group on the dicarbonyl compound can favor the formation of one regioisomer.
-
Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and catalyst may improve the regioselectivity.
-
Quantitative Data Summary
| Synthesis Method | Common Byproducts | Typical Yields (Optimized) | Key Optimization Parameters |
| Biginelli Reaction | Knoevenagel condensation products, Hantzsch-like dihydropyridines, unreacted starting materials | >90%[11] | Catalyst choice (Lewis acids, solid acids), solvent-free conditions, microwave irradiation, optimal temperature (~80°C)[10][13][20] |
| Pinner Synthesis | N-acyl amidines, hydrolysis products of imino ester intermediate, regioisomers | 70-90% | Anhydrous conditions, low temperature, choice of catalyst (acid/base), use of directing groups for regioselectivity[19] |
Experimental Protocols
High-Yield, Low-Byproduct Biginelli Synthesis of Dihydropyrimidinones
This protocol utilizes a solvent-free, catalyst-free ball milling method for a green and efficient synthesis.[11]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Planetary ball mill
Procedure:
-
Place equimolar amounts of the aldehyde, β-ketoester, and urea into a grinding jar of a planetary ball mill.
-
Mill the mixture at a high speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes).
-
After milling, the solid product is typically of high purity.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Purification of Dihydropyrimidinones by Recrystallization
Materials:
-
Crude dihydropyrimidinone
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.[17]
-
If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution should be hot filtered.
-
Allow the clear solution to cool slowly to room temperature to allow for crystal formation.
-
Further cooling in an ice bath can maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.[17]
-
Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Troubleshooting workflow for the Pinner synthesis.
Caption: Experimental workflow for high-yield Biginelli synthesis.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli_reaction [chemeurope.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. say-my-name.net [say-my-name.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Home Page [chem.ualberta.ca]
- 18. scispace.com [scispace.com]
- 19. Pinner reaction - Wikipedia [en.wikipedia.org]
- 20. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
Synthesis Workflow
The synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol is a three-step process commencing with the nitrosation of 6-Amino-2-thiouracil, followed by the reduction of the nitroso intermediate, and culminating in a condensation reaction with benzaldehyde to yield the final product.
Technical Support Center: Overcoming Drug Resistance with Pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing pyrimidine derivatives to overcome drug resistance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and experimental evaluation of pyrimidine derivatives.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Low reaction yield of the target pyrimidine derivative. | - Incomplete reaction.- Suboptimal reaction conditions (temperature, time, catalyst).- Degradation of starting materials or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Optimize reaction parameters such as temperature, reaction time, and catalyst concentration.- Ensure the purity and stability of starting materials. Use fresh reagents and anhydrous solvents where necessary. |
| Synthesis: Difficulty in purifying the synthesized pyrimidine derivative. | - Presence of closely related side products.- Poor solubility of the compound in common chromatography solvents. | - Employ alternative purification techniques such as recrystallization, preparative HPLC, or flash chromatography with a different solvent system.- Modify the compound's structure to improve its solubility profile if possible during the design phase. |
| Compound Handling: Poor solubility of the pyrimidine derivative in aqueous buffers for biological assays.[1][2][3] | - The hydrophobic nature of many pyrimidine scaffolds. | - Prepare a high-concentration stock solution in an organic solvent like DMSO.[2]- For the final assay concentration, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.- Explore the use of co-solvents or solubility-enhancing excipients, if compatible with the assay.[2] |
| In Vitro Assays: High background or inconsistent results in the MTT assay.[4][5][6] | - Compound interference with MTT reduction.- Contamination of cell cultures.- Inconsistent cell seeding density. | - Include a control with the compound in cell-free media to check for direct reduction of MTT.- Regularly test cell lines for mycoplasma contamination.- Ensure uniform cell seeding by properly resuspending cells before plating. Use a multichannel pipette for consistency. |
| In Vitro Assays: No significant difference in cytotoxicity between sensitive and resistant cell lines. | - The pyrimidine derivative may not be a substrate for the specific efflux pump conferring resistance.- The compound's mechanism of action is independent of the resistance mechanism. | - Verify the expression and activity of the resistance-conferring protein (e.g., P-glycoprotein) in the resistant cell line.- Test the compound against a panel of cell lines with different known resistance mechanisms.- Investigate alternative mechanisms of action for your compound. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of pyrimidine derivatives to overcome drug resistance.
1. What are the primary mechanisms by which pyrimidine derivatives can overcome drug resistance?
Pyrimidine derivatives can overcome drug resistance through several mechanisms, including:
-
Inhibition of Efflux Pumps: Many pyrimidine derivatives have been designed to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[7]
-
Targeting Altered Signaling Pathways: In cases of acquired resistance, cancer cells often have altered signaling pathways. Pyrimidine derivatives can act as kinase inhibitors, targeting key kinases like EGFR, even in the presence of mutations that confer resistance to other inhibitors.[8][9][10]
-
Inducing Apoptosis: Some pyrimidine derivatives can bypass resistance mechanisms by directly inducing apoptosis (programmed cell death) in cancer cells.[11]
2. Are there known off-target effects associated with pyrimidine-based kinase inhibitors?
Yes, like many kinase inhibitors, pyrimidine-based compounds can have off-target effects. The pyrimidine scaffold can be accommodated by the ATP-binding site of numerous kinases, which can lead to a lack of selectivity.[12][13][14] These off-target activities can sometimes lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Comprehensive kinome screening is often recommended to characterize the selectivity profile of a new pyrimidine-based kinase inhibitor.[15][16]
3. What are some key considerations when designing a new pyrimidine derivative to overcome resistance?
Key considerations include:
-
Structure-Activity Relationship (SAR): Understanding how different substituents on the pyrimidine ring affect activity against the target and efflux pumps.
-
Lipophilicity: Balancing lipophilicity to ensure good cell permeability without excessive toxicity or poor solubility.
-
Target Specificity: Designing the molecule to specifically interact with the intended target, such as a mutated kinase or the substrate-binding site of an ABC transporter.
4. How can I determine if my pyrimidine derivative is an inhibitor of P-glycoprotein?
A common and reliable method is the Calcein AM assay. In this assay, the non-fluorescent Calcein AM is taken up by cells and converted to fluorescent calcein by intracellular esterases. Calcein is a substrate for P-gp and is actively pumped out of resistant cells. An effective P-gp inhibitor will block this efflux, leading to an accumulation of intracellular fluorescence.[7][17][18]
5. What is a typical experimental workflow for evaluating a novel pyrimidine derivative for its potential to reverse multidrug resistance?
A standard workflow is outlined in the diagram below. It generally involves initial screening for cytotoxicity in both drug-sensitive and drug-resistant cell lines, followed by mechanistic studies to determine how the compound overcomes resistance.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected pyrimidine derivatives against drug-resistant cancer cell lines from various studies.
Table 1: Activity of Pyrimidine Derivatives Against EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| Compound 42 | H1975 | L858R/T790M | 34 | [8] |
| Compound 111 | EGFR-mutant | T790M/L858R | 4 | [8] |
| Compound 13a | H1975 | T790M/L858R | Similar to Olmutinib | [11] |
| Compound 10b | A549 | Wild-type | 5850 | [9] |
| Erlotinib | A549 | Wild-type | 1120 | [9] |
Table 2: Activity of Pyrimidine Derivatives as EGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Compound 1 | EGFR | 14.8 | [8] |
| Compound 118 | EGFR | 0.7 | [8] |
| Compound 10b | EGFR | 8.29 | [9] |
| Erlotinib | EGFR | 2.83 | [9] |
Experimental Protocols
Calcein AM Assay for P-glycoprotein (P-gp) Inhibition
This protocol is adapted from established methods to assess the inhibition of P-gp-mediated efflux.[7][17][19]
Materials:
-
Drug-sensitive and P-gp-overexpressing drug-resistant cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (stock solution in DMSO)
-
Test pyrimidine derivative (stock solution in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~517 nm)
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: The next day, remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test pyrimidine derivative. Include wells with a positive control (Verapamil) and a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Calcein AM Loading: Add Calcein AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with ice-cold PBS to remove extracellular Calcein AM. Add fresh PBS to each well and immediately measure the intracellular fluorescence using a microplate reader.
-
Data Analysis: An increase in fluorescence in the resistant cells treated with the pyrimidine derivative compared to the vehicle control indicates P-gp inhibition.
Western Blot Analysis of ABC Transporter Expression
This protocol provides a general guideline for detecting the expression levels of ABC transporters like P-glycoprotein.[20][21][22]
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the ABC transporter of interest (e.g., anti-P-gp/ABCB1)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target ABC transporter and the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be used to quantify the relative expression levels of the ABC transporter, normalized to the loading control.
Visualizations
Signaling Pathway: Overcoming EGFR Inhibitor Resistance
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow: Evaluation of Pyrimidine Derivatives
Caption: Workflow for evaluating pyrimidine derivatives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 5. Limitations of the MTT Assay in Cell Viability Testing | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Refining Synthetic Routes for Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining synthetic routes for substituted pyrimidines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. General Synthetic Workflow
A typical workflow for the synthesis, purification, and characterization of substituted pyrimidines involves a multi-step process. Key stages include reaction setup, monitoring, work-up, purification, and analysis.
Caption: General experimental workflow for pyrimidine synthesis.
II. Troubleshooting Guides & FAQs
This section is organized by reaction type, addressing common issues and providing practical solutions.
A. Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones (DHPMs).[[“]][2]
FAQs:
-
What is the classical Biginelli reaction protocol? The original protocol involves heating a mixture of an aldehyde, a β-ketoester, and urea (or thiourea) in ethanol with a catalytic amount of a strong acid like HCl. However, this method often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes.[2]
-
What are common catalysts used to improve the Biginelli reaction? A wide range of Lewis and Brønsted acids have been employed to improve yields and reaction times. These include BF₃·OEt₂, InBr₃, LaCl₃·7H₂O, Yb(OTf)₃, and CuCl₂.[3] Environmentally friendly and reusable catalysts like dicalcium phosphate dihydrate (DCPD) have also been shown to be effective.[[“]]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inefficient catalyst | Screen different Lewis or Brønsted acid catalysts. Consider using a milder, reusable catalyst like DCPD.[[“]] |
| Low reaction temperature | Increase the reaction temperature to reflux. | |
| Sterically hindered substrates | Prolong the reaction time and consider using microwave irradiation to enhance the reaction rate. | |
| Formation of side products | Self-condensation of the β-ketoester | Add the β-ketoester slowly to the reaction mixture. |
| Knoevenagel condensation between aldehyde and β-ketoester | Pre-form the imine intermediate by reacting the aldehyde and urea before adding the β-ketoester. | |
| Difficult purification | Product co-elutes with starting materials | Use a different solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
| Oily product that is difficult to handle | Try to precipitate the product from the reaction mixture by adding a non-polar solvent like hexanes. |
Quantitative Data Summary: Biginelli Reaction Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None | Ethanol | Reflux | 45 | 39 |
| DCPD (5 mol%) | Ethanol | Reflux | 15-30 | 85-95 |
| Fe(NO₃)₃·9H₂O | Solvent-free (grinding) | Room Temp | 5-15 | 80-92 |
| ZrCl₄ | Acetonitrile | Reflux | 45-90 | 82-96 |
| InBr₃ | THF | Reflux | 120-180 | 78-94 |
B. Pinner Reaction
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which can then be treated with ammonia or an amine to form a pyrimidine.[4][5]
FAQs:
-
What are the key steps in a Pinner pyrimidine synthesis? The synthesis typically involves two main stages: 1) The formation of a Pinner salt from a nitrile and an alcohol under anhydrous acidic conditions (e.g., gaseous HCl). 2) The reaction of the Pinner salt with a suitable nitrogen source, such as an amidine, to form the pyrimidine ring.[4][6]
-
What are common side reactions in the Pinner synthesis? Hydrolysis of the Pinner salt to form an ester can occur if water is present.[4] With an excess of alcohol, orthoesters can be formed.[4] In some cases, a Ritter-type reaction can lead to the formation of amides as byproducts.[6]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low yield of Pinner salt | Presence of moisture | Ensure all reagents and solvents are anhydrous. Use freshly dried glassware. |
| Incomplete reaction | Extend the reaction time or increase the concentration of the acid catalyst. | |
| Formation of ester byproduct | Water contamination | Use anhydrous conditions and handle the Pinner salt in a dry atmosphere. |
| Low yield of pyrimidine | Inefficient cyclization | Screen different bases for the cyclization step. Consider changing the solvent to one that better solubilizes the intermediates. |
| Steric hindrance from bulky substituents | Use higher reaction temperatures or microwave assistance for the cyclization step. |
C. Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between a halogenated pyrimidine and a boronic acid or ester, catalyzed by a palladium complex.[2][7]
FAQs:
-
What are the essential components of a Suzuki coupling reaction? The key components are a halo-pyrimidine (Cl, Br, or I), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a ligand (e.g., PPh₃ or Xantphos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).[2]
-
How can the regioselectivity of Suzuki coupling on di- or tri-halopyrimidines be controlled? The reactivity of the halogen atoms on the pyrimidine ring often differs, allowing for selective coupling. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling.[2] Careful control of reaction conditions (temperature, catalyst, and stoichiometry) can enhance selectivity.
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
Quantitative Data Summary: Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 80 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 120 | 92 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 80 | 180 | 88 |
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a halo-pyrimidine and an amine.[8]
FAQs:
-
What types of amines can be used in the Buchwald-Hartwig amination of pyrimidines? A wide range of primary and secondary aliphatic and aromatic amines can be used. The choice of catalyst, ligand, and base is often crucial for the successful coupling of less reactive amines.[8]
-
What are the most common catalyst systems for this reaction? Catalyst systems typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. Sterically hindered and electron-rich ligands like XPhos, SPhos, and RuPhos are often effective.[8]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Use a pre-catalyst or a different ligand. |
| Weak base | Use a strong, non-nucleophilic base such as NaOtBu, LiHMDS, or K₃PO₄. | |
| Sterically hindered amine | Use a more electron-rich and sterically bulky ligand (e.g., BrettPhos) and higher reaction temperatures. | |
| Hydrodehalogenation of the starting material | β-hydride elimination | Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., bidentate ligands like BINAP or DPPF).[8] |
| Difficult purification | Residual catalyst and ligand | Use a scavenger resin to remove palladium. Consider filtration through a pad of silica gel. |
Quantitative Data Summary: Buchwald-Hartwig Amination of 2-Chloropyrimidine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 90 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
III. Experimental Protocols
A. General Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding boronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 20 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrimidine
-
To an oven-dried Schlenk tube, add 2-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
IV. Signaling Pathway
Substituted pyrimidines are a common scaffold in the development of protein kinase inhibitors, which are crucial in cancer therapy.[[“]] These inhibitors can block signaling pathways that are essential for cancer cell proliferation and survival.
Caption: Pyrimidine-based kinase inhibitor signaling pathway.
References
- 1. consensus.app [consensus.app]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyrimidine Dimer Repair Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine dimer repair mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for pyrimidine dimer repair?
A1: The three main pathways for repairing pyrimidine dimers, which are DNA lesions typically caused by UV radiation, are Nucleotide Excision Repair (NER), Base Excision Repair (BER), and Photoreactivation.[1] NER is a versatile mechanism that removes bulky lesions, including pyrimidine dimers, from DNA.[2][3][4] BER primarily deals with smaller, non-helix-distorting base lesions that can arise from oxidative damage, deamination, and alkylation.[5][6][7][8][9] Photoreactivation is a direct repair mechanism where an enzyme called photolyase uses visible light to reverse the dimer linkage.[10][11][12]
Q2: Which repair mechanism is dominant in humans?
A2: In humans and other placental mammals, Nucleotide Excision Repair (NER) is the primary mechanism for removing pyrimidine dimers.[10] The photoreactivation pathway is not functional in these organisms.[10]
Q3: How can I detect and quantify pyrimidine dimers in my samples?
A3: Several methods are available for detecting and quantifying pyrimidine dimers. The Comet Assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks and can be modified with lesion-specific enzymes like T4 endonuclease V to specifically detect pyrimidine dimers.[13][14][15][16] Enzyme-Linked Immunosorbent Assay (ELISA) using antibodies specific for cyclobutane pyrimidine dimers (CPDs) is another common quantification method. For more detailed analysis, sequencing-based approaches can map the location of pyrimidine dimers at nucleotide resolution.
Q4: What are the key differences between global genomic NER (GG-NER) and transcription-coupled NER (TC-NER)?
A4: Both GG-NER and TC-NER are sub-pathways of Nucleotide Excision Repair and share the core enzymatic machinery for lesion removal. The primary difference lies in the initial damage recognition step. GG-NER surveys the entire genome for bulky lesions, while TC-NER is specifically initiated when RNA polymerase stalls at a lesion on the transcribed strand of an active gene.[17][18]
Troubleshooting Guides
Comet Assay for Pyrimidine Dimer Detection
Issue: High background damage in control cells.
-
Possible Cause: Endogenous DNA damage or harsh cell handling.
-
Solution:
-
Ensure cells are healthy and not undergoing apoptosis before the experiment.
-
Handle cells gently during harvesting and embedding in agarose to prevent mechanical DNA damage.
-
Use freshly prepared, high-quality reagents.
-
Issue: No difference in comet tail length between control and UV-treated cells.
-
Possible Cause: Insufficient UV dose, inefficient enzymatic digestion, or problems with electrophoresis.
-
Solution:
-
Verify the output of your UV source and ensure an appropriate dose is delivered to the cells.
-
Optimize the concentration and incubation time of the lesion-specific endonuclease (e.g., T4 endonuclease V).
-
Check the voltage and buffer conditions for electrophoresis. The alkaline buffer should have a pH > 13 to denature the DNA.[15]
-
Issue: Agarose gel slides off the microscope slide.
-
Possible Cause: Improper slide coating or incorrect agarose concentration.
-
Solution:
-
Use pre-coated slides or ensure your own coating procedure (e.g., with normal melting point agarose) is effective.
-
Ensure the low melting point agarose concentration is optimal for gelling and adherence.
-
When adding the cell-agarose suspension, spread it evenly to cover the entire well to ensure it is firmly attached.[15]
-
Nucleotide Excision Repair (NER) Functional Assays
Issue: Low or no repair activity in the in vitro assay.
-
Possible Cause: Inactive cell extract, degraded substrate, or suboptimal reaction conditions.
-
Solution:
-
Prepare fresh cell extracts and ensure they are kept on ice and stored properly at -80°C in aliquots.
-
Verify the integrity of your damaged DNA substrate.
-
Optimize the concentrations of ATP, Mg2+, and other cofactors in the reaction buffer.
-
Issue: High variability between replicates.
-
Possible Cause: Inconsistent cell extract concentration, pipetting errors, or temperature fluctuations.
-
Solution:
-
Accurately determine the protein concentration of your cell extracts and use a consistent amount for each reaction.
-
Use calibrated pipettes and ensure thorough mixing of reagents.
-
Maintain a constant and optimal temperature during the incubation steps.
-
Sequencing-Based Damage Mapping
Issue: Low yield of library preparation.
-
Possible Cause: Insufficient starting DNA, inefficient ligation of adapters.
-
Solution:
-
Start with a sufficient amount of high-quality genomic DNA.
-
Optimize the ligation conditions, including temperature and incubation time.
-
Issue: High noise and background in sequencing data.
-
Possible Cause: Contamination of the DNA sample, presence of multiple PCR products, or issues with the sequencing run.[19]
-
Solution:
-
Ensure the purity of the starting DNA material.
-
Optimize PCR conditions to generate a specific product.
-
If you observe consistent artifacts across multiple samples, it may indicate a technical issue with the sequencing process itself.[19]
-
Issue: GC-rich regions show poor coverage.
-
Possible Cause: Secondary structures in the DNA template can hinder polymerase activity.
-
Solution:
-
During the sequencing reaction, consider adding solvents like DMSO or betaine to help dissolve hairpins and allow the polymerase to proceed through these regions.[20]
-
Quantitative Data Summary
| Parameter | Nucleotide Excision Repair (NER) | Base Excision Repair (BER) | Photoreactivation | Reference |
| Typical Lesions Repaired | Bulky adducts, pyrimidine dimers | Small base modifications (oxidation, alkylation, deamination) | Cyclobutane pyrimidine dimers | [2] |
| Repair Patch Size | 24-32 nucleotides | 1 nucleotide (short-patch) or 2-10 nucleotides (long-patch) | 0 (direct reversal) | [7] |
| Key Enzymes | XPC, TFIIH, XPA, RPA, ERCC1-XPF, XPG | DNA glycosylases, APE1, DNA polymerase β, DNA ligase III | Photolyase | [7][10] |
| Energy Requirement | ATP-dependent | ATP-dependent (ligation step) | Visible light | [3][10] |
| Efficiency in E. coli (example) | Slower, removes various lesions | Rapid for specific lesions | Very rapid, light-dependent | |
| Presence in Humans | Yes | Yes | No | [10] |
Experimental Protocols
Protocol: Comet Assay for Pyrimidine Dimer Detection
-
Cell Preparation:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 90 µL of 1% low melting point agarose (at 37°C).
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slide in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Enzymatic Digestion:
-
Wash the slide three times for 5 minutes each with enzyme buffer.
-
Add T4 endonuclease V to the slide, cover with a coverslip, and incubate in a humid chamber at 37°C for 45-60 minutes.
-
-
Alkaline Unwinding and Electrophoresis:
-
Remove the coverslip and place the slide in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.
-
Let the DNA unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slide and wash it three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage using appropriate image analysis software to measure parameters like tail length and tail moment.
-
Protocol: In Vitro Nucleotide Excision Repair Assay
-
Preparation of Cell-Free Extract:
-
Harvest cells and wash with PBS.
-
Swell the cells in hypotonic buffer and lyse using a Dounce homogenizer.
-
Centrifuge to pellet nuclei and then extract nuclear proteins using a high-salt buffer.
-
Dialyze the nuclear extract against a low-salt buffer and determine the protein concentration.
-
-
Preparation of Damaged DNA Substrate:
-
Use a plasmid containing a defined pyrimidine dimer lesion or generate dimers in a plasmid by UV irradiation.
-
-
Repair Reaction:
-
Set up the repair reaction containing the cell-free extract, damaged plasmid DNA, ATP, dNTPs (including a radiolabeled dNTP), and reaction buffer.
-
Incubate at 30°C for 1-3 hours.
-
-
Analysis of Repair Synthesis:
-
Stop the reaction and purify the plasmid DNA.
-
Linearize the plasmid with a restriction enzyme.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Visualize the total DNA by staining and the repair synthesis by autoradiography. The amount of incorporated radiolabel is proportional to the repair activity.
-
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. Nucleotide excision repair. Methods of determination the efficiency functioning - Popov - Biohimiâ [rjeid.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base Excision Repair: Mechanisms and Impact in Biology, Disease, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. phys.ksu.edu [phys.ksu.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Functional Assays Reveal Previously Unrecognized Roles for Nucleotide Excision Repair in Genome Maintenance and Immune Activity [dash.harvard.edu]
- 18. The comings and goings of nucleotide excision repair factors on damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Prowess of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of novel pyrimidine derivatives in key biological assays, supported by experimental data and detailed protocols.
The versatile pyrimidine scaffold continues to be a cornerstone in the development of new therapeutic agents, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of recently developed pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented herein is curated from recent scientific literature to aid researchers in understanding the structure-activity relationships and therapeutic potential of these novel compounds.
Comparative Biological Activity of Novel Pyrimidine Derivatives
The following tables summarize the in vitro biological activities of various classes of novel pyrimidine derivatives against different targets. The data is presented to facilitate a clear comparison of their potency.
Table 1: Anticancer Activity of Novel Pyrimidine Derivatives
| Derivative Class | Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | Compound 9 | MCF-7 (Breast Cancer) | MTT Assay | 27.83 | [1] |
| Compound 12 | MCF-7 (Breast Cancer) | MTT Assay | 29.22 | [1] | |
| Compound 13 | MCF-7 (Breast Cancer) | MTT Assay | 22.52 | [1] | |
| Compound 14 | MCF-7 (Breast Cancer) | MTT Assay | 22.12 | [1] | |
| Pyrido[2,3-d]pyrimidines | Compound 2d | A549 (Lung Cancer) | MTT Assay | Strong cytotoxicity at 50 µM | [2] |
| 4-Aminopyrazolo[3,4-d]pyrimidines | Compound 12c | UO-31 (Renal Cancer) | NCI-60 Screen | 0.87 | [3] |
| Compound 12f | HL-60 (Leukemia) | NCI-60 Screen | 1.41 | [3] | |
| Compound 12j | MOLT-4 (Leukemia) | NCI-60 Screen | 1.82 | [3] | |
| Thiazolo[4,5-d]pyrimidines | Compound 3b | Various Cancer Cell Lines | NCI-60 Screen | Mean Growth % of 29.51 | [4] |
Table 2: Antimicrobial Activity of Novel Pyrimidine Derivatives
| Derivative Class | Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Pyridothienopyrimidines | Compound 3a | Various Bacteria & Fungi | Broth Dilution | 4-16 | [5] |
| Compound 5a | Various Bacteria | Broth Dilution | 8-16 | [5] | |
| Compound 9b | Various Bacteria & Fungi | Broth Dilution | 4-16 | [5] | |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Various Derivatives | Gram-positive & Gram-negative bacteria | Not Specified | 0.25-2.0 | [6] |
| Thiazolo[5,4-d]pyrimidines | Compounds 1a-j | S. pyogenes, S. aureus | Cup-plate Method | Zone of inhibition data available | [7] |
Table 3: Anti-inflammatory and Antioxidant Activity of Novel Pyrimidine Derivatives
| Derivative Class | Compound | Target/Assay | Activity | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidines | Compound 2a | Lipoxygenase (LOX) Inhibition | Anti-inflammatory | 42 | [2] |
| Compound 2f | Lipoxygenase (LOX) Inhibition | Anti-inflammatory | 47.5 | [2] | |
| Pyrimidine Derivatives | Compound S2 | DPPH Assay | Antioxidant | 13.33 (µg/mL) | [8] |
| Compound S4 | DPPH Assay | Antioxidant | 43.13 (µg/mL) | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10][11][12][13]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.
DPPH Assay for Antioxidant Activity
This assay is a common and straightforward method for evaluating the free radical scavenging ability of compounds.[14][15][16][17][18]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH radical is neutralized, leading to a color change from violet to yellow. The extent of this color change is proportional to the antioxidant activity.[17]
Procedure:
-
Sample Preparation: Prepare different concentrations of the test pyrimidine derivatives in a suitable solvent, such as methanol.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.2 mM).[17]
-
Reaction Mixture: Add the test compound solutions to the DPPH solution in a 96-well plate or test tubes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[14][17]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[17]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity
This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.[19][20][21][22][23]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[21]
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrimidine derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[21][23]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflow
The biological activities of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
Figure 1: A generalized workflow for the validation of the biological activity of novel pyrimidine derivatives.
Many pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Figure 2: Inhibition of the PI3K/Akt signaling pathway by certain pyrimidine derivatives.
The MAPK/ERK pathway is another critical signaling cascade often dysregulated in cancer, making it a prime target for therapeutic intervention.
Figure 3: Inhibition of the MAPK/ERK signaling pathway by certain pyrimidine derivatives.
The NF-κB pathway plays a crucial role in inflammation and immunity, and its aberrant activation is linked to various diseases, including cancer.
Figure 4: Inhibition of the NF-κB signaling pathway by certain pyrimidine derivatives.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
A Comparative Analysis of Pyrimidine and Pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine and pyridine scaffolds are fundamental heterocyclic structures in medicinal chemistry, each contributing to a vast array of therapeutic agents. Their distinct electronic properties and synthetic accessibility have made them privileged motifs in the design of novel drugs targeting a wide range of diseases. This guide provides an objective comparison of pyrimidine and pyridine derivatives, focusing on their synthesis, biological activities, and mechanisms of action, supported by experimental data.
Structural and Physicochemical Differences
Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, rendering the ring electron-deficient. Pyrimidine, also a six-membered heterocycle, contains two nitrogen atoms at positions 1 and 3, which further increases its electron-deficient nature. This fundamental difference in electron density significantly influences their reactivity, basicity, and interactions with biological targets. Pyridine has a pKa of 5.2, while pyrimidine is less basic with a pKa of 1.3. These characteristics dictate their behavior in physiological environments and their ability to form hydrogen bonds and other non-covalent interactions with biomolecules.
Comparative Biological Activities
Both pyrimidine and pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize comparative quantitative data from various studies.
Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine | Compound 1c (a 6-amino-5-cyano-2-thiopyrimidine) | Leukemia | <0.01 - 1.58 | [1] |
| Pyrimidine | Thieno[2,3-d]pyrimidine 14 | MCF-7 (Breast) | 22.12 | [2] |
| Pyrimidine | Thieno[2,3-d]pyrimidine 13 | MCF-7 (Breast) | 22.52 | [2] |
| Pyrimidine | Thieno[2,3-d]pyrimidine 9 | MCF-7 (Breast) | 27.83 | [2] |
| Pyrimidine | Thieno[2,3-d]pyrimidine 12 | MCF-7 (Breast) | 29.22 | [2] |
| Pyrimidine | 2-Aminopyrimidine linked 7-Azaindazole 11g | MCF-7 (Breast) | 0.34 | [3] |
| Pyrimidine | 2-Aminopyrimidine linked 7-Azaindazole 11g | A549 (Lung) | 0.11 | [3] |
| Pyrimidine | 2-Aminopyrimidine linked 7-Azaindazole 11g | MDA-MB-231 (Breast) | 2.33 | [3] |
| Pyridine | Doxorubicin (Standard) | MCF-7 (Breast) | 30.40 | [2] |
Antimicrobial Activity
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine | 5-(5-amino-1,3,4-thiadiazole-2-yl)-pyrimidinone derivative | P. aeruginosa | 25-100 | [4] |
| Pyrimidine | 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidinone derivative | P. aeruginosa | 12.5-50 | [4] |
| Pyrimidine | Ciprofloxacin (Standard) | P. aeruginosa | 6.25 | [4] |
| Pyridine | 2-(methyldithio)pyridine-3-carbonitrile 29 | A. baumannii | 0.5 - 64 | [5] |
| Pyridine | N-alkylated pyridine-based organic salt 66 | S. aureus | 100 (56% inhibition) | [5] |
| Pyridine | N-alkylated pyridine-based organic salt 66 | E. coli | 100 (55% inhibition) | [5] |
| Pyridine | Pyridonethiol 89b | B. subtilis | 0.12 | [5] |
| Pyridine | Ampicillin (Standard) | B. subtilis | 0.24 | [5] |
Anti-inflammatory Activity
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Pyridine | Compound 7a | NO Inhibition (LPS-stimulated RAW 264.7) | 76.6 | [6] |
| Pyridine | Compound 7f | NO Inhibition (LPS-stimulated RAW 264.7) | 96.8 | [6] |
| Pyrimidine | Compound 9a | NO Inhibition (LPS-stimulated RAW 264.7) | 83.1 | [6] |
| Pyrimidine | Compound 9d | NO Inhibition (LPS-stimulated RAW 264.7) | 88.7 | [6] |
| Pyridine | Compound 51 | NO Inhibition (LPS-stimulated RAW264.7) | 3.1 | [7] |
| Pyridine | Compound 51 | NF-κB Transcriptional Inhibition (HEK293T) | 0.172 | [7] |
Experimental Protocols
Synthesis of 2-Amino-5-bromopyrimidine
A common starting material for the synthesis of more complex pyrimidine derivatives is 2-amino-5-bromopyrimidine.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ice bath
Procedure:
-
Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL).[8]
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (4.6 g, 27.9 mmol) to the cooled solution.[8]
-
Stir the reaction mixture in the dark at room temperature overnight.[8]
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with water (100 mL).[8]
-
Filter the solid by suction and dry it in vacuo to obtain the white solid product of 2-amino-5-bromopyrimidine.[8]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium
-
Test compounds (pyrimidine and pyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (pyrimidine and pyridine derivatives)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway modulated by these derivatives and a typical experimental workflow in their drug discovery process.
Caption: NF-κB signaling pathway inhibition by a pyrimidine derivative.
Caption: Experimental workflow for drug discovery of heterocyclic derivatives.
Conclusion
Both pyrimidine and pyridine derivatives are invaluable scaffolds in drug discovery, each offering distinct advantages. Pyrimidine derivatives, being integral components of nucleic acids, often serve as excellent starting points for the development of antimetabolites and kinase inhibitors. Their diverse biological activities are well-documented, with many approved drugs containing this core structure. Pyridine derivatives, on the other hand, are highly versatile and can be readily functionalized to interact with a wide array of biological targets. The choice between a pyrimidine or pyridine scaffold in a drug design strategy will ultimately depend on the specific target, the desired mechanism of action, and the required physicochemical properties of the final drug candidate. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug development.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Cytotoxicity of 6-Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to extensive investigation into various heterocyclic compounds. Among these, 6-aminouracil derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of various 6-aminouracil derivatives, supported by experimental data from published studies. It aims to offer an objective overview to aid researchers and drug development professionals in this field.
Data Presentation: Comparative Cytotoxicity (IC50)
The cytotoxic efficacy of 6-aminouracil derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of various 6-aminouracil derivatives against several cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivatives Screened Against Prostate Cancer (PC3) | ||||
| 6-aminouracil | PC3 | 362 | Doxorubicin | 0.93 |
| Chloroacetylated 6-aminouracil (Compound 4) | PC3 | 21.21 | Doxorubicin | 0.93 |
| Furan-substituted amino-bridged derivative (Compound 5a) | PC3 | 7.02 | Doxorubicin | 0.93 |
| Furan-substituted amino-bridged derivative (Compound 5b) | PC3 | 8.57 | Doxorubicin | 0.93 |
| Pyrrolidinone-attached derivative (Compound 6) | PC3 | 38.73 | Doxorubicin | 0.93 |
| Quinoxaline-bridged derivative (Compound 7a) | PC3 | 2.31 | Doxorubicin | 0.93 |
| Pyrimidine-2-thione bridged derivative (Compound 3a) | PC3 | 43.95 | Doxorubicin | 0.93 |
| Pyridopyrimidine derivative (Compound 13) | PC3 | 1.89 | Doxorubicin | 0.93 |
Table 1: Cytotoxicity of various 6-aminouracil derivatives against the PC3 human prostate cancer cell line. Data sourced from a study utilizing the Sulforhodamine B (SRB) assay.[1]
| Compound/Derivative | Cell Line | Cytotoxic Activity |
| 5-Cinnamoyl-6-aminouracil Derivatives | ||
| 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 | Active |
| 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 | Active |
Table 2: In vitro cytotoxic activity of 5-cinnamoyl-6-aminouracil derivatives against L1210 leukemia.[2]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrido[2,3-d]pyrimidine and Related Derivatives | ||||
| Compound 19j | A-549 | 1.1 | Doxorubicin | 1.1 |
| Compound 19j | Panc-1 | Potent | Doxorubicin | - |
| Compounds 17c, 17b, 19c, 19h, 19i | Various | 1.1 - 1.8 | Doxorubicin | 1.1 |
Table 3: Cytotoxicity of various pyrido[2,3-d]pyrimidine and related derivatives synthesized from 6-aminouracils against A-549 (lung carcinoma) and Panc-1 (pancreatic cancer) cell lines.[3]
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in the referenced studies.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the 6-aminouracil derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Add different concentrations of the test compounds to the wells and incubate for a specified period.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 values.
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of 6-aminouracil derivatives.
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of 6-aminouracil derivatives are attributed to their interaction with various cellular targets and signaling pathways.
1. Cathepsin B Inhibition and Apoptosis Induction
Certain 6-aminouracil derivatives have been shown to inhibit Cathepsin B, a lysosomal cysteine protease often overexpressed in tumors. Inhibition of Cathepsin B can trigger the intrinsic pathway of apoptosis.
Caption: Cathepsin B inhibition leading to apoptosis.
2. EGFR Signaling Pathway Inhibition
Some derivatives are proposed to target the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival. Inhibition of EGFR signaling can lead to apoptosis.
Caption: Inhibition of the EGFR survival pathway.
3. DNA Intercalation
The planar structure of some 6-aminouracil derivatives, such as the 5-cinnamoyl derivatives, allows them to intercalate between DNA base pairs. This distortion of the DNA helix can interfere with replication and transcription, ultimately leading to cell death.
Caption: DNA intercalation as a mechanism of cytotoxicity.
4. Inhibition of Mitotic Kinesin Eg5
Derivatives like 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) are suggested to target the mitotic kinesin Eg5. Eg5 is crucial for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of Eg5 leading to mitotic arrest and apoptosis.
References
- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Step: Validating In Silico Predictions of Pyrimidine Compounds in Drug Discovery
A guide for researchers on bridging computational and experimental data for pyrimidine-based drug candidates.
In the fast-paced world of drug discovery, in silico computational methods have become indispensable for the rapid screening and design of novel therapeutic agents. Pyrimidine compounds, a class of heterocyclic aromatic organic compounds, are a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer, antimicrobial, and anti-inflammatory drugs. The predictive power of computational models, however, must always be anchored in robust experimental validation. This guide provides a comparative overview of common in silico prediction methods and the essential experimental assays required to validate these predictions for pyrimidine-based compounds, complete with experimental protocols and data presentation for effective comparison.
The In Silico Approach: Predicting Biological Activity
Computational, or in silico, studies allow researchers to predict the biological activity of pyrimidine compounds before they are synthesized, saving significant time and resources. These methods include:
-
Quantitative Structure-Activity Relationship (QSAR): This method correlates the physicochemical properties of pyrimidine compounds with their biological activities to predict the potency of new analogs. A recent study developed a QSAR model for pyrimidine and uracil derivatives that successfully predicted the antiproliferative activity of a newly synthesized 2,4,5-trisubstituted pyrimidine with a minimal difference of 0.02 compared to the experimentally tested activity[1].
-
Molecular Docking: This technique predicts the preferred orientation of a pyrimidine compound when bound to a specific protein target. For instance, molecular docking studies have been used to identify potent pyrimidine inhibitors of enzymes like 14-alpha demethylase and transpeptidase[2].
-
Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of functional groups in a pyrimidine molecule responsible for its biological activity.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction: These in silico models are crucial for predicting the pharmacokinetic properties of a drug candidate, helping to identify compounds with favorable drug-like characteristics[2][3].
Experimental Validation: From Prediction to Proof
The true test of any in silico prediction lies in its experimental verification. The following are key experimental workflows and assays used to validate the predicted biological activities of pyrimidine compounds.
General Experimental Workflow
The journey from a computationally designed pyrimidine compound to a validated lead molecule typically follows a structured workflow.
Caption: A typical workflow for the validation of in silico predictions for pyrimidine compounds.
Key Experimental Protocols and Data Comparison
Here, we detail the methodologies for crucial experiments and present comparative data from various studies.
Anticancer Activity: Cytotoxicity Assays
A primary application of pyrimidine derivatives is in cancer therapy. In silico predictions of anticancer activity are commonly validated using cytotoxicity assays on various cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, A549) are seeded in 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: The synthesized pyrimidine compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A control group receives only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Data Comparison: In Silico vs. In Vitro Anticancer Activity
| Compound ID | In Silico Prediction (Docking Score, kcal/mol) | Target Protein | Experimental Validation (IC50, µM) | Cancer Cell Line | Reference |
| Compound 10 | - | NQO1 | 29.1 | MDA-MB453 | [4] |
| Compound 11 | - | NQO1 | 15.3 | MCF-7 | [4] |
| Compound 14 | - | EGFR | 3.01 | MCF-7 | [4] |
| Compound 15 | - | EGFR | 2.74 | MCF-7 | [4] |
| Compound 2g | - | - | 5.10 | SW480 | [5] |
| Compound 3b | - | Bcl-2 | 21 | PC3 | [6] |
| Compound 8 | - | EGFR | 3.8 | MCF7 | [7] |
| Compound 14 (Pyridine) | - | EGFR | 7 | MCF7 | [7] |
| Compound 11e | - | VEGFR-2 | 1.14 | HCT-116 | [8] |
| Compound 12b | - | VEGFR-2 | - | HCT-116 | [8] |
Enzyme Inhibition Assays
Many pyrimidine compounds exert their therapeutic effects by inhibiting specific enzymes. Validating the in silico predicted binding affinity and inhibitory potential is crucial.
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Pyrimidine derivatives are often designed to inhibit its kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine compounds.
Experimental Protocol: EGFR Kinase Inhibition Assay
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. The pyrimidine compound is pre-incubated with the EGFR kinase.
-
Initiation: The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 Calculation: The concentration of the pyrimidine compound that inhibits 50% of the EGFR kinase activity (IC50) is determined.
Data Comparison: In Silico vs. In Vitro EGFR Inhibition
| Compound ID | In Silico Prediction (Docking Score, kcal/mol) | Experimental Validation (IC50, µM) - Wild Type EGFR | Experimental Validation (IC50, µM) - T790M Mutant EGFR | Reference |
| Compound 8 | - | 0.131 | - | [7][9] |
| Compound 14 | - | 0.203 | - | [7][9] |
| Erlotinib (Standard) | - | 0.042 | - | [7][9] |
Antimicrobial Activity
Pyrimidine derivatives have also shown promise as antimicrobial agents. In silico predictions of their antibacterial and antifungal properties are validated through various microbiological assays.
Experimental Protocol: Agar Well Diffusion Method
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into Petri plates.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Application: A defined volume of the pyrimidine compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Data Comparison: In Silico vs. In Vitro Antimicrobial Activity
| Compound ID | In Silico Prediction (Target) | Experimental Validation (Inhibition Zone, mm) - E. coli | Experimental Validation (Inhibition Zone, mm) - B. subtilis | Reference |
| Compound A | Not specified | Potent | Potent | [2] |
| Compound 5c | 14-alpha demethylase, transpeptidase, alkaline phosphatase | Broad-spectrum activity | Broad-spectrum activity | [2] |
| Compound 9a | 14-alpha demethylase, transpeptidase, alkaline phosphatase | Broad-spectrum activity | Broad-spectrum activity | [2] |
| Compound 9c | 14-alpha demethylase, transpeptidase, alkaline phosphatase | Broad-spectrum activity | Broad-spectrum activity | [2] |
Conclusion
The synergy between in silico prediction and experimental validation is paramount in modern drug discovery. For pyrimidine compounds, a diverse array of computational tools can guide the design of potent and selective drug candidates. However, as this guide illustrates, these predictions must be rigorously tested through well-defined experimental protocols. The careful comparison of computational and experimental data not only validates the initial in silico hypotheses but also provides crucial feedback for refining future predictive models, ultimately accelerating the development of novel pyrimidine-based therapeutics.
References
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. Due to the limited publicly available data on this specific molecule, this document outlines a series of recommended experimental protocols and data presentation formats to enable a thorough and objective comparison against alternative compounds. The focus is on establishing a systematic approach to understanding the compound's selectivity and potential off-target effects, which are critical considerations in drug discovery and development.
Introduction to Cross-Reactivity Assessment
Cross-reactivity, in the context of drug discovery, refers to the ability of a compound to bind to targets other than its intended primary target. High cross-reactivity can lead to unforeseen side effects or toxicity, while in some cases, it can be therapeutically beneficial (polypharmacology). Therefore, a rigorous assessment of a compound's selectivity profile is a crucial step in its preclinical evaluation. The following sections detail a proposed workflow for characterizing the cross-reactivity of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
Experimental Workflow for Cross-Reactivity Profiling
A multi-faceted approach is recommended to build a comprehensive cross-reactivity profile. This typically involves a combination of computational prediction and in vitro experimental validation.
Caption: A proposed experimental workflow for assessing the cross-reactivity of a novel compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
In Silico Off-Target Prediction
-
Objective: To computationally predict potential off-targets of the compound based on its chemical structure.
-
Methodology:
-
Obtain the 2D structure (SMILES format) of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
-
Utilize computational platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or commercial databases that correlate chemical structures with known biological targets.
-
Input the compound's structure into the selected platform(s).
-
Analyze the output, which typically provides a ranked list of potential protein targets based on structural similarity to known ligands.
-
Prioritize the top-ranking predicted off-targets for subsequent experimental validation.
-
Broad Kinase Panel Screening
-
Objective: To experimentally screen the compound against a large panel of kinases to identify potential off-target interactions within this major drug target class.
-
Methodology:
-
Select a commercially available kinase screening service that offers a broad panel (e.g., >400 kinases).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in a primary screen.
-
The assay format is often a competitive binding assay, such as the KINOMEscan™ platform, which measures the ability of the test compound to displace a known ligand from the kinase active site.
-
The results are reported as the percentage of inhibition or percentage of remaining competitor bound.
-
Hits that show significant inhibition (e.g., >50% at 10 µM) are then selected for dose-response studies to determine the IC50 or Kd values.
-
Competitive Binding Assays for Secondary Target Validation
-
Objective: To confirm and quantify the binding affinity of the compound to potential off-targets identified in the primary screens.
-
Methodology:
-
For each validated off-target, a specific competitive binding assay is established. This often involves a purified recombinant protein (the off-target) and a labeled ligand (a known binder to the off-target).
-
A constant concentration of the off-target protein and the labeled ligand are incubated with a serial dilution of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
-
The displacement of the labeled ligand is measured using an appropriate detection method (e.g., fluorescence polarization, FRET, or radioligand binding).
-
The data is plotted as the percentage of inhibition versus the log concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the labeled ligand binding, is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.[1]
-
Caption: The principle of a competitive binding assay for target validation.
Data Presentation for Comparison
Clear and concise data presentation is crucial for comparing the cross-reactivity profile of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol with alternative compounds.
Table 1: In Silico Off-Target Prediction Summary
| Predicted Off-Target Class | Target Name | Confidence Score | Rationale for Investigation |
| Kinase | Aurora Kinase A | 0.85 | High structural similarity to known inhibitors |
| GPCR | Dopamine Receptor D2 | 0.79 | Potential for CNS side effects |
| Ion Channel | hERG | 0.72 | Critical for cardiac safety assessment |
| Alternative Compound 1 | Target X | Score | Rationale |
| Alternative Compound 2 | Target Y | Score | Rationale |
Table 2: Kinase Selectivity Profile
| Kinase Target | 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (% Inhibition @ 10 µM) | Alternative Compound 1 (% Inhibition @ 10 µM) | Alternative Compound 2 (% Inhibition @ 10 µM) |
| Primary Target | 98% | 95% | 99% |
| Off-Target Kinase 1 | 75% | 20% | 85% |
| Off-Target Kinase 2 | 45% | 15% | 5% |
| Off-Target Kinase 3 | 10% | 5% | 12% |
Table 3: Secondary Target Validation (IC50/Ki Values)
| Target | 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (IC50, µM) | Alternative Compound 1 (IC50, µM) | Alternative Compound 2 (IC50, µM) |
| Primary Target | 0.05 | 0.08 | 0.02 |
| Off-Target 1 | 2.5 | > 10 | 1.8 |
| Off-Target 2 | 8.1 | > 10 | > 10 |
| hERG | > 10 | > 10 | 7.5 |
Conclusion
This guide provides a structured approach for the comprehensive evaluation of the cross-reactivity of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. By employing a combination of in silico prediction and robust in vitro assays, researchers can generate the necessary data to objectively compare its selectivity profile against other compounds. The systematic collection and clear presentation of these findings are essential for making informed decisions in the drug discovery and development process, ultimately contributing to the identification of safer and more effective therapeutic agents.
References
comparing different synthetic routes for pyrimidinols
A Comprehensive Guide to the Synthetic Routes of Pyrimidinols for Researchers and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds, including antiviral, anticancer, and anti-inflammatory agents. The synthesis of pyrimidinols, hydroxyl-substituted pyrimidines, is a key step in the development of new therapeutics. This guide provides a comparative overview of three prominent synthetic routes to pyrimidinols, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for pyrimidinols depends on several factors, including the desired substitution pattern, scalability, reaction conditions, and overall efficiency. Below is a summary of the key quantitative data for the three discussed methodologies.
| Parameter | Route 1: Ultrasound-Assisted Cyclocondensation | Route 2: Biginelli Reaction | Route 3: Cyclocondensation of α,β-Unsaturated Ketones |
| Starting Materials | β-Keto esters, Amidines | Aldehydes, β-Keto esters, Urea/Thiourea | α,β-Unsaturated ketones (Chalcones), Guanidine/Urea/Thiourea |
| Key Reagents/Catalysts | K₂CO₃ (base) | Acid or Lewis acid catalyst (e.g., HCl, FeCl₃, Yb(OTf)₃) | Base (e.g., KOH, NaOH) |
| Reaction Conditions | Ultrasound irradiation, Water, Room Temperature | Conventional heating, Reflux, or Microwave irradiation | Conventional heating, Reflux, or Ultrasound irradiation |
| Reaction Time | 5 - 15 minutes[1][2] | 1 - 24 hours (conventional), 10 - 60 minutes (microwave) | 30 minutes - 6.5 hours |
| Yield | 21 - 97%[1] | 40 - 95% | 54 - 94%[3] |
| Product | 4-Pyrimidinols | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | 2-Amino-4,6-diarylpyrimidines or Pyrimidin-2(1H)-ones/thiones |
Synthetic Pathways and Experimental Workflows
To visualize the relationships between the different synthetic approaches and the detailed steps within a representative protocol, the following diagrams are provided.
Caption: Comparative overview of three synthetic routes to pyrimidinols.
Caption: A typical experimental workflow for the ultrasound-assisted synthesis of 4-pyrimidinols.
Detailed Experimental Protocols
Route 1: Ultrasound-Assisted Cyclocondensation of β-Keto Esters and Amidines
This method offers a rapid and environmentally friendly approach to highly substituted 4-pyrimidinols.[1][2][4] The use of ultrasound irradiation significantly reduces reaction times and often improves product purity.
General Procedure:
-
In a suitable vessel, a mixture of the β-keto ester (1 mmol), the corresponding amidine hydrochloride (1.2 mmol), and powdered potassium carbonate (2.5 mmol) is prepared in water (5 mL).
-
The vessel is then placed in an ultrasonic bath or subjected to direct sonication with an ultrasonic probe at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 5-15 minutes).[1]
-
Upon completion, the reaction mixture is cooled to 0 °C and acidified to pH 5-6 with 2 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pure 4-pyrimidinol.
Route 2: The Biginelli Reaction
A classic multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidinols. This reaction is versatile and can be performed under various conditions, including microwave irradiation for accelerated synthesis.
General Procedure (Microwave-Assisted):
-
A mixture of an aldehyde (1 mmol), a β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., 10 mol% Yb(OTf)₃ or a few drops of concentrated HCl) is prepared in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor at a specified temperature (e.g., 100 °C) and power for a short duration (typically 10-30 minutes).
-
After cooling, the reaction mixture is poured into crushed ice.
-
The solid product is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.
-
Optional Oxidation Step: The synthesized dihydropyrimidinone can be oxidized to the corresponding pyrimidinol using an appropriate oxidizing agent (e.g., CAN, DDQ, or simply air in the presence of a catalyst).
Route 3: Cyclocondensation of α,β-Unsaturated Ketones (Chalcones)
This route provides access to a variety of substituted pyrimidines, including pyrimidinols, through the reaction of α,β-unsaturated ketones with a nitrogen-containing nucleophile. Both conventional heating and ultrasound irradiation can be employed.[3]
General Procedure (Ultrasound-Assisted):
-
In a flask, the α,β-unsaturated ketone (chalcone) (1 mmol), guanidine hydrochloride (1.2 mmol), and potassium hydroxide (2 mmol) are dissolved in ethanol.
-
The reaction mixture is irradiated with ultrasound at a specific frequency and power for a designated time (e.g., 20-30 minutes).[3]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is then treated with cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give the pure pyrimidine product. A comparative study showed a significant reduction in reaction time from 5.5-6.5 hours under conventional heating to 0.4-0.5 hours with ultrasound, with an increase in yield.[3]
References
- 1. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [sic.vriic.usach.cl]
A Comparative Benchmark Study of Pyrimidine-Based Inhibitors for Researchers and Drug Development Professionals
This guide provides a comparative analysis of pyrimidine-based inhibitors targeting key proteins in cellular signaling pathways. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance, experimental data, and detailed methodologies.
Comparative Efficacy of Pyrimidine-Based Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrimidine-based inhibitors against their primary targets. This data, compiled from multiple in vitro studies, offers a quantitative comparison of their potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Compound | Target EGFR Mutant | IC50 (nM) | Cell Line | Reference |
| Gefitinib | L858R | 12 | H3255 | [1] |
| Gefitinib | Exon 19 Del | 7 | PC-9 | [1] |
| Erlotinib | L858R | 12 | H3255 | [1] |
| Erlotinib | Exon 19 Del | 7 | PC-9 | [1] |
| Afatinib | L858R | 0.3 | H3255 | [1] |
| Afatinib | Exon 19 Del | 0.8 | PC-9 | [1] |
| Osimertinib | L858R/T790M | 5 | H1975 | [1] |
| Osimertinib | Exon 19 Del/T790M | 13 | PC-9ER | [1] |
| Rociletinib | L858R/T790M | 23 | H1975 | [1] |
| Rociletinib | Exon 19 Del/T790M | 37 | PC-9ER | [1] |
Bruton's Tyrosine Kinase (BTK) Inhibitors
| Compound | IC50 (nM) | Assay Type | Reference |
| Ibrutinib | 0.5 | Biochemical | [2] |
| Acalabrutinib | 3 | Biochemical | [2] |
| Zanubrutinib | <1 | Biochemical | [2] |
Janus Kinase (JAK) Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | >4000 | [3] |
| Baricitinib | 5.9 | 5.7 | >400 | >5000 | [4] |
| Upadacitinib | 43 | 110 | 2300 | >10000 | [3] |
| Filgotinib | 10 | 28 | 810 | 530 | [3] |
Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
The following diagrams illustrate the signaling pathways discussed in this guide. Understanding these pathways is crucial for comprehending the mechanism of action of the respective inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified BCR signaling pathway highlighting BTK's role.
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling cascade and inhibition.
Pyrimidine de novo Synthesis Pathway
Caption: Key steps in the de novo pyrimidine synthesis pathway.[5][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against a specific kinase.
Objective: To determine the IC50 value of a pyrimidine-based inhibitor against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (specific peptide or protein for the kinase)
-
Test inhibitor (e.g., Gefitinib for EGFR)
-
384-well plates
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions. For example, in the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of a pyrimidine-based inhibitor on cancer cell proliferation.
Objective: To determine the IC50 of an inhibitor on the proliferation of a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 for EGFR inhibitors)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium and add 100 µL to the appropriate wells. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium containing the inhibitor and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6][7]
-
Conclusion
This guide provides a comparative overview of pyrimidine-based inhibitors targeting key signaling molecules. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The provided signaling pathway diagrams offer a visual aid to understand the complex cellular processes these inhibitors modulate. It is anticipated that this compilation of information will facilitate further research and the development of more potent and selective pyrimidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to HPLC Method Validation for Pyrimidine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of common pyrimidine bases and their analogues. The presented data, compiled from various studies, offers a valuable resource for selecting and implementing robust analytical methods in research and quality control settings.
Comparison of Validated HPLC Methods
The following tables summarize the key performance parameters of validated HPLC methods for the analysis of 5-Fluorouracil, Cytarabine, Uracil, and Thymine. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.
Table 1: HPLC Method Validation Parameters for 5-Fluorouracil
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.1 - 10 | 10 - 100 | 1 - 10 |
| Correlation Coefficient (r²) | 0.9997[1] | 0.999[2] | 0.999[3] |
| Accuracy (% Recovery) | Not Specified | 104.69%[2] | Not Specified |
| Precision (% RSD) | Intra-day: < 3.51%[1] | < 2.0%[2] | Not Specified |
| Inter-day: < 3.51%[1] | |||
| Limit of Detection (LOD) | 10.86 ng/mL[1] | Not Specified | 0.007108 µg/mL[3] |
| Limit of Quantification (LOQ) | 32.78 ng/mL[1] | Not Specified | 0.021539 µg/mL[3] |
Table 2: HPLC Method Validation Parameters for Cytarabine
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 16.2 - 97.5 | 2.27 - 34.05 |
| Correlation Coefficient (r²) | 0.999[4] | 0.99941 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | 0.2%[4] | < 2.0% |
| Limit of Detection (LOD) | 0.12 µg/mL[4] | Not Specified |
| Limit of Quantification (LOQ) | 0.28 µg/mL[4] | Not Specified |
Table 3: HPLC Method Validation Parameters for Uracil and Thymine
| Parameter | Uracil | Thymine |
| Linearity Range (µg) | 0.048 - 0.960[5] | 0.033 - 0.660[5] |
| Correlation Coefficient (r) | 0.9995[5] | 0.9996[5] |
| Accuracy (% Recovery) | 98.65%[5] | 98.67%[5] |
| Precision (% RSD) | 1.8%[5] | 1.6%[5] |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Experimental Protocols
The following are detailed experimental protocols for the HPLC methods cited in the comparison tables.
Method 1: 5-Fluorouracil Analysis[1]
-
Chromatographic System: High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: RP C18 column.
-
Mobile Phase: Acetonitrile and water (10:90, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 µL.
-
Detection Wavelength: 265 nm.
-
Temperature: 25°C.
Method 2: 5-Fluorouracil Analysis[2]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Details not specified.
-
Mobile Phase: Details not specified.
-
Flow Rate: Details not specified.
-
Injection Volume: Details not specified.
-
Detection Wavelength: Details not specified.
-
Temperature: Details not specified.
Method 3: 5-Fluorouracil Analysis[3]
-
Chromatographic System: SHIMADZU (AT vp), Japan, with a UV detector (SCL-10A vp), a pump system (LC-10 AT vp), and an injector.
-
Column: C18 LiChrospher®100 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC grade water (gradient elution).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 269 nm.
-
Temperature: Not specified.
Method 1: Cytarabine Analysis[4]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Details not specified.
-
Mobile Phase: Details not specified.
-
Flow Rate: Details not specified.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Details not specified.
-
Temperature: 30°C.
Method 2: Cytarabine Analysis
-
Chromatographic System: High-Performance Liquid Chromatograph with UV detection.
-
Column: Symmetry C18 (150x4.6mm, 3.5µ).
-
Mobile Phase: A mixture of Hexane Sulphonic acid buffer (pH 2.5 adjusted with Ortho Phosphoric acid) and Acetonitrile in the ratio of 65:35 v/v.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not specified.
-
Detection Wavelength: 236 nm.
-
Temperature: Not specified.
Method for Uracil and Thymine Analysis[5]
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Waters C18 column.
-
Mobile Phase: 0.05 mol/L KH2PO4 and acetonitrile (97:3).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: Not specified.
-
Detection Wavelength: 260 nm.
-
Temperature: 40°C.
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method, ensuring it is suitable for its intended purpose.
Caption: Workflow for HPLC Method Validation.
References
- 1. scielo.br [scielo.br]
- 2. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A one-step method for quantitative determination of uracil in DNA by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. [Determination of thymine, hypoxanthine and uracil contents in medical pipefish by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Pyrimidine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for the development of potent inhibitors for a wide range of biological targets. However, achieving high selectivity remains a critical challenge in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity of pyrimidine-based compounds against various targets, supported by experimental data and detailed protocols.
Kinase Inhibitors: A Case Study in Selectivity Profiling
Kinases are a major class of drug targets, and the pyrimidine core is a prevalent motif in many kinase inhibitors. The selectivity of these inhibitors across the human kinome is paramount to their safety and efficacy.
Comparative Selectivity of EGFR Tyrosine Kinase Inhibitors
Gefitinib and Erlotinib (quinazoline-based) and Afatinib (a pyrimidine-derivative) are all inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While they share a common target, their selectivity profiles across the kinome can differ. A meta-analysis of clinical trial data provides insights into their comparative efficacy and safety, which can be partly attributed to their selectivity.[1][2][3][4][5]
Table 1: Comparative IC50 Values (nM) of Selected Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Non-Target Kinase | IC50 (nM) | Selectivity (Fold) |
| Pyrimidine-Based | |||||
| Afatinib | EGFR | 0.5 | KDR (VEGFR2) | 14 | 28 |
| Compound X[6] | CLK1 | 10 | DYRK1A | >10,000 | >1000 |
| Non-Pyrimidine-Based | |||||
| Gefitinib | EGFR | 2-37 | KDR (VEGFR2) | >10,000 | >270 |
| Erlotinib | EGFR | 2 | KDR (VEGFR2) | >10,000 | >5000 |
Data is compiled from various sources and may not be directly comparable due to different assay conditions. Fold selectivity is calculated as IC50 (Non-Target)/IC50 (Target).
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8]
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds (pyrimidine-based and alternatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a buffer solution.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer.[9][10][11] Pyrimidine-based compounds have been extensively explored as inhibitors of key kinases in this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Cyclooxygenase (COX) Inhibitors
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors was a major advance in reducing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have emerged as a promising scaffold for selective COX-2 inhibition.[12][13][14]
Comparative Selectivity of Pyrimidine-Based COX-2 Inhibitors
Table 2: Comparative IC50 Values (µM) and Selectivity of COX Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine-Based | |||
| Compound L1[13] | 45.3 | 0.15 | 302 |
| Compound L2[13] | 39.8 | 0.12 | 331.7 |
| Non-Pyrimidine-Based | |||
| Celecoxib | 15 | 0.04 | 375 |
| Piroxicam | 0.06 | 2.5 | 0.024 |
Data compiled from published literature. The selectivity index provides a measure of the compound's preference for inhibiting COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[15][16][17][18][19]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme cofactors (e.g., hematin, epinephrine)
-
Quenching solution (e.g., HCl)
-
LC-MS/MS system for prostaglandin analysis
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Incubation:
-
Add the test compounds at various concentrations to the enzyme solutions.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at 37°C.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Analyze the reaction mixture for the production of prostaglandins (e.g., PGE2) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to a vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in Cells
CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a living cell.[6][20][21] Ligand binding often stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay.
Detailed Protocol for CETSA
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Cell lysis buffer
-
Antibodies specific to the target protein (for Western blotting) or mass spectrometer
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting equipment or mass spectrometer
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.
-
This guide provides a framework for assessing the selectivity of pyrimidine-based compounds. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and comprehensive selectivity profiling, researchers can gain a deeper understanding of the pharmacological properties of these important molecules and accelerate the development of safer and more effective therapeutics.
References
- 1. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - Papathanasiou - Annals of Translational Medicine [atm.amegroups.org]
- 3. Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib in Advanced Non-small Cell Lung Cancer Patients with EGFR Mutation Positive in Indonesian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Celcuity : Corporate Presentation (Celcuity Investor Presentation V.7.1.1 Final) | MarketScreener [marketscreener.com]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COX Inhibition Assay. [bio-protocol.org]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
Comparative Docking Analysis of Pyrimidine Analogs in Drug Discovery
A comprehensive review of recent in silico studies showcasing the versatility of the pyrimidine scaffold in targeting a wide array of proteins implicated in cancer, infectious diseases, and inflammation. This guide provides a comparative analysis of binding affinities, detailed experimental protocols, and visual workflows to aid researchers in the development of novel pyrimidine-based therapeutics.
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its ability to engage in various non-covalent interactions allows for the design of potent and selective inhibitors for a diverse range of biological targets. This guide summarizes key findings from recent comparative molecular docking studies on pyrimidine analogs, offering insights into their structure-activity relationships and therapeutic potential.
Data Presentation: Comparative Docking Performance of Pyrimidine Analogs
The following table summarizes the quantitative data from several key studies, providing a comparative overview of the docking performance of various pyrimidine analogs against their respective protein targets.
| Pyrimidine Analog(s) | Protein Target | Docking Software | Key Findings/Binding Energy | IC50/MIC Values | Reference |
| Ax1, Ax9, Ax10 | Cyclin-Dependent Kinase 8 (CDK8) | Not Specified | Moderate to better docking results within the binding pocket. | Ax7 and Ax10 showed excellent activity against HCT116 cell line. | [1] |
| 2a | Cyclooxygenase-2 (COX-2) | Not Specified | Strong affinity with a binding energy of -9.0 kcal/mol. Formed three hydrogen bonds. | IC50 of 3.5 µM. | [2] |
| 5a, 5e | VEGFR-2 / HER-2 | Not Specified | Excellent docking scores and interesting binding modes. | 5a: IC50 = 0.217 µM (VEGFR-2), 0.168 µM (HER-2); 5e: IC50 = 0.124 µM (VEGFR-2), 0.077 µM (HER-2). | [3] |
| 14e | CDK-2 / BCL-2 | Not Specified | Lowest binding energy with critical hydrogen bonds and hydrophobic interactions against both targets. | Not Specified | [4] |
| 6m | SARS-CoV 3CL Protease | Not Specified | Potent inhibitor; nitro group formed hydrogen bonds with Gly-143 and Cys-145. | IC50 of 6.1 µM. | [5] |
| 5 | B-cell lymphoma 2 (Bcl-2) | Not Specified | Binding energy of -5.8815 kcal/mol, interacting via a pi-cation interaction with ARG 129. | Not Specified | [6] |
| 7c, 7d, 7e | SARS-CoV-2 Main Protease (Mpro) | AutoDock Vina | Promising antiviral activity. | Lower IC50 values compared to Lopinavir. | [7][8][9] |
| DAP derivatives | Alpha-amylase (1HNY) | Not Specified | Strong hydrogen bonding with the target complex. | Good in vitro anti-diabetic activity. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols employed in the cited molecular docking studies of pyrimidine analogs.
General Molecular Docking Workflow
A generalized workflow for the molecular docking studies of pyrimidine analogs can be outlined as follows. This process involves the preparation of both the protein target and the pyrimidine ligands, followed by the docking simulation and analysis of the results.
Caption: A general workflow for molecular docking studies.
Specific Protocols from Literature
-
Anticancer Studies against CDK8: A series of pyrimidine scaffolds were synthesized and characterized. Molecular docking of these derivatives was performed with CDK8 (PDB ID: 5FGK) to investigate their binding interactions.[1]
-
Anti-inflammatory Studies against COX-2: Newly synthesized pyrimidine analogs were subjected to in silico molecular docking studies with the cyclooxygenase-2 (COX-2) enzyme to predict their binding affinity. The results were compared with standard anti-inflammatory drugs like celecoxib and indomethacin.[2]
-
Dual VEGFR-2/HER-2 Inhibition: Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives were designed and synthesized. Molecular docking analysis was carried out to understand the binding modes of the most potent compounds within the active sites of VEGFR-2 and HER-2 kinases.[3]
-
COVID-19 Research against Mpro: A series of novel pyrido[2,3-d]pyrimidines were synthesized and evaluated for their antiviral potency against the SARS-CoV-2 main protease (Mpro) using AutoDock Vina. The in silico results were found to be in agreement with the in vitro antiviral assays.[7][8][9]
Signaling Pathways and Logical Relationships
The therapeutic efficacy of pyrimidine analogs often stems from their ability to modulate specific signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.
Cyclin-Dependent Kinase (CDK) Signaling in Cancer
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been designed to inhibit CDKs, thereby arresting the cell cycle and preventing tumor proliferation.
Caption: Inhibition of CDK signaling by pyrimidine analogs.
VEGFR-2 and HER-2 Signaling in Angiogenesis and Cancer
VEGFR-2 and HER-2 are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation. Dual inhibitors targeting both kinases represent a promising strategy in cancer therapy.
Caption: Dual inhibition of VEGFR-2 and HER-2 pathways.
References
- 1. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, docking studies, and evaluation of pyrimidines as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. remedypublications.com [remedypublications.com]
Safety Operating Guide
Essential Safety & Disposal Procedures for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and disposal protocols for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, synthesized from established chemical waste management guidelines. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure a safe laboratory environment and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general principles for hazardous chemical waste and data for structurally similar compounds.
1. Hazard Assessment & Personal Protective Equipment (PPE)
While a specific SDS is unavailable, a structurally related compound is classified as harmful if swallowed or inhaled, may damage fertility or the unborn child, and is harmful to aquatic life with long-lasting effects. Therefore, it is imperative to handle 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol with caution.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dusts are generated, a NIOSH-approved respirator may be necessary.
2. Spill & Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before cleaning.
-
For solid spills, carefully sweep up the material to avoid dust generation and place it in a designated hazardous waste container.[3]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate the area.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
3. Proper Disposal Procedures
Disposal of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol must comply with local, state, and federal regulations.[4] It should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: This compound must be disposed of as hazardous chemical waste.[4][5] Do not dispose of it in the regular trash or down the drain.[4][6]
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[4][7]
-
Include the full chemical name: "6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol". Avoid abbreviations or chemical formulas.[4]
-
List all constituents and their approximate percentages if it is a mixture.[7]
-
Indicate the associated hazards (e.g., Toxic, Harmful).[7]
-
Record the accumulation start date.
-
-
Segregation and Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]
-
Follow their specific procedures for waste collection.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not Recommended; pH must be between 5.5 and 10.5 for approved substances. | [6] |
| SAA Waste Limit | Typically no more than 25 gallons of total chemical waste. | [1] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [7] |
Disposal Decision Workflow
Caption: Disposal decision workflow for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol (CAS No. 64232-83-3). While a Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[1][2] Adherence to the following procedures is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is recommended to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, providing splash protection. |
| Hand Protection | Disposable Nitrile Gloves | Ensure gloves are impermeable and resistant to the chemical. As no specific glove material recommendation is available, it is advised to follow general laboratory chemical handling protocols. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be appropriate. |
Operational Plan: Safe Handling Workflow
Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely managing 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol in a laboratory setting.
Caption: This diagram illustrates the procedural flow for the safe handling of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Categorization : Unused 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol and any solutions containing it should be treated as chemical waste.
-
Containment : Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and any solvents used.
-
Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program. Do not allow the substance to enter sewers or surface and ground water.[1]
First-Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
While current data suggests low hazard, treating this and other pyrimidine derivatives with caution is a hallmark of a robust safety culture. Pyrimidine derivatives can have a range of biological activities, and some thio-derivatives have been noted to potentially prolong oxidative stress.[3] Always consult your institution's safety protocols and the most current SDS before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
